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Foundational

An In-depth Technical Guide to 1-Methylisoquinoline-5-sulfonyl fluoride: A Novel Probe for Chemical Biology

This guide provides a comprehensive technical overview of 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4), a molecule of significant interest to researchers, scientists, and drug development professionals. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4), a molecule of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes information from analogous structures and the broader class of sulfonyl fluorides to offer valuable insights into its potential properties, synthesis, and applications.

Introduction: The Promise of a Privileged Scaffold

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. When coupled with a sulfonyl fluoride moiety, it presents a powerful tool for chemical biology and drug discovery. Sulfonyl fluorides are recognized as "privileged warheads" due to their unique balance of stability and reactivity, enabling them to form stable covalent bonds with specific amino acid residues in proteins.[1] This covalent modification can be leveraged for various applications, including enzyme inhibition, target identification, and the development of chemical probes.[2][3][4]

The 1-methyl substitution on the isoquinoline ring can provide steric and electronic properties that may influence binding affinity and selectivity for target proteins. The placement of the sulfonyl fluoride at the 5-position offers a distinct vector for interaction within a protein's binding site.

Physicochemical Properties

While experimentally determined data for 1-Methylisoquinoline-5-sulfonyl fluoride is not widely available, the following table summarizes its basic identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 2648966-55-4[5]
Molecular Formula C10H8FNO2SDerived
Molecular Weight 225.24 g/mol Derived
Appearance Predicted to be a solidAnalog Comparison
Solubility Predicted to be soluble in organic solvents like DMSO, DMFAnalog Comparison
Stability Sulfonyl fluorides are generally more stable to hydrolysis than other sulfonyl halides.[2]General Knowledge

Synthesis and Reactivity

The synthesis of arylsulfonyl fluorides can be achieved through various methods, often starting from sulfonic acids, sulfonyl chlorides, or related sulfur-containing functional groups.[2][6][7][8] A plausible synthetic route to 1-Methylisoquinoline-5-sulfonyl fluoride could involve the conversion of the corresponding sulfonyl chloride, 1-methylisoquinoline-5-sulfonyl chloride, via a halogen exchange reaction.

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start 1-Methylisoquinoline Intermediate1 1-Methylisoquinoline-5-sulfonic acid Start->Intermediate1 Sulfonation Intermediate2 1-Methylisoquinoline-5-sulfonyl chloride Intermediate1->Intermediate2 Chlorination (e.g., SOCl2 or (COCl)2) Product 1-Methylisoquinoline-5-sulfonyl fluoride Intermediate2->Product Fluorination (e.g., KF, CsF)

Caption: A potential synthetic workflow for 1-Methylisoquinoline-5-sulfonyl fluoride.

The reactivity of the sulfonyl fluoride group is central to its function as a covalent modifier. It can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine.[1][3] The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism.[2]

Potential Applications and Mechanism of Action

Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a primary application of 1-Methylisoquinoline-5-sulfonyl fluoride could be as a covalent inhibitor of protein kinases. Many kinases have a conserved lysine residue in their active site that can be targeted by electrophilic warheads.

The general mechanism of covalent inhibition would involve the non-covalent binding of the isoquinoline core within the kinase's ATP-binding pocket, followed by the covalent reaction of the sulfonyl fluoride with a nearby nucleophilic residue.

Signaling_Pathway_Inhibition cluster_0 Kinase Signaling Cascade Upstream_Kinase Upstream Kinase Target_Kinase Target Kinase (e.g., a Ser/Thr Kinase) Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 1-Methylisoquinoline-5-sulfonyl fluoride Inhibitor->Target_Kinase Covalently Inhibits

Caption: Covalent inhibition of a target kinase by 1-Methylisoquinoline-5-sulfonyl fluoride.

Experimental Protocol: Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory potential of 1-Methylisoquinoline-5-sulfonyl fluoride against a target kinase. This protocol is designed as a self-validating system by including appropriate controls.

Objective: To determine the IC50 value of 1-Methylisoquinoline-5-sulfonyl fluoride against a specific kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • 1-Methylisoquinoline-5-sulfonyl fluoride (test compound)

  • Staurosporine (positive control, non-covalent inhibitor)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

Experimental_Workflow Step1 1. Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control in DMSO. Step3 3. Compound Addition: Add diluted compounds to the respective wells. Step1->Step3 Step2 2. Reaction Setup: Dispense kinase, peptide substrate, and buffer into assay wells. Step2->Step3 Step4 4. Incubation: Incubate at room temperature to allow for covalent bond formation. Step3->Step4 Step5 5. Kinase Reaction Initiation: Add ATP to all wells to start the kinase reaction. Step4->Step5 Step6 6. Reaction Quenching & ADP Detection: Stop the reaction and measure ADP production using a luminescence-based assay. Step5->Step6 Step7 7. Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value. Step6->Step7

Caption: Workflow for a kinase inhibition assay.

Self-Validation:

  • Positive Control (Staurosporine): Ensures the assay is sensitive to kinase inhibition.

  • Vehicle Control (DMSO): Establishes the baseline of 100% kinase activity.

  • No-Enzyme Control: Determines the background signal.

  • Time-Dependent Inhibition: To confirm covalent modification, pre-incubation of the compound with the enzyme before adding ATP should result in a lower IC50 compared to no pre-incubation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methylisoquinoline-5-sulfonyl fluoride is not publicly available, general precautions for handling sulfonyl fluorides should be followed based on data for similar compounds like Phenylmethylsulfonyl fluoride (PMSF) and Methanesulfonyl fluoride (MSF).[9][10][11][12][13]

  • Toxicity: Sulfonyl fluorides can be toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]

  • Corrosivity: They can cause severe skin burns and eye damage.[9][10][11]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Safety Data Sheet - Cayman Chemical. (2025, December 12).
  • SAFETY DATA SHEET - Merck Millipore. (2019, December 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - R&D Systems. (2025, July 31).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • A review of the mechanism of anti-caries action of fluoride. (2015, August 5).
  • MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Amblard, F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • 1-methylisoquinoline-5-sulfonyl chloride hydrochloride — Chemical Substance Inform
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. NSF PAR. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

  • Methanesulfonyl fluoride. Wikipedia. [Link]

Sources

Exploratory

chemical structure and molecular weight of 1-Methylisoquinoline-5-sulfonyl fluoride

An In-depth Technical Guide: 1-Methylisoquinoline-5-sulfonyl Fluoride Abstract: This technical guide provides a comprehensive analysis of 1-Methylisoquinoline-5-sulfonyl fluoride, a compound of significant interest to re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 1-Methylisoquinoline-5-sulfonyl Fluoride

Abstract: This technical guide provides a comprehensive analysis of 1-Methylisoquinoline-5-sulfonyl fluoride, a compound of significant interest to researchers in chemical biology and drug discovery. By virtue of its isoquinoline scaffold and reactive sulfonyl fluoride moiety, this molecule is a putative covalent inhibitor of protein kinases, particularly the Rho-associated coiled-coil containing protein kinase (ROCK) family. This document details the molecule's chemical structure and properties, elucidates its probable mechanism of action within the ROCK signaling pathway, provides a robust, step-by-step protocol for its evaluation in an in vitro kinase assay, and discusses its broader implications in modern chemical biology.

Introduction: A Scaffold of Opportunity in Kinase Inhibition

The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a sulfonyl fluoride group, the resulting molecule becomes a powerful tool for probing enzyme function. 1-Methylisoquinoline-5-sulfonyl fluoride merges this established scaffold with a reactive electrophilic "warhead," the sulfonyl fluoride group. This functional group is exceptionally well-suited for chemical biology applications due to its relative stability in aqueous environments combined with its ability to covalently modify specific nucleophilic residues—such as serine, threonine, or lysine—in a protein's active site.[2]

This covalent and often irreversible mode of action is particularly relevant for targeting protein kinases, a class of enzymes frequently dysregulated in human diseases. The structural architecture of 1-Methylisoquinoline-5-sulfonyl fluoride strongly suggests its potential as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCKs). ROCKs are key downstream effectors of the small GTPase RhoA and are central regulators of cellular contraction, motility, and cytoskeletal organization.[3][4] Their overactivity is implicated in pathologies ranging from cancer to cardiovascular disease, making them a high-value therapeutic target.[3] This guide provides the foundational knowledge and practical methodologies required to investigate 1-Methylisoquinoline-5-sulfonyl fluoride as a tool for studying and potentially targeting this critical signaling pathway.

Core Chemical Properties and Structural Analysis

A precise understanding of the physicochemical characteristics of 1-Methylisoquinoline-5-sulfonyl fluoride is paramount for its effective use in a research setting.

PropertyValueSource(s)
IUPAC Name 1-methylisoquinoline-5-sulfonyl fluoride[5]
CAS Number 2648966-55-4[5]
Chemical Formula C₁₀H₈FNO₂S[5]
Molecular Weight 225.24 g/mol [5]
Canonical SMILES CN1C=CC2=CC=CC(=C21)S(=O)(=O)F
InChI Key YQJRJBGJDWURBE-UHFFFAOYSA-N

Structural Insights: The molecule's structure is defined by two key components:

  • The 1-Methylisoquinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that can engage in specific interactions (e.g., π-stacking, hydrophobic interactions) within a protein's binding pocket. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding site.[3]

  • The 5-Sulfonyl Fluoride (SO₂F) Moiety: This group is the reactive warhead. Unlike the more common sulfonyl chlorides, sulfonyl fluorides exhibit greater stability to hydrolysis, making them more suitable for use in aqueous biological buffers.[6] However, upon binding to a target protein, the sulfur atom is highly electrophilic and susceptible to nucleophilic attack from proximal amino acid residues (e.g., serine, lysine), leading to the formation of a stable, covalent sulfonate ester or sulfonamide bond and irreversible inhibition.[2]

Proposed Mechanism of Action: Covalent Inhibition of the ROCK Signaling Pathway

The primary hypothesized mechanism for 1-Methylisoquinoline-5-sulfonyl fluoride is the covalent and irreversible inhibition of ROCK kinases. This action blocks the downstream signaling cascade that regulates actomyosin contractility.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 1-Methylisoquinoline- 5-sulfonyl fluoride Inhibitor->ROCK Covalently Inactivates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Contraction Actomyosin Contraction Stress Fiber Formation pMLC->Contraction

Figure 1: Proposed Inhibition of the ROCK Signaling Pathway. This diagram illustrates how active RhoA-GTP activates ROCK. ROCK then promotes cell contraction by directly phosphorylating Myosin Light Chain (MLC) and by inhibiting MLC Phosphatase (MLCP), which would otherwise dephosphorylate pMLC. 1-Methylisoquinoline-5-sulfonyl fluoride is hypothesized to form a covalent bond with ROCK, leading to its inactivation and preventing downstream signaling.

Experimental Protocol: In Vitro Biochemical Assay for ROCK2 Inhibition

This protocol provides a detailed methodology to determine the half-maximal inhibitory concentration (IC₅₀) of 1-Methylisoquinoline-5-sulfonyl fluoride against the ROCK2 kinase isoform. It is designed to be a self-validating system with appropriate controls.

A. Rationale for Experimental Design: The chosen assay format is a direct measure of kinase activity through the quantification of substrate phosphorylation. By titrating the concentration of the inhibitor, a dose-response curve can be generated to accurately determine its potency. The use of a well-characterized substrate and a robust detection method (luminescence-based ADP detection) ensures high sensitivity and reproducibility. A pre-incubation step is included, which is critical for covalent inhibitors, as it allows time for the covalent reaction to occur between the inhibitor and the enzyme before the enzymatic reaction is initiated.

B. Materials & Reagents:

  • Recombinant, purified human ROCK2 enzyme (active)

  • Long S6 Kinase Substrate Peptide (or Myelin Basic Protein)

  • 1-Methylisoquinoline-5-sulfonyl fluoride

  • Y-27632 (a known, reversible ROCK inhibitor for use as a positive control)[7][8]

  • ATP (Adenosine 5'-triphosphate), high purity

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • DMSO (Dimethyl sulfoxide), anhydrous

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

C. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Methylisoquinoline-5-sulfonyl fluoride in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The highest concentration should be 1000x the final desired assay concentration (e.g., 10 mM for a final of 10 µM). Prepare a DMSO-only plate for no-inhibitor controls.

    • Prepare a similar dilution series for the Y-27632 positive control.

  • Assay Execution:

    • Using an automated liquid handler or manual multichannel pipette, transfer 50 nL of each compound dilution (and DMSO controls) into the wells of a 384-well assay plate.

    • Prepare the ROCK2 enzyme solution by diluting the enzyme stock in Kinase Assay Buffer to a 2x final concentration (e.g., 2 ng/µL).

    • Add 2.5 µL of the 2x enzyme solution to each well.

    • Crucial Step (Pre-incubation): Seal the plate and incubate for 60 minutes at room temperature (22-25°C). This allows the covalent inhibitor to react with the kinase.

    • Prepare the Substrate/ATP solution by diluting the peptide substrate and ATP in Kinase Assay Buffer to a 2x final concentration (e.g., 100 µM substrate and 20 µM ATP).

    • Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate/ATP solution to all wells. The final volume is now 5 µL.

  • Reaction & Detection:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction for 60 minutes at room temperature.

    • Terminate the kinase reaction and detect the generated ADP by adding reagents from the ADP-Glo™ Kit according to the manufacturer's instructions. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

      • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Define controls: "High" signal wells (DMSO only, 100% activity) and "Low" signal wells (high concentration of control inhibitor or no enzyme, 0% activity).

    • Normalize the data: Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Figure 2: Experimental Workflow for In Vitro ROCK2 Inhibition Assay. This flowchart details the sequential steps for determining the IC₅₀ of a test compound, highlighting the critical pre-incubation phase required for covalent inhibitors.

Conclusion and Broader Implications

1-Methylisoquinoline-5-sulfonyl fluoride represents a valuable chemical tool for the study of protein kinase signaling. Its design incorporates a proven medicinal chemistry scaffold with a covalent warhead, making it an ideal candidate for the development of potent and irreversible inhibitors. The methodologies outlined in this guide provide a robust framework for characterizing its inhibitory activity against its putative target, ROCK2. Beyond its direct application, this molecule serves as a template for the design of next-generation covalent probes and therapeutics. Further studies should focus on confirming the covalent binding mechanism through mass spectrometry, assessing its selectivity across the kinome, and evaluating its activity in cell-based models of cytoskeletal dynamics. Such efforts will fully elucidate the potential of this and related compounds in advancing our understanding of kinase biology and developing novel therapeutic strategies.

References

  • ResearchGate. (n.d.). Synthetic Rho-associated coiled-coil kinases (ROCKs) inhibitors. Retrieved from [Link]

  • Kanno, Y., et al. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PLoS One, 12(5), e0177994. Retrieved from [Link]

  • PubMed. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. Retrieved from [Link]

  • Opyrchal, M., et al. (2013). Inhibition of Rho-associated coiled-coil-forming kinase increases efficacy of measles virotherapy. Cancer Gene Therapy, 20(11), 630-637. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. Retrieved from [Link]

Sources

Foundational

Mechanism of Action of Isoquinoline Sulfonyl Fluoride Derivatives: From Reversible Targeting to Covalent Inhibition

An In-depth Technical Guide Abstract Isoquinoline sulfonyl fluoride derivatives represent a sophisticated class of chemical probes and therapeutic candidates, merging the well-established targeting capabilities of the is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Isoquinoline sulfonyl fluoride derivatives represent a sophisticated class of chemical probes and therapeutic candidates, merging the well-established targeting capabilities of the isoquinoline scaffold with the precise, covalent reactivity of the sulfonyl fluoride warhead. This guide provides an in-depth exploration of their mechanism of action, designed for researchers, chemists, and drug development professionals. We will dissect the dual-phase mechanism, beginning with the initial, reversible binding event driven by the isoquinoline core, which primarily targets ATP-binding pockets in protein kinases. This is followed by the irreversible, covalent modification of a proximal nucleophilic amino acid residue by the sulfonyl fluoride electrophile. This document elucidates the molecular interactions governing target recognition and covalent bond formation, details authoritative, step-by-step protocols for experimental validation, and discusses the implications for designing next-generation covalent inhibitors with enhanced selectivity and potency.

Introduction: A Synthesis of Two Powerful Moieties

The development of targeted covalent inhibitors has revolutionized modern pharmacology. By forming a stable, covalent bond with their protein target, these molecules can achieve prolonged duration of action, high potency, and the ability to overcome resistance mechanisms. Isoquinoline sulfonyl fluoride derivatives are at the forefront of this strategy, representing a rational fusion of a privileged heterocyclic scaffold and a versatile covalent warhead.

The Isoquinoline Scaffold: A Legacy of Kinase Inhibition

The isoquinoline ring is a cornerstone of medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] The journey began with the discovery of isoquinoline sulfonamides, such as Fasudil, which were found to be potent, ATP-competitive inhibitors of kinases like Rho-associated coiled-coil containing protein kinase (ROCK).[3] These molecules established that the isoquinoline core could effectively mimic the adenine moiety of ATP, forming crucial hydrogen bonds within the highly conserved kinase active site.[4][5] This ability to anchor within the ATP pocket provides the foundation for the targeted delivery of the reactive sulfonyl fluoride group.

The Sulfonyl Fluoride Warhead: Expanding the Covalent Toolkit

Historically, covalent drug design has been dominated by electrophiles targeting cysteine residues. The sulfonyl fluoride (—SO₂F) group has emerged as a uniquely versatile and stable warhead, capable of reacting with a broader range of nucleophilic amino acid residues.[6] This includes not only cysteine but also lysine, tyrosine, serine, and histidine.[7][8][9] This reactivity profile is governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry reaction prized for its high stability under physiological conditions and its specific reactivity with proximal nucleophiles once brought into high effective molarity by the binding scaffold.[6] This expands the "druggable" proteome by enabling covalent targeting of proteins that lack an accessible cysteine in their binding sites.

Core Mechanism of Action: A Two-Step "Anchor and Lock" Model

The inhibitory action of isoquinoline sulfonyl fluoride derivatives is best described by a two-step, time-dependent mechanism involving an initial reversible binding event followed by an irreversible covalent modification.

Phase 1: Reversible Binding (The "Anchor")

The process begins with the isoquinoline scaffold guiding the entire molecule into a specific protein binding pocket. In the context of protein kinases, the inhibitor binds non-covalently to the ATP-binding site. The nitrogen atom of the isoquinoline ring often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors.[4][5] This initial, reversible binding step is governed by standard equilibrium kinetics (Kon and Koff) and is responsible for the molecule's initial affinity and selectivity for its target.

Phase 2: Covalent Modification (The "Lock")

Once the inhibitor is anchored in the binding pocket, the sulfonyl fluoride moiety is positioned in close proximity to a nucleophilic amino acid side chain. This proximity dramatically increases the effective concentration of the reactants, facilitating a nucleophilic substitution reaction. A lone pair of electrons from a residue such as a lysine amine or a tyrosine hydroxyl attacks the electrophilic sulfur atom, forming a covalent sulfonamide or sulfonate ester bond, respectively, and displacing the fluoride ion.[7][10] This covalent bond formation is typically irreversible or slowly reversible, leading to prolonged and potent inhibition of the target protein.[9]

The time-dependent nature of this inhibition is a hallmark of covalent modifiers and can be observed experimentally as an increase in inhibitory potency with longer pre-incubation times.[11][12]

Figure 1: The 'Anchor and Lock' Mechanism cluster_0 Phase 1: Reversible Binding cluster_1 Phase 2: Covalent Modification I Isoquinoline Sulfonyl Fluoride Inhibitor (I) EI_rev Reversible Complex (E-I) I->EI_rev Kon E Enzyme (E) EI_rev->I Koff EI_cov Covalent Complex (E-I)covalent EI_rev->EI_cov K_inact (Covalent Bond Formation)

Caption: A diagram illustrating the two-phase mechanism of action.

Key Protein Targets and Signaling Pathways

The primary targets for this class of compounds are protein kinases, due to the inherent affinity of the isoquinoline scaffold for the ATP-binding site.

Targeting the Conserved Catalytic Lysine

A well-documented strategy involves targeting the highly conserved lysine residue found in the active site of virtually all protein kinases. This lysine is critical for coordinating ATP, and its covalent modification by a sulfonyl fluoride warhead leads to potent and irreversible enzyme inactivation.[7] Chemoproteomic studies have successfully used sulfonyl fluoride probes to label a wide array of intracellular kinases on this conserved lysine, demonstrating the broad applicability of this approach.[7]

Impact on Cellular Signaling

By inhibiting a specific kinase, an isoquinoline sulfonyl fluoride derivative can block its downstream signaling cascade. For example, inhibiting a kinase involved in cell cycle progression, such as CDC7, can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic strategy.[11][13][14]

Figure 2: Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Inhibitor Isoquinoline Sulfonyl Fluoride Inhibitor->Block Block->Kinase2 Covalently Inhibits

Caption: Inhibition of a target kinase blocks downstream signal transduction.

Experimental Validation and Characterization

A multi-faceted approach is required to fully characterize the mechanism of action of an isoquinoline sulfonyl fluoride inhibitor. The following protocols provide a framework for confirming covalent modification and assessing target engagement.

Protocol 1: Time-Dependent Kinase Inhibition Assay

Objective: To determine if the compound exhibits time-dependent inhibition, a characteristic of covalent inhibitors.

Methodology:

  • Enzyme Preparation: Prepare solutions of the target kinase in appropriate assay buffer.

  • Pre-incubation: In a multi-well plate, mix the kinase with a range of inhibitor concentrations. As a control, prepare wells with kinase and vehicle (e.g., DMSO). Incubate these mixtures for varying time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

  • Initiate Reaction: After each pre-incubation period, initiate the kinase reaction by adding a solution containing the kinase-specific substrate and a concentration of ATP that is near its Michaelis-Menten constant (Km).

  • Detection: Allow the reaction to proceed for a fixed time, then stop it and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: For each pre-incubation time point, plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A leftward shift (decrease) in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.

Causality: The choice to use ATP at its Km value ensures that the assay is sensitive to competitive inhibition. Observing a decrease in IC₅₀ over time demonstrates that the inhibitor's potency is not solely based on initial reversible binding but is enhanced by a time-dependent covalent reaction (kinact).

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To provide direct evidence of covalent bond formation between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a molar excess (e.g., 5-10 fold) of the isoquinoline sulfonyl fluoride inhibitor for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction. Prepare a control sample with protein and vehicle.

  • Sample Cleanup: Desalt the samples using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound inhibitor and buffer components.

  • Mass Spectrometry: Analyze the desalted protein samples via direct infusion into an electrospray ionization mass spectrometer (ESI-MS), such as a Q-TOF or Orbitrap instrument.

  • Data Analysis: Deconvolute the resulting multi-charged ion spectra to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated protein with the control. An increase in mass corresponding to the molecular weight of the inhibitor (minus the mass of fluorine) confirms the formation of a 1:1 covalent adduct.

Trustworthiness: This protocol is a self-validating system. The precise mass shift observed serves as unambiguous proof of the covalent modification event, directly validating the proposed mechanism.

Figure 3: Experimental Workflow for Mechanism Validation start Hypothesized Covalent Inhibitor assay Protocol 1: Time-Dependent Inhibition Assay start->assay ms Protocol 2: Intact Protein Mass Spectrometry start->ms result_assay Result: IC50 decreases with pre-incubation time? assay->result_assay result_ms Result: Protein mass increases by mass of inhibitor? ms->result_ms conclusion_cov Conclusion: Covalent Mechanism Supported result_assay->conclusion_cov Yes conclusion_rev Conclusion: Reversible or No Inhibition result_assay->conclusion_rev No result_ms->conclusion_cov Yes result_ms->conclusion_rev No

Caption: A logical workflow for validating the covalent mechanism of action.

Data Presentation and Interpretation

Quantitative data from kinetic analyses are crucial for comparing the potency and mechanism of different inhibitors.

Table 1: Hypothetical Kinetic Parameters for Inhibitor Characterization

ParameterReversible InhibitorCovalent InhibitorSignificance
Ki (nM) 5045Represents initial reversible binding affinity.
IC₅₀ @ T=0 min (nM) 10095Initial potency before covalent reaction.
IC₅₀ @ T=60 min (nM) 1005Potency increases significantly over time.
kinact (s⁻¹) N/A0.005Rate of irreversible inactivation.
Mass Shift (Da) 0+425.5Direct evidence of covalent adduct formation.

Conclusion and Future Directions

The mechanism of action for isoquinoline sulfonyl fluoride derivatives is a powerful example of rational drug design, combining a target-specific scaffold with a versatile covalent warhead. This "anchor and lock" approach enables the development of highly potent and selective inhibitors capable of prolonged target engagement. The ability of the sulfonyl fluoride moiety to target a range of nucleophilic residues beyond cysteine opens up new avenues for inhibiting previously intractable protein targets.

Future work in this field will likely focus on refining the selectivity of the isoquinoline scaffold for specific kinase isoforms and expanding the application of the sulfonyl fluoride warhead to other protein families, such as GTPases and epigenetic enzymes. As our understanding of this chemistry deepens, these derivatives will continue to be invaluable tools for both chemical biology research and the development of novel therapeutics.

References

  • Drug Hunter. (n.d.). AS-0141. Drug Hunter. Retrieved from [Link]

  • IRSTREET. (2021, October 6). Publication in Journal of Medicinal Chemistry Describing the Discovery of CDC7 Inhibitor AS-0141. IRSTREET. Retrieved from [Link]

  • Umeda, et al. (2021). Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. Journal of Medicinal Chemistry, 64(19), 14153–14164. Retrieved from [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharpless, K. B., Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition. ResearchGate. Retrieved from [Link]

  • Zhao, Q., et al. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • Narain, R. P., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Retrieved from [Link]

  • Tadesse, S., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Molecules. Retrieved from [Link]

  • Hobbs, G. A., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Wang, C., et al. (2026). Synthesis of CF₃/CHF₂ Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry. Retrieved from [Link]

  • Xu, R. M., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Retrieved from [Link]

  • Xu, R. M., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Kornicka, A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Retrieved from [Link]

  • Manikandan A, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Tuley, A., & Fast, W. (2021). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. Retrieved from [Link]

Sources

Exploratory

Beyond Cysteine: 1-Methylisoquinoline-5-sulfonyl Fluoride as a Next-Generation SuFEx Warhead in Covalent Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary For decades, targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

For decades, targeted covalent inhibitors (TCIs) have predominantly relied on Michael acceptors (e.g., acrylamides) to target nucleophilic cysteine residues. However, because cysteine is relatively rare in the human proteome and often absent from key protein binding pockets, the field is undergoing a paradigm shift toward chemistries that can engage a broader array of amino acids[1].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative solution, utilizing sulfonyl fluorides (SFs) to site-selectively target tyrosine, lysine, histidine, serine, and threonine residues[1]. Within this space, 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4) represents a highly privileged, next-generation heteroaryl building block. By combining the established kinase-targeting affinity of the isoquinoline scaffold with the tunable, "Goldilocks" reactivity of a heteroaryl sulfonyl fluoride, this compound overcomes the stability limitations of traditional phenyl-based SFs, offering a powerful vector for modern covalent drug discovery[2].

Mechanistic Rationale: The Power of Heteroaryl SuFEx

The design of effective covalent drugs requires a delicate balance: the electrophilic warhead must be stable enough to circulate in plasma without succumbing to off-target hydrolysis, yet reactive enough to form a covalent bond once inside the target protein's binding site[3].

The Isoquinoline Recognition Element

The 1-methylisoquinoline core is a classic pharmacophore, frequently utilized in ATP-competitive inhibitors targeting kinases such as ROCK, PKA, and PKG. The nitrogen heteroatom in the isoquinoline ring forms critical hydrogen bonds with the kinase hinge region. Furthermore, the 1-methyl group provides specific steric bulk that restricts the rotational degrees of freedom, locking the molecule into a conformation that optimally projects the 5-position substituent into the solvent-exposed channel or toward the activation loop.

The Sulfonyl Fluoride Warhead

Traditional phenyl sulfonyl fluorides often suffer from poor aqueous solubility and rapid degradation in whole blood, restricting their use to early-stage in vitro tool development[2]. 1-Methylisoquinoline-5-sulfonyl fluoride solves this via its heteroaryl nature. The electron-withdrawing properties of the isoquinoline ring precisely tune the electrophilicity of the sulfur(VI) center.

This results in context-dependent activation . The S-F bond remains highly stable in aqueous environments. However, when the isoquinoline core docks into a protein pocket, the desolvation effect and the presence of a localized hydrogen-bond network (often involving a basic residue acting as a general base) activate the warhead, triggering rapid fluoride displacement and irreversible covalent bond formation[4].

SuFEx_Mechanism A 1-Methylisoquinoline (Recognition Element) D Non-Covalent Pre-complex A->D Affinity Binding B Sulfonyl Fluoride (SuFEx Warhead) B->D Proximity C Target Protein (Kinase Pocket) C->D Nucleophile Alignment E Covalent Adduct (Lys/Tyr Modified) D->E Fluoride Displacement

Figure 1: Mechanistic pathway of SuFEx-mediated covalent target engagement.

Physicochemical and Pharmacokinetic Profiling

The transition from traditional phenyl sulfonyl fluorides to heteroaryl variants like 1-methylisoquinoline-5-sulfonyl fluoride yields significant improvements in drug-like properties. The table below summarizes the quantitative and qualitative shifts in physicochemical profiles based on recent high-throughput chemistry workflows[2].

PropertyTraditional Phenyl-SFsHeteroaryl-SFs (e.g., Isoquinoline-SF)Mechanistic Rationale
Aqueous Solubility Low (< 10 µM)High (> 100 µM)The nitrogen heteroatom enhances hydration, improving formulation viability and cellular uptake.
Plasma Stability ( t1/2​ ) < 2 hours> 12 hoursElectronic tuning by the heteroaromatic ring prevents premature hydrolysis by plasma esterases/water.
Targetable Residues Cys, highly reactive LysLys, Tyr, His, Ser, ThrExpanded druggable proteome due to optimal geometry and tunable electrophilicity[1].
Intrinsic Reactivity Highly reactive (Prone to off-target)"Goldilocks" (Context-driven)Requires the specific desolvated microenvironment of a protein pocket for SuFEx activation[5].

Experimental Workflow: Chemoproteomic Target Deconvolution

To validate the target engagement and selectivity of 1-methylisoquinoline-5-sulfonyl fluoride derivatives, researchers employ Activity-Based Protein Profiling (ABPP). This methodology relies on synthesizing an alkyne-tagged analogue of the compound to serve as a chemical probe.

Step-by-Step ABPP Protocol

Step 1: Live Cell Probe Incubation

  • Action: Incubate live cells (e.g., HEK293T) with 1–10 µM of the alkyne-tagged isoquinoline-SF probe for 2–4 hours at 37°C.

  • Causality: Performing this step in live cells rather than lysates preserves native protein conformations, intact multi-protein complexes, and physiological intracellular ATP concentrations. This ensures that the covalent binding observed is competitive and biologically relevant.

Step 2: Cell Lysis and Proteome Extraction

  • Action: Wash cells with cold PBS and lyse using a mild buffer (1% NP-40, 150 mM NaCl, 50 mM Tris pH 7.4) supplemented with protease inhibitors.

  • Causality: Mild non-ionic detergents extract both cytosolic and membrane-bound proteins without denaturing them. Denaturation must be avoided at this stage to prevent the exposure of buried, non-relevant nucleophiles that could artificially react with residual unreacted probe.

Step 3: CuAAC Click Chemistry

  • Action: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding a biotin-azide tag, CuSO4​ (1 mM), TBTA ligand (100 µM), and TCEP (1 mM) to the lysate. React for 1 hour at room temperature.

  • Causality: The bulky biotin tag is attached post-lysis because it is not cell-permeable. The CuAAC reaction is highly bioorthogonal, ensuring the biotin tag only attaches to proteins covalently modified by the alkyne-probe.

Step 4: Streptavidin Enrichment and Stringent Washing

  • Action: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS in PBS, 8 M Urea, and 20% acetonitrile.

  • Causality: Streptavidin binds biotin with near-covalent affinity ( Kd​≈10−14 M). The highly stringent washing conditions (SDS and Urea) are critical; they unfold proteins and disrupt all non-covalent protein-protein interactions, ensuring that only the directly covalently modified targets remain on the beads.

Step 5: On-Bead Digestion and LC-MS/MS

  • Action: Reduce (DTT), alkylate (iodoacetamide), and digest the bead-bound proteins overnight with sequencing-grade trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

Validation Checkpoint (Self-Validating System): To ensure the protocol distinguishes true targets from background noise, a competitive control must be run in parallel. Cells are pre-incubated with a 10-fold excess of the non-alkyne parent compound (1-methylisoquinoline-5-sulfonyl fluoride) before adding the probe. True targets will show a >80% reduction in MS spectral counts in the competitive control, validating the specificity of the covalent interaction.

ABPP_Workflow Step1 1. Live Cell Incubation (Probe Permeation) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Step4 4. Streptavidin Enrichment & Stringent Washing Step3->Step4 Step5 5. On-Bead Tryptic Digestion & LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step chemoproteomic ABPP workflow for target deconvolution.

Conclusion

The integration of heteroaryl sulfonyl fluorides into the medicinal chemist's toolkit marks a significant leap forward in covalent drug design[2]. 1-Methylisoquinoline-5-sulfonyl fluoride exemplifies this advancement, marrying a privileged kinase-binding scaffold with a highly tunable SuFEx warhead. By moving beyond the limitations of cysteine-targeting and overcoming the instability of early-generation phenyl-SFs, this compound provides a robust platform for developing highly selective, potent, and metabolically stable covalent therapeutics[5].

Sources

Foundational

stability of isoquinoline sulfonyl fluorides in aqueous media

An In-Depth Technical Guide to the Aqueous Stability of Isoquinoline Sulfonyl Fluorides Introduction: The Double-Edged Sword of Reactivity In the landscape of modern drug discovery, particularly in the realm of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Stability of Isoquinoline Sulfonyl Fluorides

Introduction: The Double-Edged Sword of Reactivity

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the isoquinoline sulfonyl fluoride moiety has emerged as a warhead of significant interest. These compounds offer the potential to form robust, lasting bonds with specific nucleophilic amino acid residues like lysine and tyrosine, leading to prolonged target engagement and enhanced therapeutic efficacy.[1][2] This mechanism can overcome challenges associated with drug resistance and provide access to targets previously deemed "undruggable".[3][4]

However, the very electrophilicity that makes the sulfonyl fluoride group an effective "warhead" also renders it susceptible to reaction with the most abundant nucleophile in any biological system: water. The stability of an isoquinoline sulfonyl fluoride in aqueous media is therefore a critical parameter that dictates its viability as a therapeutic agent. A compound that hydrolyzes too rapidly will be cleared before it can reach its intended biological target. Conversely, a warhead that is too stable may lack the requisite reactivity to engage its target efficiently. This guide provides a comprehensive overview of the principles governing the aqueous stability of isoquinoline sulfonyl fluorides, details robust methodologies for its assessment, and discusses the strategic implications of stability data in the drug development process.

Section 1: The Chemical Landscape of Sulfonyl Fluoride Stability

The S-F bond in arylsulfonyl fluorides is remarkably stable compared to other sulfonyl halides like sulfonyl chlorides.[5] This stability is a key reason for their utility in chemical biology and drug design, as they can often be handled without the stringent precautions required for their more reactive counterparts.[6][7] Nevertheless, in an aqueous environment, the primary degradation pathway is hydrolysis, which converts the active sulfonyl fluoride into an inert sulfonic acid.

The Mechanism of Hydrolysis

The hydrolysis of an isoquinoline sulfonyl fluoride is a nucleophilic substitution reaction at the highly electrophilic sulfur(VI) center. The rate and dominant mechanism of this process are profoundly influenced by the pH of the medium.

  • Under Neutral or Acidic Conditions (pH < ~8): Water acts as the primary nucleophile, attacking the sulfur atom. This process is generally slow.

  • Under Basic Conditions (pH > ~8): The hydroxide ion (OH⁻), a significantly more potent nucleophile than water, becomes the dominant attacking species. This results in a dramatically accelerated rate of hydrolysis.[8]

The general mechanism can be visualized as follows:

HydrolysisMechanism cluster_neutral Neutral/Acidic Conditions cluster_basic Basic Conditions IQ_SO2F_N Isoquinoline-SO₂F TS_N [Transition State]⁻ IQ_SO2F_N->TS_N slow attack H2O H₂O H2O->TS_N IQ_SO3H Isoquinoline-SO₃H TS_N->IQ_SO3H fast HF_N + HF IQ_SO3H->HF_N IQ_SO2F_B Isoquinoline-SO₂F TS_B [Transition State]⁻ IQ_SO2F_B->TS_B fast attack OH OH⁻ OH->TS_B IQ_SO3_anion Isoquinoline-SO₃⁻ TS_B->IQ_SO3_anion fast HF_B + F⁻ IQ_SO3_anion->HF_B

Caption: Hydrolysis mechanism of isoquinoline sulfonyl fluorides.

Key Factors Influencing Stability

The intrinsic stability of an isoquinoline sulfonyl fluoride is not fixed; it can be rationally tuned by modifying its chemical structure. Understanding these relationships is fundamental to medicinal chemistry design.

  • Electronic Effects: The electron density at the sulfur atom is paramount. Electron-withdrawing substituents on the isoquinoline ring increase the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack and thus decreasing its stability (i.e., accelerating hydrolysis).[9] Conversely, electron-donating groups can increase stability by reducing the sulfur's electrophilicity.[10]

  • Steric Hindrance: Bulky substituents positioned near the sulfonyl fluoride group can physically obstruct the approach of a water or hydroxide nucleophile. This steric shielding can significantly enhance the compound's half-life in aqueous buffer.[9][10] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated notably high in vitro metabolic stability.[10]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Stability studies should always be conducted at a physiologically relevant and constant temperature, typically 37°C.[11]

Section 2: A Practical Guide to Aqueous Stability Assessment

Determining the aqueous half-life (t₁/₂) of a novel isoquinoline sulfonyl fluoride is a cornerstone experiment in early-stage drug discovery. The goal is to quantify the rate of hydrolysis under conditions that mimic the physiological environment (e.g., pH 7.4, 37°C).

Experimental Workflow Overview

The assessment of aqueous stability follows a logical progression from sample preparation to kinetic analysis. The workflow is designed to ensure reproducibility and generate high-quality, interpretable data.

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) start_rxn 3. Initiate Reaction (Add stock to buffer) stock->start_rxn buffer 2. Prepare & Pre-warm Buffer (e.g., PBS, pH 7.4, 37°C) buffer->start_rxn sampling 4. Sample at Time Points (t=0, 1, 2, 4, 8, 24h) start_rxn->sampling quench 5. Quench Reaction (e.g., add cold Acetonitrile) sampling->quench hplc 6. Analyze by HPLC/LC-MS (Monitor parent peak area) quench->hplc data 7. Plot & Analyze Data (% Remaining vs. Time) hplc->data thalf 8. Calculate Half-Life (t½) data->thalf

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Exploratory

Advanced Synthesis and Applications of 1-Methylisoquinoline-5-Sulfonyl Fluoride in SuFEx Chemistry

Target Molecule: 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) [1] Document Type: Technical Whitepaper & Synthesis Guide Intended Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) [1] Document Type: Technical Whitepaper & Synthesis Guide Intended Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals

Introduction: The Convergence of Privileged Scaffolds and SuFEx

The development of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless has revolutionized the creation of covalent linkages in chemical biology and materials science [2]. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and off-target reactivity, sulfonyl fluorides possess an exquisite balance of thermodynamic stability and latent electrophilicity. They remain inert under physiological conditions until activated by specific microenvironments—such as the active site of a target protein—making them premier "warheads" for covalent inhibitors and activity-based protein profiling (ABPP) [3].

The 1-methylisoquinoline core is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors (e.g., Fasudil, a potent Rho-kinase inhibitor, is an isoquinoline-5-sulfonamide derivative). By synthesizing 1-methylisoquinoline-5-sulfonyl fluoride , researchers can deploy a highly selective covalent probe that leverages the binding affinity of the isoquinoline core while utilizing the SuFEx warhead for irreversible target engagement.

This whitepaper details the retrosynthetic logic, precursor selection, and validated step-by-step protocols for synthesizing this critical building block.

Retrosynthetic Analysis & Precursor Selection

The synthesis of 1-methylisoquinoline-5-sulfonyl fluoride relies on the predictable electrophilic aromatic substitution (EAS) patterns of the isoquinoline ring or modern palladium-catalyzed cross-coupling techniques.

Regioselectivity Causality

In strongly acidic media (such as oleum), the nitrogen atom of 1-methylisoquinoline is protonated. This deactivates the pyridine-like ring, directing electrophilic attack (sulfonation) exclusively to the carbocyclic ring [4]. The transition state for attack at the C5 and C8 positions is favored, but steric hindrance from the adjacent protonated nitrogen and the C1-methyl group heavily biases the reaction toward the C5 position , yielding 1-methylisoquinoline-5-sulfonic acid in high purity.

Precursor Evaluation

We evaluate three primary precursors for the installation of the sulfonyl fluoride group:

  • 1-Methylisoquinoline (Direct Sulfonation): The most scalable and cost-effective route. It requires harsh conditions (oleum) but provides excellent regioselectivity.

  • 1-Methylisoquinoline-5-sulfonyl chloride (Halide Exchange): The immediate precursor to the target. It is synthesized from the sulfonic acid and converted to the fluoride via aqueous potassium bifluoride ( KHF2​ ).

  • 5-Bromo-1-methylisoquinoline (Pd-Catalyzed Sulfination): A modern, milder approach utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to install the sulfur(VI) center, followed by electrophilic fluorination.

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the two primary synthetic vectors to achieve the target molecule.

SynthesisPathway A 1-Methylisoquinoline (Precursor) B 1-Methylisoquinoline- 5-sulfonic acid A->B Oleum (H2SO4/SO3) Electrophilic Substitution C 1-Methylisoquinoline- 5-sulfonyl chloride B->C POCl3 / PCl5 Chlorination D 1-Methylisoquinoline- 5-sulfonyl fluoride (Target) C->D KHF2, MeCN/H2O Halide Exchange E 5-Bromo-1- methylisoquinoline E->D 1. DABSO, Pd-cat 2. Selectfluor

Synthesis pathways for 1-Methylisoquinoline-5-sulfonyl fluoride.

Quantitative Data: Pathway Comparison

To aid in route selection, the following table summarizes the operational metrics of the two primary pathways.

MetricPathway A: Classical Sulfonation & ExchangePathway B: Pd-Catalyzed DABSO Sulfination
Starting Material 1-Methylisoquinoline5-Bromo-1-methylisoquinoline
Key Reagents Oleum, POCl3​ , KHF2​ DABSO, Pd(OAc)2​ , Selectfluor
Overall Yield 65 - 75%45 - 55%
Scalability Excellent (Multi-gram to Kilogram)Moderate (Milligram to Gram)
Safety Profile Requires handling of highly corrosive oleumAvoids corrosive acids; uses expensive Pd/F reagents
Atom Economy HighLow (Loss of Br, heavy ligands)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies for Pathway A detail not just the how, but the why behind each operational choice.

Step 1: Synthesis of 1-Methylisoquinoline-5-sulfonyl chloride

Causality: Sulfonic acids are unreactive toward direct fluorination under mild conditions. Conversion to the highly electrophilic sulfonyl chloride is a mandatory activation step.

  • Sulfonation: Charge a dry, round-bottom flask with 1-methylisoquinoline (1.0 equiv). Slowly add fuming sulfuric acid (oleum, 20% SO3​ , 5.0 equiv) at 0 °C under argon.

    • Validation: The reaction is highly exothermic. Temperature control prevents charring and oxidative degradation.

  • Heating: Heat the mixture to 140 °C for 4 hours.

    • Validation: Monitor via LC-MS. The starting material mass ( [M+H]+=144 ) should fully convert to the sulfonic acid mass ( [M+H]+=224 ).

  • Chlorination: Cool the mixture to room temperature. Carefully add POCl3​ (3.0 equiv) and PCl5​ (1.2 equiv). Heat to 90 °C for 3 hours.

    • Causality: PCl5​ initiates the conversion of the sulfonic acid to the chloride, while POCl3​ acts as both a reagent and a solvent medium, driving the equilibrium forward.

  • Workup: Cool to 0 °C and carefully pour the mixture over crushed ice to quench excess phosphorus chlorides. Extract immediately with cold dichloromethane (DCM).

    • Critical Step: Sulfonyl chlorides are susceptible to hydrolysis. The use of cold extraction minimizes the reversion back to sulfonic acid. Dry the organic layer over MgSO4​ and concentrate in vacuo.

Step 2: Halide Exchange to 1-Methylisoquinoline-5-sulfonyl fluoride

Causality: The Sharpless SuFEx protocol utilizes Potassium Bifluoride ( KHF2​ ) rather than standard Potassium Fluoride (KF). The bifluoride anion ( HF2−​ ) is highly soluble in aqueous/organic biphasic systems and provides a tightly bound, highly nucleophilic fluoride source that resists deactivation by water hydration [2].

  • Reaction Setup: Dissolve the crude 1-methylisoquinoline-5-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) to a concentration of 0.5 M.

  • Fluorination: Add a saturated aqueous solution of KHF2​ (3.0 equiv). Stir vigorously at room temperature for 12 hours.

    • Validation: The biphasic system requires vigorous stirring to ensure mass transfer. Monitor by TLC (Ethyl Acetate/Hexane). The sulfonyl fluoride will elute slightly higher (less polar) than the sulfonyl chloride.

  • Isolation: Dilute the reaction with Ethyl Acetate and separate the layers. Wash the organic layer with saturated NaHCO3​ followed by brine.

  • Purification: Dry over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield 1-methylisoquinoline-5-sulfonyl fluoride as a stable solid.

    • Analytical Validation: Confirm identity via 19F NMR (expect a sharp singlet around +60 to +70 ppm, characteristic of arylsulfonyl fluorides) and HRMS.

Applications in Drug Development

Once synthesized, 1-methylisoquinoline-5-sulfonyl fluoride serves as a highly modular hub. In the context of drug discovery, the isoquinoline moiety directs the molecule to the ATP-binding pocket of kinases (such as PKA, PKG, and ROCK). Upon binding, the specifically positioned sulfonyl fluoride warhead undergoes a proximity-driven SuFEx reaction with a nucleophilic residue (typically a catalytic Lysine, Tyrosine, or Histidine) within the active site [3].

This "sleeping beauty" reactivity—where the S-F bond remains entirely dormant until the molecule achieves perfect geometric and electrostatic alignment within the target protein—eliminates the widespread off-target toxicity typically associated with traditional electrophiles like Michael acceptors or aliphatic halides.

References

  • Sigma-Aldrich / BLD Pharm. 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) Product Data. Retrieved from 1

  • Thieme Chemistry. A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Retrieved from 2

  • Proceedings of the National Academy of Sciences (PNAS). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Retrieved from 3

  • Science of Synthesis. Product Class 5: Isoquinolines (Sulfonation of Isoquinoline at C5). Retrieved from 4

Sources

Foundational

The Pharmacokinetic Profile of 1-Methylisoquinoline-5-sulfonyl Fluoride Analogs: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the essential pharmacokinetic considerations for the development of 1-Methylisoquinoline-5-sulfonyl fluoride (MISF) analogs. As a novel class of compounds, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential pharmacokinetic considerations for the development of 1-Methylisoquinoline-5-sulfonyl fluoride (MISF) analogs. As a novel class of compounds, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for their successful translation into therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical and clinical evaluation of these promising molecules. We will delve into the mechanistic underpinnings of their anticipated pharmacokinetic behavior, drawing insights from related chemical moieties, and provide detailed, field-proven experimental protocols to robustly characterize their in vivo disposition.

Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of MISF Analogs

1-Methylisoquinoline-5-sulfonyl fluoride and its analogs represent a compelling new frontier in medicinal chemistry. The isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, while the sulfonyl fluoride group is increasingly recognized for its unique reactivity and potential for covalent drug design.[1][2][3] The primary molecular target for many isoquinoline-based inhibitors is the Rho-associated coiled-coil containing protein kinase (ROCK) family.[4][5][6] ROCK inhibitors have shown therapeutic potential in a range of diseases, including glaucoma, cardiovascular diseases, and cancer.[5][6][7][8]

However, the journey from a promising lead compound to a clinically viable drug is fraught with pharmacokinetic challenges. Small molecules, in particular, can suffer from rapid clearance, limiting their therapeutic efficacy.[9] The metabolic stability of the sulfonyl fluoride moiety itself is a critical consideration, as the S-F bond can be susceptible to in vivo hydrolysis.[1] This guide will provide a predictive framework for the pharmacokinetic properties of MISF analogs and outline the necessary experimental workflows to empirically determine them.

Predicted ADME Profile of 1-Methylisoquinoline-5-sulfonyl Fluoride Analogs

Understanding the four pillars of pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to predicting a drug's behavior in the body.[10]

Absorption

The oral bioavailability of MISF analogs will be influenced by their physicochemical properties, such as solubility, lipophilicity, and molecular size. The isoquinoline core generally imparts a degree of lipophilicity that can favor absorption across the gastrointestinal tract. However, the sulfonyl fluoride group is polar and may reduce passive diffusion.

Key Experimental Considerations:

  • In vitro permeability assays: Caco-2 cell monolayers are a standard model to assess intestinal permeability and predict oral absorption.[11]

  • In vivo oral bioavailability studies: Administration of the compound to animal models (e.g., rats, mice) via oral gavage followed by serial blood sampling is the gold standard for determining the fraction of the drug that reaches systemic circulation.[9]

Distribution

Following absorption, MISF analogs will distribute into various tissues and organs. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. Compounds with high lipophilicity tend to have a larger Vd, as they can readily partition into fatty tissues. Plasma protein binding is another critical factor; high binding can limit the amount of free drug available to exert its therapeutic effect.

Key Experimental Considerations:

  • Plasma protein binding assays: Equilibrium dialysis or ultracentrifugation are commonly used methods to determine the fraction of drug bound to plasma proteins.

  • Tissue distribution studies: Following administration of a radiolabeled analog, quantitative whole-body autoradiography (QWBA) or dissection and analysis of individual tissues can reveal the distribution pattern of the compound.

Metabolism

The metabolic fate of MISF analogs is a crucial determinant of their half-life and potential for drug-drug interactions. The isoquinoline ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of hydroxylated metabolites and N-oxides.[12] The metabolic stability of the sulfonyl fluoride group is a significant concern, as hydrolysis would inactivate the compound's potential for covalent binding and could lead to the release of fluoride ions.[1] The stability of the S-F bond is influenced by both electronic and steric factors of the surrounding molecular structure.[1]

Key Experimental Considerations:

  • In vitro metabolic stability assays: Incubation of the compound with liver microsomes or hepatocytes is a standard method to assess its intrinsic clearance.[13]

  • Metabolite identification studies: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is used to identify the structures of metabolites formed in in vitro and in vivo systems.

Excretion

MISF analogs and their metabolites will be eliminated from the body primarily through the kidneys (urine) and/or the liver (bile/feces). The route and rate of excretion will depend on the physicochemical properties of the parent drug and its metabolites. More polar compounds are typically excreted renally.

Key Experimental Considerations:

  • Excretion balance studies: Administration of a radiolabeled compound to animal models allows for the collection and analysis of urine and feces to determine the major routes of excretion and to quantify the total recovery of the administered dose.

Experimental Protocols for Pharmacokinetic Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the pharmacokinetics of 1-Methylisoquinoline-5-sulfonyl fluoride analogs.

In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

Protocol:

  • Prepare stock solutions: Dissolve the MISF analog in a suitable organic solvent, such as DMSO, to a concentration of 10 mM.[14]

  • Incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human), a NADPH-generating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction: Add the MISF analog to the incubation mixture to a final concentration of 1 µM.

  • Time points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

This study is essential for determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Protocol:

  • Animal model: Use a suitable rodent species, such as Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) administration: Administer a single bolus dose of the MISF analog (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) administration: Administer a single dose of the MISF analog (e.g., 5-20 mg/kg) via oral gavage.

  • Blood sampling: Collect serial blood samples (e.g., via the tail vein or a cannulated vessel) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma preparation: Centrifuge the blood samples to separate the plasma.

  • Sample preparation for analysis:

    • Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[15][16]

    • Liquid-liquid extraction (LLE) or Solid-phase extraction (SPE): These techniques can also be used for sample clean-up and concentration.[16]

  • Bioanalytical method: Quantify the concentration of the MISF analog in the plasma samples using a validated LC-MS/MS method.[16][17]

  • Pharmacokinetic analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and determine key parameters (AUC, CL, Vd, t½, F%).

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic studies.

Method Development

The development of a sensitive and selective bioanalytical method, typically using LC-MS/MS, is crucial for accurately quantifying the low concentrations of MISF analogs expected in biological matrices.[16][17]

Key Steps:

  • Selection of mass transitions: Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Chromatographic separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method to separate the analyte from endogenous matrix components.[16]

  • Sample extraction: Optimize the sample preparation procedure (protein precipitation, LLE, or SPE) to maximize recovery and minimize matrix effects.[16]

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation and Visualization

Clear and concise presentation of pharmacokinetic data is essential for interpretation and decision-making.

Tabular Summary of Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
AUC₀-inf (ng*h/mL)
CL (mL/h/kg)
Vd (L/kg)
t½ (h)
Cmax (ng/mL)N/A
Tmax (h)N/A
Bioavailability (F%)N/A

Caption: Representative table for summarizing key pharmacokinetic parameters following intravenous and oral administration of a 1-Methylisoquinoline-5-sulfonyl fluoride analog in a preclinical species.

Visualizing the Pharmacokinetic Workflow

PharmacokineticWorkflow cluster_InVivo In Vivo Study cluster_Bioanalysis Bioanalysis cluster_Analysis Data Analysis Dosing Dosing (IV & PO) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep SamplePrep Sample Preparation PlasmaPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification LCMS->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Params Parameter Calculation PK_Model->Params

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Visualizing the Metabolic Pathway

Caption: Predicted metabolic pathways for MISF analogs.

Conclusion and Future Directions

The successful development of 1-Methylisoquinoline-5-sulfonyl fluoride analogs as therapeutic agents is contingent upon a thorough understanding and optimization of their pharmacokinetic properties. This guide has provided a predictive framework for their ADME profile and detailed the essential experimental protocols required for their comprehensive characterization. Early and integrated pharmacokinetic assessment will be critical in identifying and advancing candidate molecules with the desired in vivo behavior. Future work should focus on establishing clear structure-pharmacokinetic relationships to guide the rational design of next-generation analogs with improved drug-like properties.

References

  • Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma - PMC. (2025, August 1). Vertex AI Search.
  • Rho kinase inhibitor - Wikipedia. Vertex AI Search.
  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC - NIH. Vertex AI Search.
  • Rho-kinase Inhibitor Drugs Growth Projections: Trends to Watch - Data Insights Market. (2026, March 20). Vertex AI Search.
  • Development of Rho-kinase inhibitors for cardiovascular medicine - Tohoku University. Vertex AI Search.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30). Vertex AI Search.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023, January 14). Vertex AI Search.
  • Green bioanalysis: an innovative and eco-friendly approach for analyzing drugs in biological matrices. (2022, September 15). Vertex AI Search.
  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. Vertex AI Search.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Vertex AI Search.
  • Bioanalytical Method Development A Comprehensive Guide. (2026, March 11). Vertex AI Search.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). Vertex AI Search.
  • MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. Vertex AI Search.
  • Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - Frontiers. Vertex AI Search.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. Vertex AI Search.
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  • Effects of Protein Kinase Inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine Dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide Hydrochloride (HA1004) on Calcitriol-Induced Differentiation of HL-60 Cells - PubMed. Vertex AI Search.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21). Vertex AI Search.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Harnessing the Power of SuFEx Click Chemistry with 1-Methylisoquinoline-5-sulfonyl Fluoride

Introduction: The SuFEx Revolution in Covalent Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers in 2014, marked a paradigm shift in the field of molecular ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The SuFEx Revolution in Covalent Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers in 2014, marked a paradigm shift in the field of molecular assembly, earning its place as a next-generation "click chemistry" reaction.[1][2][3] Unlike its predecessor, the Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SuFEx provides a robust, metal-free method for creating exceptionally stable covalent linkages.[4] The core of this technology lies in the unique reactivity of the S(VI)-F bond. While sulfonyl fluorides are remarkably stable to hydrolysis and reduction, they can be spurred into highly efficient reactions with a variety of nucleophiles under specific activation conditions.[5][6][7] This exquisite balance of stability and reactivity makes SuFEx an invaluable tool across diverse fields, including drug discovery, chemical biology, and materials science.[8]

This guide provides a detailed exploration of SuFEx chemistry centered on a specific, high-value electrophilic hub: 1-Methylisoquinoline-5-sulfonyl Fluoride . The isoquinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation as a SuFEx hub offers a powerful strategy for late-stage drug functionalization and the development of novel chemical probes.[9][10] We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and discuss its broad applications for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Engine of the SuFEx Reaction

The SuFEx reaction is a substitution process where the fluoride atom of a sulfonyl fluoride (R-SO₂F) is displaced by a suitable nucleophile.[11] While the S-F bond is strong, its activation is key to the reaction's success. This is typically achieved through catalysis that enhances the nucleophilicity of the coupling partner or facilitates the departure of the fluoride leaving group.

Catalysis and the "Accelerated SuFEx" Advantage:

Early SuFEx protocols often required the pre-silylation of alcohol nucleophiles to form more reactive aryl silyl ethers.[1][2] However, recent advancements have led to "Accelerated SuFEx" methodologies that bypass this step, allowing for the direct and more efficient coupling of alcohols.[1][12] A leading example is the synergistic use of a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), in concert with hexamethyldisilazane (HMDS).[2][12]

In this system:

  • HMDS acts as a silylating agent, reacting with the alcohol or phenol nucleophile in situ to generate a transient, highly reactive silyl ether intermediate.

  • BTMG , a strong, non-nucleophilic organic base, deprotonates the nucleophile (or facilitates the reaction with the silyl ether), dramatically increasing its reactivity towards the sulfonyl fluoride electrophile.[2]

  • The reaction is driven forward by the highly favorable and irreversible formation of a silicon-fluoride (Si-F) bond.[1]

This approach significantly shortens reaction times, lowers catalyst loadings, and broadens the substrate scope, truly embodying the "click" philosophy of efficiency and simplicity.[1][2]

SuFEx_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 R_OH R'-OH (Nucleophile) R_OTMS R'-O-TMS (Reactive Intermediate) R_OH->R_OTMS HMDS Product 1-Methylisoquinoline-SO₂-OR' R_OTMS->Product Attacks S(VI) center ISO_SO2F 1-Methylisoquinoline-SO₂F ISO_SO2F->Product TMSF TMS-F (Byproduct) ISO_SO2F->TMSF Releases F⁻ Catalyst BTMG (Base) Catalyst->R_OTMS Activates HMDS HMDS

Figure 1: Simplified workflow of Accelerated SuFEx.

Core Applications in Science and Drug Development

The modularity and reliability of SuFEx chemistry have led to its rapid adoption in several high-impact areas.

  • Bioconjugation and Chemical Biology : SuFEx is exceptionally well-suited for the precise, covalent modification of biomolecules.[13] It has been successfully used to label specific amino acid residues on proteins, such as tyrosine, lysine, and serine, often with remarkable context-dependent selectivity.[5][14][15] This capability enables the development of sophisticated chemical probes to study protein-protein interactions, validate drug targets, and map binding sites.[14][15][16]

  • Drug Discovery : The ability to reliably connect molecular fragments makes SuFEx a premier tool for medicinal chemistry.[8] It is particularly powerful for the late-stage functionalization of complex drug candidates, allowing for the rapid generation of analog libraries to optimize pharmacokinetic and pharmacodynamic properties.[9]

  • Materials Science and Surface Chemistry : SuFEx reactions are used to create novel polymers with polysulfate or polysulfonamide backbones and to functionalize surfaces with high efficiency.[17][18][19] The quantitative nature of the reaction ensures well-defined and reproducible surface properties.[17][18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing 1-Methylisoquinoline-5-sulfonyl fluoride in SuFEx reactions.

Protocol 1: Accelerated SuFEx Coupling with a Phenolic Nucleophile

This protocol details the efficient coupling of 1-Methylisoquinoline-5-sulfonyl fluoride with a generic phenol (e.g., 4-methoxyphenol) using the BTMG/HMDS catalytic system. This method is ideal for small molecule synthesis and library generation.

ReagentSupplierPart NumberNotes
1-Methylisoquinoline-5-sulfonyl fluorideCustom SynthesisN/AEnsure purity >95% by NMR
4-MethoxyphenolSigma-AldrichM15801
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)Sigma-Aldrich79427Handle in a fume hood; corrosive
Hexamethyldisilazane (HMDS)Sigma-AldrichH4875Moisture sensitive; handle under inert atmosphere
Acetonitrile (MeCN), AnhydrousSigma-Aldrich271004Use dry solvent for best results
Diethyl Ether (Et₂O)Fisher ScientificE138-4For extraction
Saturated aq. NH₄ClIn-house prepN/AFor quenching
BrineIn-house prepN/AFor washing
Anhydrous MgSO₄ or Na₂SO₄Fisher ScientificM65-500For drying organic layer
  • Reaction Setup:

    • To a clean, oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methylisoquinoline-5-sulfonyl fluoride (e.g., 22.3 mg, 0.1 mmol, 1.0 equiv).

    • Add the phenolic coupling partner, 4-methoxyphenol (e.g., 12.4 mg, 0.1 mmol, 1.0 equiv).

    • Causality: Using equimolar amounts of reactants is typical for click chemistry, ensuring high conversion without the need for large excesses.

  • Solvent and Reagent Addition:

    • Place the flask under an inert atmosphere (N₂ or Argon).

    • Add anhydrous acetonitrile (1.0 mL). Stir the mixture until all solids are dissolved.

    • Add hexamethyldisilazane (HMDS) (21 µL, 0.1 mmol, 1.0 equiv) via syringe.

    • Causality: HMDS serves as the in situ silylating agent, converting the phenol to its more reactive silyl ether form.[1] Anhydrous conditions are critical to prevent hydrolysis of HMDS and the silyl ether intermediate.

  • Catalyst Addition and Reaction:

    • Add BTMG (e.g., 1.0 µmol, 0.01 equiv, 1 mol%) via a stock solution in acetonitrile. For challenging heterocyclic sulfonyl fluorides, catalyst loading may be increased to 5 mol%.[2]

    • Stir the reaction mixture at room temperature.

    • Causality: BTMG is a highly effective catalyst that accelerates the nucleophilic attack on the sulfonyl fluoride.[2] The reaction is often extremely fast, proceeding to completion within 5-30 minutes.[2][12]

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The product should be less polar than the starting phenol.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Causality: The aqueous work-up removes the catalyst, unreacted HMDS hydrolysis products, and other water-soluble byproducts. The "click" nature of the reaction often means the crude product is of high purity, sometimes requiring minimal to no chromatographic purification.[1]

  • Characterization:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Bioconjugation - Tyrosine-Selective Modification of a Peptide

This protocol outlines the modification of a tyrosine-containing peptide using 1-Methylisoquinoline-5-sulfonyl fluoride in an aqueous buffer system, highlighting the biocompatibility of the SuFEx reaction.

ReagentSupplierPart NumberNotes
1-Methylisoquinoline-5-sulfonyl fluorideCustom SynthesisN/ADissolve in a water-miscible solvent like DMSO or DMA
Tyrosine-containing Peptide (e.g., GGYR)Peptide VendorN/APurity >95% by HPLC
Sodium Bicarbonate Buffer (NaHCO₃)Sigma-AldrichS60140.1 M, pH 8.5-9.0
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418For preparing stock solution of the sulfonyl fluoride
HPLC-grade Water and AcetonitrileFisher ScientificW6-4, A955-4For purification and analysis
Trifluoroacetic Acid (TFA)Sigma-Aldrich302031For HPLC mobile phase
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the peptide in the sodium bicarbonate buffer (0.1 M, pH 8.5).

    • Prepare a 100 mM stock solution of 1-Methylisoquinoline-5-sulfonyl fluoride in DMSO.

    • Causality: A slightly basic pH (8.5-9.0) is crucial for this reaction. It deprotonates the phenolic hydroxyl group of the tyrosine side chain, converting it into the highly nucleophilic phenolate anion required for the reaction.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution (e.g., 90 µL for a final volume of 100 µL).

    • Add the 1-Methylisoquinoline-5-sulfonyl fluoride stock solution (e.g., 10 µL, for a final concentration of 10 mM, a 10-fold excess).

    • Causality: A moderate excess of the sulfonyl fluoride reagent is used to drive the reaction to completion, especially at the low concentrations typical for bioconjugation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours with gentle agitation.

    • Causality: SuFEx reactions on proteins and peptides are highly chemoselective for nucleophilic residues whose reactivity is enhanced by the local protein microenvironment, such as tyrosines proximal to basic residues.[5][15] The reaction is generally tolerant of other nucleophilic side chains like lysine under these conditions.

  • Monitoring and Quenching:

    • Monitor the formation of the peptide conjugate by LC-MS. The product will have a mass increase corresponding to the addition of the 1-methylisoquinoline-5-sulfonyl moiety minus HF (M + 205.03).

    • The reaction can be quenched by adding a small amount of a primary amine scavenger like Tris buffer, or by proceeding directly to purification.

  • Purification and Analysis:

    • Purify the reaction mixture using reverse-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

    • Collect the fractions corresponding to the modified peptide.

    • Confirm the identity and purity of the final conjugate by LC-MS and/or MALDI-TOF mass spectrometry.

Protocol_Workflow Prep Prepare Stock Solutions (Reagents, Buffers) Mix Combine Reactants (Sulfonyl Fluoride + Nucleophile) Prep->Mix Catalyze Add Catalyst (e.g., BTMG/HMDS) Mix->Catalyze For small molecules React Incubate / Stir (Room Temp) Mix->React For bioconjugation (pH controlled) Catalyze->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Quench & Work-up (Aqueous Extraction) Monitor->Workup Complete Purify Purify Product (Chromatography / HPLC) Workup->Purify Analyze Characterize (NMR / HRMS) Purify->Analyze

Figure 2: General experimental workflow for SuFEx reactions.

Summary of Reaction Conditions

The versatility of SuFEx allows for the coupling of various nucleophiles. The table below summarizes typical conditions, which should be optimized for specific substrates.

Nucleophile TypeCatalyst SystemCatalyst LoadingTemperatureTypical TimeKey Considerations
Phenols BTMG / HMDS1-5 mol%Room Temp5-60 minHighly efficient; bypasses the need for pre-silylation.[2][12]
Alkyl Alcohols BTMG / HMDS10-20 mol%Room Temp30-120 minGenerally less reactive than phenols; may require higher catalyst loading.[2][12]
Primary Amines BTMG or DBU1.0-1.2 equivRoom Temp1-12 hoursA base is required to deprotonate the amine and neutralize the HF byproduct.[20]
Peptide (Tyr) None (pH driven)N/ART - 37 °C1-4 hoursReaction driven by phenolate formation at basic pH (>8.5).[5]

Troubleshooting and Final Considerations

  • Low Reactivity: Aromatic heterocyclic sulfonyl fluorides can sometimes be challenging substrates.[2] If a reaction is sluggish, consider increasing the catalyst loading (up to 20 mol% for BTMG) or gently heating the reaction mixture (e.g., to 40-60 °C).

  • Moisture Sensitivity: For non-aqueous reactions, the use of anhydrous solvents and an inert atmosphere is paramount to prevent the hydrolysis of sensitive reagents like HMDS.

  • Safety: Sulfonyl fluorides should be handled with care in a well-ventilated fume hood. While generally stable, they are reactive electrophiles. Catalysts like BTMG are corrosive and should be handled with appropriate personal protective equipment.

By leveraging the principles and protocols outlined in this guide, researchers can effectively employ 1-Methylisoquinoline-5-sulfonyl fluoride as a powerful connective hub, unlocking new possibilities in drug development, chemical biology, and beyond.

References

  • Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Cresswell, A. J., & Davies, S. G. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. bioRxiv. [Link]

  • He, Y., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]

  • Li, S., & Wu, P. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Park, S., et al. (2021). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie. [Link]

  • Wang, H., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry. [Link]

  • van der Wal, S., et al. (2018). Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. Chemistry – A European Journal. [Link]

  • Zhang, T., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Li, F., et al. (2021). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Angewandte Chemie. [Link]

  • Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore Website. [Link]

  • Zheng, Q., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science. [Link]

  • van der Wal, S., et al. (2018). Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. PMC. [Link]

  • Wang, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • University of Amsterdam. (2023). New modular flow platform for improved SuFEx click chemistry. HIMS News. [Link]

  • Kaintz, A., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. [Link]

  • Chen, K., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Chen, Y., et al. (2023). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications. [Link]

  • Kassick, A. J., et al. (2021). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. Request PDF. [Link]

  • De Mulder, T., et al. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. The Journal of Organic Chemistry. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. Applications of Sulfonyl Fluorides. ResearchGate Publication. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2020). Structure-based design and analysis of SuFEx chemical probes. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. ChemRxiv. [Link]

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Application

Application Note: High-Efficiency Synthesis of Isoquinoline-5-Sulfonamides via SuFEx Click Chemistry

Strategic Rationale & Context 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4)[1][2] is a highly valuable electrophilic building block in medicinal chemistry, primarily utilized for synthesizing Rho-associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Context

1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4)[1][2] is a highly valuable electrophilic building block in medicinal chemistry, primarily utilized for synthesizing Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs). Historically, the synthesis of these sulfonamides relied on sulfonyl chlorides. However, sulfonyl chlorides suffer from rapid hydrolytic degradation on the benchtop, poor chemoselectivity, and challenging storage requirements.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm. Sulfonyl fluorides are exceptionally stable to aqueous environments, reductive conditions, and silica gel chromatography[3]. They remain inert until activated by specific catalytic systems, allowing for precise, late-stage functionalization and parallel medicinal chemistry without the risk of background hydrolysis[4][5].

Mechanistic Insights: The Causality of Dual Activation

The S-F bond is characterized by high thermodynamic stability and low polarizability. To break this bond selectively at room temperature without requiring harsh conditions, this protocol employs a synergistic dual-activation strategy using Calcium triflimide[Ca(NTf₂)₂] and 1,4-diazabicyclo[2.2.2]octane (DABCO) [4][6].

  • Lewis Acid Activation (The "Pull"): The hard Ca²⁺ ion coordinates specifically to the hard fluoride leaving group. This interaction polarizes the S-F bond and lowers the LUMO of the sulfur center, priming it for attack.

  • Nucleophilic Catalysis (The "Push"): DABCO acts as a highly nucleophilic catalyst, attacking the activated S(VI) center to generate a transient, highly reactive N-sulfonyl-DABCO intermediate.

  • Amine Trapping: The amine nucleophile (e.g., homopiperazine) rapidly attacks this intermediate, displacing DABCO to yield the final sulfonamide. DABCO is regenerated and subsequently acts as an acid scavenger for the released HF.

This precise causality ensures that the reaction proceeds rapidly at room temperature with near-perfect chemoselectivity, avoiding the side reactions typically seen with highly reactive sulfonyl chlorides.

Reaction Workflow & Logical Relationships

SuFEx_Mechanism SF 1-Methylisoquinoline-5-sulfonyl fluoride (Stable Electrophile) Intermediate N-Sulfonyl-DABCO Salt (Activated Intermediate) SF->Intermediate Lewis Acid/Base Activation Catalyst Ca(NTf2)2 + DABCO (Dual Activation System) Catalyst->Intermediate Coordination Product Isoquinoline-5-sulfonamide (Target Molecule) Intermediate->Product Nucleophilic Displacement Amine Amine Nucleophile (1° or 2° Amine) Amine->Product Addition QC In-Process QC 19F NMR Tracking Product->QC Self-Validation

Fig 1. Mechanistic workflow of Ca(NTf2)2/DABCO mediated SuFEx sulfonamide synthesis.

Quantitative Data: Condition Optimization

The necessity of the dual-activation system is highlighted in the optimization data. Omitting either the Lewis acid or the nucleophilic base results in reaction failure or impractically slow kinetics for unreactive S(VI) fluorides[4][5]. Alternative catalysts, such as N-Heterocyclic Carbenes (NHCs), can also drive the reaction but require different solvent systems[7].

EntryElectrophileCatalyst / Base SystemSolventTemp (°C)Time (h)Conversion (%)
11-Methylisoquinoline-5-SO₂FNoneCH₃CN25240
21-Methylisoquinoline-5-SO₂FDABCO (2.0 eq)CH₃CN2524< 15
31-Methylisoquinoline-5-SO₂FCa(NTf₂)₂ (20 mol%)CH₃CN2524< 5
4 1-Methylisoquinoline-5-SO₂F Ca(NTf₂)₂ (20 mol%) + DABCO (2.0 eq) CH₃CN 25 2 > 95
51-Methylisoquinoline-5-SO₂FNHC (10 mol%) + HOBtToluene251285

Data synthesized based on control experiments establishing the Ca(NTf₂)₂/DABCO SuFEx methodology[4][7].

Self-Validating Experimental Protocol

Design Principle: This protocol is engineered as a self-validating system. Because sulfonyl fluorides have a distinct, sharp singlet in ¹⁹F NMR (typically between +50 to +65 ppm relative to CFCl₃), the reaction progress can be unambiguously tracked. You do not proceed to workup until this signal is completely eradicated, eliminating the risk of isolating unreacted starting material.

Materials Required:
  • 1-Methylisoquinoline-5-sulfonyl fluoride (0.5 mmol, 1.0 equiv)

  • Amine nucleophile (e.g., homopiperazine) (0.6 mmol, 1.2 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (0.1 mmol, 20 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) (2.0 mL)

Step-by-Step Methodology:

Step 1: Electrophile and Lewis Acid Assembly

  • In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-Methylisoquinoline-5-sulfonyl fluoride (112.6 mg, 0.5 mmol).

  • Add Ca(NTf₂)₂ (58.4 mg, 0.1 mmol).

    • Causality Note: Ca(NTf₂)₂ is highly hygroscopic. Weigh this reagent rapidly or inside a glovebox. Excessive ambient moisture will coordinate to the Ca²⁺ centers, dampening its Lewis acidity and stalling the reaction[4].

Step 2: Dual-Activation Complex Formation

  • Dissolve the solid mixture in 2.0 mL of anhydrous CH₃CN.

  • Add DABCO (112.2 mg, 1.0 mmol) in one rapid portion.

    • Causality Note: The solution may exhibit a slight color change. This indicates the successful nucleophilic attack of DABCO on the Ca-activated sulfonyl fluoride, forming the critical N-sulfonyl-DABCO intermediate[6].

Step 3: Nucleophilic Displacement

  • Add the amine nucleophile (0.6 mmol) dropwise to the stirring mixture at 25 °C.

  • Cap the vial and stir vigorously for 2 hours.

Step 4: Self-Validation (In-Process QC)

  • Extract a 50 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 0.5 mL of CD₃CN and acquire a rapid ¹⁹F NMR spectrum (16 scans is sufficient).

  • Validation Check: Look for the disappearance of the sharp S-F singlet (~+55 ppm). The appearance of a broad upfield signal indicates released fluoride (often complexed as CaF₂ or hydrogen-bonded).

    • Decision Gate: If the starting material peak persists, the reaction is incomplete. Spike with an additional 5 mol% Ca(NTf₂)₂ and stir for 1 hour before re-checking. Do not proceed to Step 5 until the peak is gone.

Step 5: Workup and Isolation

  • Once validated, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography. Note: Due to the basic isoquinoline nitrogen, a gradient of Dichloromethane to Methanol (containing 1% Et₃N or NH₄OH) is recommended to prevent streaking on silica.

Sources

Method

1-Methylisoquinoline-5-sulfonyl fluoride as a covalent probe for protein labeling

Introduction: The Power of Covalent Probes in Unraveling Protein Function In the intricate landscape of cellular biology and drug discovery, understanding the function and regulation of proteins is paramount. Covalent pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Covalent Probes in Unraveling Protein Function

In the intricate landscape of cellular biology and drug discovery, understanding the function and regulation of proteins is paramount. Covalent probes have emerged as powerful tools for interrogating the proteome, offering the ability to form stable, irreversible bonds with specific amino acid residues within proteins. This allows for the identification and characterization of protein targets, the elucidation of enzymatic mechanisms, and the development of novel therapeutics.[1][2][3] Among the diverse array of electrophilic "warheads" used in these probes, sulfonyl fluorides have garnered significant attention for their unique reactivity profile.[4][5] Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This expanded targeting scope significantly broadens the portion of the proteome amenable to covalent modification.[5]

This application note provides a detailed guide to the use of 1-methylisoquinoline-5-sulfonyl fluoride as a covalent probe for protein labeling. We will delve into its mechanism of action, provide step-by-step protocols for its application, and discuss methods for the identification and validation of its protein targets.

The Chemistry of 1-Methylisoquinoline-5-sulfonyl Fluoride: A Tunable and Selective Electrophile

1-Methylisoquinoline-5-sulfonyl fluoride belongs to the family of aryl sulfonyl fluorides, which possess a desirable balance of reactivity and stability for biological applications.[1][6] The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety makes it susceptible to nucleophilic attack by amino acid side chains. The isoquinoline scaffold provides a framework that can be further functionalized to enhance binding affinity and selectivity for specific protein targets.

The reactivity of sulfonyl fluorides can be tuned by modifying their aromatic ring system.[5] This allows for the development of probes with varying degrees of reactivity, enabling researchers to tailor the probe to the specific biological question at hand. The relatively low intrinsic reactivity of some sulfonyl fluorides contributes to their selectivity, as covalent modification is often dependent on the probe first binding to a specific pocket on the protein surface, which then facilitates the reaction with a nearby nucleophilic residue.[6][7]

Diagram: Mechanism of Covalent Modification

Covalent Modification Mechanism Probe 1-Methylisoquinoline- 5-sulfonyl Fluoride Intermediate Transition State Probe->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu-H) Protein->Intermediate Product Covalently Modified Protein Intermediate->Product Fluoride Departure HF HF Intermediate->HF

Caption: Nucleophilic attack by an amino acid residue on the electrophilic sulfur of the sulfonyl fluoride, leading to the formation of a stable covalent bond and the release of hydrogen fluoride.

Application Protocols

Protocol 1: General Protein Labeling in Solution

This protocol outlines a general procedure for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with 1-methylisoquinoline-5-sulfonyl fluoride.

Materials:

  • 1-Methylisoquinoline-5-sulfonyl fluoride (or a stock solution in DMSO)

  • Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS, HEPES, Tris)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Apparatus for protein concentration/buffer exchange (e.g., centrifugal filters)

  • SDS-PAGE analysis equipment

  • Mass spectrometer for intact protein analysis (optional)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that could compete with the protein for labeling. The pH of the buffer should be in the physiological range (7.2-8.0). Adjust the protein concentration to 1-5 mg/mL.

  • Probe Preparation: Prepare a stock solution of 1-methylisoquinoline-5-sulfonyl fluoride in anhydrous DMSO (e.g., 10-100 mM).

  • Labeling Reaction: Add the desired final concentration of the sulfonyl fluoride probe to the protein solution. A typical starting point is a 10- to 100-fold molar excess of the probe over the protein. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted probe.

  • Removal of Excess Probe: Remove the excess, unreacted probe and quenching reagent by buffer exchange using a centrifugal filter or dialysis.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE. While covalent modification may not always result in a discernible gel shift, it is a good first step to check for gross changes.

    • Mass Spectrometry: For a more precise assessment, analyze the intact protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass shift corresponding to the covalent adduction of the probe.[8]

Protocol 2: Identification of Target Proteins in a Complex Mixture (Chemoproteomics)

This protocol describes a workflow for identifying the protein targets of 1-methylisoquinoline-5-sulfonyl fluoride in a complex biological sample, such as a cell lysate. This often involves using a version of the probe that contains a "handle" for enrichment, such as an alkyne or biotin tag.

Materials:

  • Alkyne- or biotin-tagged 1-methylisoquinoline-5-sulfonyl fluoride derivative

  • Cell lysate

  • Click chemistry reagents (if using an alkyne-tagged probe; e.g., azide-biotin, copper catalyst, ligand)

  • Streptavidin-agarose beads (for biotin-tagged probes or biotinylated alkyne-tagged probes)

  • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Proteomics-grade trypsin

  • LC-MS/MS system for protein identification

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a suitable buffer, ensuring to inhibit endogenous proteases and phosphatases.

  • Labeling: Treat the lysate with the tagged sulfonyl fluoride probe as described in Protocol 1.

  • Click Chemistry (for alkyne-tagged probes): Following the labeling reaction and removal of excess probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne handle on the probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

    • Perform an in-gel or in-solution tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the proteins from the tandem mass spectra. The identified proteins are the potential targets of the 1-methylisoquinoline-5-sulfonyl fluoride probe.[9]

Diagram: Chemoproteomic Workflow for Target Identification

Chemoproteomic Workflow Lysate Cell Lysate Labeling Labeling Lysate->Labeling Probe Tagged 1-Methylisoquinoline- 5-sulfonyl Fluoride Probe->Labeling Click Click Chemistry (if applicable) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: A streamlined workflow for identifying protein targets of a tagged sulfonyl fluoride probe in a complex mixture.

Data Interpretation and Validation

Identifying a protein by mass spectrometry is the first step. Further validation is crucial to confirm it as a bona fide target.

  • Competition Experiments: Pre-incubating the proteome with a known non-covalent binder to a suspected target protein should reduce the labeling of that protein by the sulfonyl fluoride probe.

  • Site-of-Modification Analysis: Tandem mass spectrometry can be used to identify the specific peptide and amino acid residue that is covalently modified by the probe.[9] This provides strong evidence of a direct interaction.

  • Mutational Analysis: Mutating the identified target residue to a non-nucleophilic amino acid (e.g., alanine) should abolish or significantly reduce labeling by the probe.

Quantitative Data Summary

ParameterTypical RangeNotes
Probe Concentration 10 - 100 µMDependent on probe reactivity and target abundance.
Protein Concentration 1 - 5 mg/mLFor in vitro labeling.
Incubation Time 1 - 4 hoursShould be optimized for each system.
Incubation Temperature Room Temp. - 37°CHigher temperatures may increase reaction rate but can also lead to protein denaturation.
pH 7.2 - 8.0Mildly basic conditions can enhance the nucleophilicity of some amino acid side chains.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low labeling Probe instability/hydrolysisPrepare fresh probe stock solution. Minimize exposure to aqueous buffers before adding to the protein.
Low probe reactivityIncrease probe concentration, incubation time, or temperature.
Absence of a reactive nucleophile in a suitable positionConfirm the presence of potential target residues (Ser, Thr, Tyr, Lys, His) in the protein of interest.
High background/non-specific labeling Probe is too reactiveDecrease probe concentration or incubation time.
Insufficient quenchingEnsure an adequate excess of quenching reagent is used.
Inadequate washing during enrichmentIncrease the stringency of the wash buffers (e.g., higher salt, mild detergent).

Conclusion

1-Methylisoquinoline-5-sulfonyl fluoride and its derivatives represent a versatile class of covalent probes for protein labeling. Their ability to target a range of nucleophilic amino acids beyond cysteine expands the possibilities for chemical biology and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to utilize these powerful tools to explore the proteome and accelerate their research endeavors. As with any chemical probe, careful experimental design, optimization, and validation are essential for obtaining meaningful and reproducible results.

References

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. (n.d.).
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.).
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.).
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC. (n.d.).
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery - ChemRxiv. (n.d.).
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed. (2018).
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.).
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine. (n.d.).
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (n.d.).
  • A fragment-based electrophile-first approach to target histidine with aryl-fluorosulfates: application to hMcl-1 - PMC. (2025).
  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (n.d.).
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021).
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).
  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020).
  • High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry - The Rockefeller University. (n.d.).

Sources

Application

Application Note: Enhancing LC-MS Sensitivity for Amines and Phenols using 1-Methylisoquinoline-5-sulfonyl Fluoride (MIsoSF) Derivatization

Abstract This document provides a comprehensive technical guide for the derivatization of primary amines, secondary amines, and phenolic compounds using the novel reagent 1-Methylisoquinoline-5-sulfonyl Fluoride (MIsoSF)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of primary amines, secondary amines, and phenolic compounds using the novel reagent 1-Methylisoquinoline-5-sulfonyl Fluoride (MIsoSF) for high-sensitivity analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We detail the underlying chemical principles, provide step-by-step protocols for sample preparation and derivatization, and present a validated LC-MS/MS method for the robust quantification of derivatized analytes. This method introduces a permanent positive charge into the analyte, dramatically improving ionization efficiency in positive-ion electrospray ionization (ESI) and enabling ultra-trace level detection for researchers in drug development, metabolomics, and clinical diagnostics.

Introduction: The Challenge of Analyzing Polar Molecules

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, many biologically significant molecules, including neurotransmitters, amino acids, and phenolic drugs, present analytical challenges. Their inherent polarity can lead to poor retention on common reversed-phase (RP) columns, and their functional groups may not ionize efficiently under standard ESI conditions.

Chemical derivatization addresses these limitations by chemically modifying the analyte to impart more favorable properties for LC-MS analysis.[2] A key strategy is the introduction of a "charge tag" – a molecular moiety with a permanent positive charge. This modification ensures efficient ionization regardless of mobile phase pH and significantly boosts the ESI response.[3][4]

Here, we introduce 1-Methylisoquinoline-5-sulfonyl Fluoride (MIsoSF) , a novel derivatization reagent designed specifically for this purpose. The reagent consists of two key components:

  • A sulfonyl fluoride (-SO₂F) reactive group, which forms stable, covalent sulfonamide or sulfonate ester bonds with amines and phenols, respectively.

  • A 1-methylisoquinolinium tag, which provides a permanent positive charge for high ionization efficiency and a predictable fragmentation pattern for sensitive and specific detection in tandem MS (MS/MS).

The Chemistry of MIsoSF Derivatization

Sulfonyl Fluoride: A Stable and Selective Reactive Group

The derivatization reaction is based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a robust and reliable "click" reaction.[5] The sulfur atom in the sulfonyl fluoride group is highly electrophilic and readily attacked by nucleophilic primary amines, secondary amines, and phenolate anions.[5][6]

Compared to their more common sulfonyl chloride counterparts, sulfonyl fluorides offer distinct advantages:

  • Enhanced Stability: Sulfonyl fluorides are significantly more resistant to hydrolysis, reducing reagent degradation by trace amounts of water in the sample or solvent and leading to more consistent and reproducible derivatization.[7][8]

  • High Selectivity: MIsoSF selectively reacts with primary and secondary amines, as well as phenols. It shows excellent tolerance for other functional groups like hydroxyls on aliphatic chains.[9]

The reaction proceeds via a nucleophilic attack on the sulfur center, displacing the fluoride ion and forming a highly stable S-N (sulfonamide) or S-O (sulfonate ester) bond. The reaction is typically facilitated by a non-nucleophilic organic base, which deprotonates the nucleophile to increase its reactivity.[10]

Caption: Reaction of MIsoSF with a primary amine.

The Isoquinolinium Tag: Driving MS Sensitivity

The 1-methylisoquinolinium moiety provides a permanent positive charge. This is critical because the efficiency of ESI is highly dependent on the ability of an analyte to acquire a charge in solution. By pre-charging the analyte, MIsoSF derivatization leads to:

  • Dramatically enhanced signal intensity in positive-ion ESI mode.[3]

  • Consistent ionization across a wide range of LC gradient conditions, improving quantitative accuracy.

  • Predictable Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the sulfonamide bond is relatively labile, leading to the consistent and high-yield formation of a stable product ion corresponding to the 1-methylisoquinoline fragment (m/z 144.08).[11][12] This allows for the development of highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Experimental Protocols

Materials and Reagents
  • Derivatization Reagent: 1-Methylisoquinoline-5-sulfonyl Fluoride (MIsoSF) solution (1 mg/mL in anhydrous Acetonitrile). Store at -20°C, protected from moisture.

  • Analytes: Stock solutions of amine or phenol-containing compounds.

  • Solvent: Anhydrous Acetonitrile (ACN), LC-MS grade.

  • Base Catalyst: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Prepare a 1% (v/v) solution in anhydrous ACN.

  • Quenching Solution: 1% Formic Acid in Water/ACN (50:50, v/v).

  • Sample Matrix: Plasma, urine, cell lysate, etc., pre-processed as required (e.g., protein precipitation, solid-phase extraction).

Derivatization Workflow

The following diagram outlines the complete workflow from sample preparation to data acquisition.

Sources

Method

incorporating 1-Methylisoquinoline-5-sulfonyl fluoride into solid-phase peptide synthesis

Application Note & Protocol Strategic Incorporation of 1-Methylisoquinoline-5-sulfonyl Fluoride into Peptides via Solid-Phase Synthesis Abstract This document provides a comprehensive guide for the incorporation of 1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Incorporation of 1-Methylisoquinoline-5-sulfonyl Fluoride into Peptides via Solid-Phase Synthesis

Abstract

This document provides a comprehensive guide for the incorporation of 1-Methylisoquinoline-5-sulfonyl fluoride (MIF-SF) into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Sulfonyl fluorides have emerged as a privileged class of electrophilic "warheads" in chemical biology due to their unique balance of aqueous stability and reactivity toward specific nucleophilic amino acid residues.[1][2] This protocol details a robust method for the on-resin modification of peptides, enabling the creation of novel chemical probes, covalently-acting inhibitors, and peptides with tailored pharmacological properties. We provide detailed, step-by-step methodologies for peptide synthesis, on-resin conjugation, cleavage, and characterization, alongside expert insights into the underlying chemical principles and troubleshooting strategies.

Introduction and Scientific Principles

The functionalization of peptides with non-canonical moieties is a cornerstone of modern drug discovery and chemical biology. Such modifications can confer enhanced stability, introduce novel binding interactions, or provide a means for covalent targeting of biological macromolecules.[3] The sulfonyl fluoride (SF) group is an exceptionally useful electrophile for this purpose. While kinetically stable in aqueous media, it can be "switched on" by the microenvironment of a protein binding site to react with various nucleophilic amino acid side chains, including tyrosine, lysine, serine, threonine, and histidine.[4][5][6] This context-dependent reactivity makes SF-containing molecules powerful tools for creating highly selective covalent probes and inhibitors.[2][7]

The 1-methylisoquinoline scaffold is a heterocyclic motif found in numerous biologically active compounds and natural products.[8] Its incorporation into a peptide sequence via an SF linker can introduce unique steric and electronic features, potentially modulating binding affinity, selectivity, or pharmacokinetic properties.

This guide focuses on the most prevalent and versatile SPPS strategy: the Fmoc/tBu approach. This method utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection, allowing for orthogonal deprotection schemes.[9] The core workflow involves the sequential addition of amino acids to a growing chain anchored to an insoluble polymeric resin, which simplifies purification by allowing excess reagents to be washed away after each step.[10][11]

The strategy outlined herein involves synthesizing a peptide sequence containing a target nucleophilic residue (e.g., Tyrosine or Lysine) and then performing a post-synthetic, on-resin modification with 1-Methylisoquinoline-5-sulfonyl fluoride before the final cleavage and global deprotection step.

Workflow Overview

The overall process can be visualized as a four-stage workflow, beginning with the assembly of the peptide backbone and culminating in the analysis of the purified, modified peptide.

G cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: On-Resin Modification cluster_2 Stage 3: Cleavage & Purification cluster_3 Stage 4: Analysis spps Fmoc-SPPS of Target Peptide conjugation Conjugation with 1-Methylisoquinoline-5-sulfonyl Fluoride spps->conjugation Resin-bound peptide cleavage TFA-Mediated Cleavage & Global Deprotection conjugation->cleavage Modified resin-bound peptide hplc RP-HPLC Purification cleavage->hplc Crude modified peptide analysis Mass Spectrometry & Purity Analysis hplc->analysis Purified modified peptide

Figure 1. High-level workflow for MIF-SF peptide synthesis.

Detailed Experimental Protocols

Materials and Reagents
  • Resins: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[12]

  • Fmoc-Amino Acids: Standard protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH).

  • 1-Methylisoquinoline-5-sulfonyl fluoride (MIF-SF): Sourced from a reliable chemical supplier.[13]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Trifluoroacetic acid (TFA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[14]

  • Bases: Diisopropylethylamine (DIPEA), Piperidine.

  • Cleavage Cocktail Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Phenol, Water.

  • Purification: Reverse-phase HPLC system with a C18 column.

  • Analysis: LC-MS system (e.g., ESI-MS).

Protocol 1: Solid-Phase Synthesis of a Model Peptide

This protocol describes the synthesis of a model peptide, Ac-Tyr-Ala-Lys-Gly-NH₂, on Rink Amide resin. The N-terminal tyrosine will be the target for modification.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[12] Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Repeat with a second 7-minute incubation.

    • Wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all traces of piperidine.[14]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first amino acid (Fmoc-Gly-OH, 3 eq.) by dissolving it with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Using an excess of activated amino acid drives the coupling reaction to completion, a key advantage of SPPS.[11]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Optional: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).[14]

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection (on Tyrosine), wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.

    • Agitate for 30 minutes. This caps the N-terminus, preventing it from reacting in the subsequent modification step.

    • Wash thoroughly with DMF and DCM, then dry the resin under vacuum.

Protocol 2: On-Resin Conjugation with MIF-SF

This is the critical modification step. The reaction targets the deprotected side chain of a nucleophilic amino acid. Here, we describe the modification of the Tyrosine side chain.

Figure 2. On-resin conjugation of MIF-SF to a tyrosine residue.
  • Resin Preparation:

    • Swell the dried, peptide-bound resin from Protocol 1 in anhydrous DMF for 30 minutes.

  • Side-Chain Deprotection (if necessary):

    • For Tyrosine: The tert-butyl (tBu) protecting group must be removed to expose the nucleophilic phenol. This is an exception to the standard workflow and must be done carefully. Treat the resin with a solution of 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours.

    • For Lysine: If targeting a Lysine residue protected with a more labile group like Mtt (4-methyltrityl), it can be selectively deprotected using 1% TFA in DCM without cleaving other protecting groups. If using Boc, this on-resin modification is not feasible as its removal requires harsh acid that would cleave the peptide from most resins.

    • Wash the resin extensively with DMF to remove all traces of acid and neutralize with 10% DIPEA in DMF.

  • Conjugation Reaction:

    • In a separate vial, dissolve 1-Methylisoquinoline-5-sulfonyl fluoride (MIF-SF, 5 eq.) in anhydrous DMF.

    • Add DIPEA (10 eq.) to the resin-containing reaction vessel, followed immediately by the MIF-SF solution.

    • Causality: The base (DIPEA) is crucial for deprotonating the tyrosine's phenolic hydroxyl group, activating it for nucleophilic attack on the electrophilic sulfur of the sulfonyl fluoride.[5]

    • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of resin, performing a test cleavage, and analyzing by LC-MS.[15]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (5 times), and Methanol (3 times) to remove all excess reagents and byproducts.

    • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Global Deprotection

This step releases the modified peptide from the solid support and removes any remaining side-chain protecting groups.

  • Prepare Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard "Reagent R" cocktail is suitable: 90% TFA, 5% TIS, 3% EDT, 2% Anisole.

    • Causality: Scavengers like TIS and EDT are critical. During cleavage, protecting groups like Boc and tBu form reactive carbocations that can re-attach to and damage sensitive residues (e.g., Trp, Met). The scavengers quench these cations.[15]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.[14]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Air-dry the crude peptide pellet to remove residual ether.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purified fractions by LC-MS to confirm the identity and purity of the final product.

    • Lyophilize the pure, product-containing fractions to obtain a white, fluffy powder.

Data Analysis & Expected Results

Successful incorporation of the MIF-SF moiety will result in a specific mass shift detectable by mass spectrometry. The purity should be assessed by integrating the peak area from the HPLC chromatogram.

Table 1. Mass Spectrometry Data for Model Peptide (Ac-Tyr-Ala-Lys-Gly-NH₂)

Peptide SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)Observed Mass [M+H]⁺ (Da)
Unmodified PeptideC₂₂H₃₃N₇O₆507.25Should not be observed
MIF-SF Modified Peptide C₃₂H₄₀N₈O₈S 712.27 713.28

Note: The mass of the 1-Methylisoquinoline-5-sulfonyl moiety (C₁₀H₇NO₂S) added is 205.02 Da.

A successful synthesis should yield a final product with >95% purity as determined by HPLC analysis at 220 nm. The mass spectrum should show a dominant peak corresponding to the [M+H]⁺ ion of the modified peptide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete coupling during SPPS.2. Inefficient on-resin conjugation.3. Peptide precipitation during cleavage workup.[15]1. Use a Kaiser test after each coupling; double-couple difficult residues.2. Increase reaction time for conjugation; ensure reagents are anhydrous.3. Ensure ether is ice-cold; minimize water in the crude peptide before precipitation.
Incomplete Conjugation 1. Insufficient base to activate the nucleophile.2. Steric hindrance around the target residue.3. Poor swelling of the resin in the reaction solvent.1. Increase equivalents of DIPEA; consider a stronger, non-nucleophilic base.2. Increase reaction time and/or temperature (e.g., to 40°C).3. Ensure resin is fully swelled before adding reagents; consider a different solvent like NMP.
Multiple Side Products 1. Modification of non-target nucleophilic residues.2. Degradation during extended cleavage time.3. Side reactions from cleavage without proper scavengers.1. Ensure all other nucleophilic side chains are properly protected.2. Reduce cleavage time to the minimum required (2-3 hours).3. Always use a freshly prepared cleavage cocktail with a full set of scavengers.

References

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33, 239–254.
  • Kelly, A. G., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(15), 5245-5263.
  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Lin, Z., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Dalton Transactions.
  • BenchChem. (2026).
  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol.
  • Creative Peptides. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Albericio, F., et al. (2021). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.
  • Creative Peptides. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Isidro-Llobet, A., et al. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Terrey, M. J., et al. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep.
  • Gilpin, M. L. (2001). Product Class 5: Isoquinolines. Science of Synthesis.
  • Sharpless, K. B., et al. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. NSF PAR.
  • BLD Pharm. (n.d.). 2648966-55-4|1-Methylisoquinoline-5-sulfonyl fluoride|BLD Pharm. BLD Pharm.

Sources

Application

Catalytic Strategies for Sulfur(VI) Fluoride Exchange (SuFEx) Reactions of 1-Methylisoquinoline-5-sulfonyl fluoride

An Application Guide for Researchers Abstract The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of the second generation of click chemistry, provides a robust and modular approach for the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of the second generation of click chemistry, provides a robust and modular approach for the synthesis of complex molecules.[1] The central connective hub, the sulfonyl fluoride (R-SO₂F), is prized for its unique balance of stability and latent reactivity.[2] This guide provides a detailed exploration of the catalytic systems available for activating the S-F bond of aryl sulfonyl fluorides, with a specific focus on 1-Methylisoquinoline-5-sulfonyl fluoride as a representative substrate. We delve into the mechanistic rationale behind various catalytic choices, from classical amine bases to advanced synergistic systems, and provide detailed, field-proven protocols for researchers in drug discovery and materials science.

Introduction: The SuFEx Paradigm and the Need for Catalysis

Since its introduction by Sharpless and co-workers in 2014, SuFEx has emerged as a powerful tool for creating strong, stable covalent linkages (S-O, S-N, S-C).[1] The exceptional stability of the sulfur(VI)-fluoride (S-F) bond makes sulfonyl fluorides resistant to hydrolysis, oxidation, and reduction, rendering them ideal for use in complex chemical environments. However, this same stability necessitates the use of catalysts to facilitate the exchange of the fluoride leaving group with a chosen nucleophile.[1][3]

The core principle of SuFEx catalysis is the activation of the highly electrophilic sulfur center, making it susceptible to nucleophilic attack. The choice of catalyst is dictated by the reactivity of both the sulfonyl fluoride hub and the incoming nucleophile.[3][4]

The Catalyst Landscape for Aryl Sulfonyl Fluorides

A range of catalysts has been developed to mediate SuFEx reactions, each with distinct advantages depending on the desired transformation. For an aryl sulfonyl fluoride like 1-Methylisoquinoline-5-sulfonyl fluoride, these can be broadly categorized.

Organic Base Catalysts

Organic bases are the most common catalysts for SuFEx. Their primary role is to deprotonate the incoming nucleophile (e.g., a phenol or amine) or to directly activate the S-F bond.

  • Tertiary Amines (e.g., Triethylamine, TEA): Effective for highly reactive SuFEx hubs like sulfuryl fluoride (SO₂F₂), but often require high loadings and prolonged reaction times for less reactive aryl sulfonyl fluorides.[3]

  • Amidines (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that offers improved performance over TEA. It is frequently used in reactions with silylated nucleophiles, where it can require loadings of 10-30 mol%.[3][5]

  • Phosphazenes (e.g., BEMP): Organosuperbases like BEMP can facilitate challenging SuFEx reactions at significantly lower catalyst loadings (1-10 mol%) compared to DBU.[3]

  • Guanidines (e.g., BTMG): Hindered guanidine bases, particularly 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG or Barton's base), have proven to be exceptional catalysts, especially when used in synergistic systems.[1][3][4]

The Breakthrough: Accelerated SuFEx with BTMG-HMDS

A significant advancement in the field is the development of "Accelerated SuFEx Click Chemistry" (ASCC), which employs a synergistic catalytic system of BTMG and a silicon additive, typically hexamethyldisilazane (HMDS) .[1][4]

Why this system is superior:

  • Expertise: BTMG occupies a pKaH "sweet spot" (~26 in MeCN) that provides a unique balance of high basicity for efficient deprotonation of nucleophiles (even alcohols directly) without promoting side reactions.[1]

  • Synergy: HMDS acts as a crucial fluoride scavenger. As the reaction proceeds, fluoride ions are released. HMDS reacts irreversibly with these ions to form stable silyl fluorides. This prevents the fluoride from forming hydrogen fluoride (HF), which can degrade the base catalyst, and shifts the reaction equilibrium forward.[1][4]

  • Trustworthiness: This system allows for significantly lower catalyst loadings (as low as 1.0 mol%), dramatically faster reaction times (often minutes), and circumvents the need for pre-silylation of alcohol nucleophiles.[1][6]

Diagram 1: Proposed Mechanism of BTMG-HMDS Catalysis

cluster_0 Catalyst Activation & Nucleophile Preparation cluster_1 SuFEx Reaction Core cluster_2 Fluoride Sequestration & Catalyst Regeneration BTMG BTMG (Base) RONu R'-O⁻ (Active Nucleophile) BTMG->RONu Deprotonation BTMGH BTMG-H⁺ BTMG->BTMGH ROH R'-OH (Phenol) ROH->RONu ArSO2F Ar-SO₂F (1-Methylisoquinoline-5-sulfonyl fluoride) Product Ar-SO₂-OR' (Product) RONu->Product Nucleophilic Attack BTMGH->BTMG Regeneration ArSO2F->Product F_ion F⁻ ArSO2F->F_ion Fluoride Release TMSF Me₃SiF (Stable Byproduct) F_ion->TMSF Fluoride Trap HMDS HMDS ((Me₃Si)₂NH) HMDS->TMSF TMSNH (Me₃Si)NH⁻ HMDS->TMSNH TMSNH->BTMG

Caption: Synergistic cycle of BTMG-HMDS catalyzed SuFEx.

Alternative Catalytic Systems

While the BTMG-HMDS system is broadly applicable for S-O bond formation, other catalysts are tailored for different transformations.

  • Lewis Acids (e.g., Ca(NTf₂)₂): For the formation of S-N bonds (sulfonamides, sulfamides), metal Lewis acids like calcium triflimide have been shown to catalyze the reaction between sulfonyl fluorides and silyl amines.[5][7] The Lewis acid is proposed to coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center.[5]

  • Nucleophilic Catalysts (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) can act as an efficient nucleophilic catalyst to activate sulfonyl fluorides for amidation.[6][8] The proposed mechanism involves HOBt attacking the sulfonyl fluoride to form a highly reactive intermediate, which is then readily displaced by an amine nucleophile.[5][8]

Comparative Data on Catalytic Systems

The following table summarizes the typical conditions and performance of various catalytic systems for the SuFEx reaction of aryl sulfonyl fluorides.

Catalyst SystemNucleophile TypeTypical LoadingReaction TimeKey Advantages/Disadvantages
DBU Silyl Ethers, Amines10 - 30 mol%2 - 24 hoursStandard, reliable base. High loading required.
BEMP Silyl Ethers1 - 10 mol%1 - 6 hoursHighly active superbase. Lower loading than DBU.
KHF₂ Silyl EthersStoichiometric> 12 hoursSimple bifluoride salt. Often slow and inefficient.[1]
BTMG / HMDS Alcohols, Phenols1 - 5 mol%5 min - 2 hoursHighly Recommended. Fast, low loading, no pre-activation of nucleophile needed.[1][4]
Ca(NTf₂)₂ Silyl Amines10 mol% - Stoich.1 - 12 hoursSpecific for S-N bond formation.[7]
HOBt / TMDS Amines10 - 20 mol%1 - 16 hoursEffective for amidations, including hindered amines.[6][8]

Experimental Protocols

Safety Precaution: SuFEx reactions should be performed in a well-ventilated fume hood by personnel trained in synthetic chemistry. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Catalysts like DBU and BTMG are corrosive and toxic.[3]

Protocol 1: Accelerated SuFEx with a Phenolic Nucleophile (BTMG-HMDS System)

This protocol describes the highly efficient coupling of 1-Methylisoquinoline-5-sulfonyl fluoride with a representative phenol, 4-methoxyphenol.

Diagram 2: Experimental Workflow for Accelerated SuFEx

Sources

Method

Application Note: High-Throughput Preparation of Isoquinoline Sulfonamide Libraries via SuFEx Click Chemistry

Pharmacological Context & The SuFEx Paradigm Isoquinoline sulfonamides represent a privileged class of pharmacophores in modern drug discovery. Derivatives such as Fasudil, Ripasudil, and H-89 are potent inhibitors of cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & The SuFEx Paradigm

Isoquinoline sulfonamides represent a privileged class of pharmacophores in modern drug discovery. Derivatives such as Fasudil, Ripasudil, and H-89 are potent inhibitors of critical kinases, most notably Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA). These molecules function by competitively binding to the highly conserved ATP-binding pocket of the kinase, thereby modulating downstream actomyosin contraction and cellular morphology.

ROCK_Pathway A Extracellular Stimuli B RhoA (Active GTP-bound) A->B C ROCK1 / ROCK2 (Kinase) B->C Activation D Myosin Light Chain (MLC) C->D Phosphorylation E Actomyosin Contraction (Cellular Response) D->E F Isoquinoline Sulfonamides (e.g., Fasudil) F->C ATP-Competitive Inhibition

ROCK signaling pathway targeted by isoquinoline sulfonamides.

Historically, the parallel synthesis of sulfonamide libraries relied on sulfonyl chlorides. However, sulfonyl chlorides are highly susceptible to hydrolysis, difficult to store, and incompatible with the aqueous environments often required for direct biological screening.

To overcome these bottlenecks, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has emerged as the premier methodology for high-throughput library generation[1]. The S(VI)-F bond is "spring-loaded": it is thermodynamically stable to water, oxygen, and standard nucleophiles due to the high bond dissociation energy and the shielding effect of the fluorine atom[2]. Yet, under specific catalytic activation, it reacts selectively and quantitatively with amines. This unique reactivity-stability balance allows for the creation of massive, diverse libraries directly in 96-well plates, with crude mixtures pure enough for immediate in vitro screening[3].

Mechanistic Rationale: Causality in Catalyst Selection

The S(VI)-F bond completely resists reaction with amines in the absence of a catalyst. To drive the SuFEx reaction, the system requires an activator.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Acts as both a Brønsted base and a nucleophilic catalyst. It hydrogen-bonds with the incoming amine, increasing its nucleophilicity, while simultaneously stabilizing the transition state during fluoride displacement[4].

  • N-Heterocyclic Carbenes (NHCs): For sterically hindered secondary amines, NHCs provide superior catalytic turnover by forming a highly reactive intermediate that rapidly undergoes aminolysis, achieving near-quantitative yields at room temperature[5].

SuFEx_Workflow A Isoquinoline-5-Sulfonyl Fluoride (Stable Hub) C Catalyst Addition (DBU or NHC) A->C B Amine Library (96-Well Plate) B->C D S(VI)-F Activation (Room Temp) C->D E Sulfonamide Library (Direct Bioassay) D->E >95% Yield No Purification

High-throughput SuFEx workflow for isoquinoline sulfonamide libraries.

Experimental Methodologies

Protocol A: Synthesis of the SuFEx Hub (Isoquinoline-5-sulfonyl fluoride)

Causality: Converting isoquinoline-5-sulfonic acid to the sulfonyl chloride intermediate is notoriously messy and yields a moisture-sensitive product. By performing an in situ chloride-to-fluoride exchange, we trap the intermediate as the highly stable sulfonyl fluoride, which can be purified by standard silica gel chromatography without degradation.

Step-by-Step Procedure:

  • Chlorination: Suspend isoquinoline-5-sulfonic acid (10 mmol) in thionyl chloride (20 mL). Add a catalytic amount of DMF (0.1 mL). Reflux for 4 hours until the mixture becomes homogeneous.

  • Evaporation: Remove excess thionyl chloride under reduced pressure. Crucial: Do not expose the crude sulfonyl chloride to ambient moisture.

  • Fluorination: Dissolve the crude residue in anhydrous acetonitrile (30 mL). Add Potassium Fluoride (KF, 50 mmol) and 18-crown-6 (1 mmol).

  • Activation: Stir the suspension vigorously at room temperature for 12 hours. The 18-crown-6 is essential to solubilize the fluoride ion in the organic phase, driving the Cl-F exchange.

  • Workup & Purification: Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield isoquinoline-5-sulfonyl fluoride as a stable white solid.

Protocol B: 96-Well Plate Library Synthesis

Causality: This protocol is designed as a self-validating system. Because the SuFEx reaction produces negligible byproducts and the fluoride leaving group is well-tolerated in most biochemical assays, the resulting DMSO stock solutions can be used directly for high-throughput screening (HTS) without HPLC purification[3].

Step-by-Step Procedure:

  • Preparation: Using an automated liquid handler, dispense 50 µL of diverse primary and secondary amines (0.12 M in anhydrous DMSO, 1.2 equiv) into a 96-well polypropylene microplate.

  • Hub Addition: Add 50 µL of isoquinoline-5-sulfonyl fluoride (0.10 M in anhydrous DMSO, 1.0 equiv) to each well.

  • Catalysis: Add 10 µL of a DBU stock solution (1.5 M in DMSO, 1.5 equiv) to each well. For highly sterically hindered amines, substitute DBU with an NHC catalyst (10 mol%)[5].

  • Incubation: Seal the plate and agitate on a microplate shaker at room temperature for 4 hours.

  • Direct Screening: The resulting ~45 mM sulfonamide solutions are ready for serial dilution into aqueous assay buffers.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for SuFEx library generation, highlighting the necessity of catalytic activation.

Catalyst SystemSolventAmine ClassificationTimeTempAverage Conversion (%)
None (Control) DMSO1° and 2° Amines24 h25°C0%
DBU (1.5 eq) DMSOUnhindered 1° Amines2 h25°C>98%
DBU (1.5 eq) DMSOUnhindered 2° Amines4 h25°C>90%
NHC (10 mol%) MeCN / DMSOHindered 1° / 2° Amines1 h25°C>95%
BTMG (20 mol%) DMFAnilines (Weak Nucleophiles)12 h50°C85%

Self-Validation & Quality Control

A hallmark of robust application science is the integration of self-validating metrics. The SuFEx methodology provides two distinct, binary indicators of success:

  • ¹⁹F NMR Tracking: The S(VI)-F bond of the isoquinoline-5-sulfonyl fluoride hub exhibits a sharp, distinct singlet at approximately +62.5 ppm (relative to CFCl₃). The complete disappearance of this signal in the reaction mixture serves as an unambiguous confirmation of 100% conversion, eliminating the need for complex chromatographic tracking.

  • High-Throughput LC-MS: For plate-based synthesis, LC-MS analysis of a representative row will show the complete consumption of the starting amine mass and the exclusive appearance of the[M+H]⁺ ion corresponding to the sulfonamide product. The absence of hydrolysis products (sulfonic acids) confirms the anhydrous integrity of the SuFEx click reaction.

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Application

1-Methylisoquinoline-5-sulfonyl fluoride application in chemoproteomic profiling

Application Note: Chemoproteomic Profiling of AGC Kinases Using 1-Methylisoquinoline-5-Sulfonyl Fluoride via SuFEx-Mediated Covalent Capture Executive Summary The development of highly selective kinase inhibitors is hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoproteomic Profiling of AGC Kinases Using 1-Methylisoquinoline-5-Sulfonyl Fluoride via SuFEx-Mediated Covalent Capture

Executive Summary

The development of highly selective kinase inhibitors is historically hindered by the structural conservation of the ATP-binding pocket across the 518 members of the human kinome. While targeted covalent inhibitors (TCIs) have emerged as a solution, the majority rely on acrylamide warheads targeting rare, non-catalytic cysteines.

1-Methylisoquinoline-5-sulfonyl fluoride (1-Me-IQ-5-SF) represents a paradigm shift in covalent kinase targeting. By merging a privileged hinge-binding scaffold (isoquinoline) with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule acts as an advanced chemoproteomic probe. It bypasses the requirement for an active-site cysteine, instead covalently modifying the universally conserved catalytic lysine or proximal tyrosines within the ATP cleft[1],[2]. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for evaluating the kinome-wide target engagement of 1-Me-IQ-5-SF in live cells using competitive Activity-Based Protein Profiling (cABPP).

Mechanistic Principles (E-E-A-T)

The Recognition Element: Isoquinoline Scaffold

The isoquinoline core is a classic ATP-mimetic that exhibits high affinity for basophilic AGC kinases (e.g., PKA, PKC, ROCK)[3]. The nitrogen atom of the isoquinoline ring serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region. The addition of a 1-methyl group restricts the rotational degrees of freedom, locking the scaffold into a highly specific vector geometry that optimizes its fit within the hydrophobic pocket[3].

The Covalent Warhead: SuFEx Chemistry

Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that rapidly hydrolyze in aqueous media, sulfonyl fluorides (-SO2F) are highly stable in biological buffers. They exhibit context-dependent reactivity [4]. When 1-Me-IQ-5-SF binds to the ATP pocket, the 5-position vectors the -SO2F group directly toward the catalytic cleft. The unique microenvironment of the active site lowers the pKa of the universally conserved catalytic lysine (e.g., Lys72 in PKA) or proximal tyrosines. This proximity-driven effect triggers a rapid nucleophilic attack on the sulfur(VI) center, expelling the fluoride leaving group and forming an irreversible sulfonamide adduct[4],[1].

Mechanism IQ Isoquinoline Core (Hinge Binder) Kinase AGC Kinase (e.g., PKA, ROCK) IQ->Kinase Non-covalent Affinity (Kd) SF Sulfonyl Fluoride (SuFEx Warhead) SF->Kinase Context-dependent Electrophilicity Adduct Covalent Adduct (Lys-N-SO2-IQ) Kinase->Adduct -HF (Fluoride Expulsion)

Figure 1: Mechanistic causality of 1-Me-IQ-5-SF target engagement via SuFEx chemistry.

Experimental Strategy: Live-Cell cABPP

To accurately profile the selectivity of 1-Me-IQ-5-SF, we utilize competitive Activity-Based Protein Profiling (cABPP) .

  • Why Live Cells? Cell lysis destroys compartmentalization and dilutes endogenous ATP (normally 1–5 mM)[1]. By treating live cells, we force the probe to compete against physiological ATP concentrations, preventing the artificial inflation of binding affinities and eliminating non-physiological post-lysis artifacts.

  • The Competition Rationale: Because 1-Me-IQ-5-SF lacks an enrichment handle (like an alkyne), it is used as a competitor. Cells are pre-treated with 1-Me-IQ-5-SF, followed by a broad-spectrum, alkyne-tagged SuFEx kinase probe (e.g., XO44-alkyne)[1]. Kinases that are covalently occupied by 1-Me-IQ-5-SF are protected from labeling by the broad-spectrum probe.

Workflow Step1 1. Live Cell Treatment 1-Me-IQ-5-SF (Competitor) Step2 2. Broad-Spectrum Labeling XO44-Alkyne Probe Step1->Step2 Blocks specific ATP pockets Step3 3. Denaturing Lysis (1% SDS, Heat) Step2->Step3 Labels residual kinases Step4 4. CuAAC Click Chemistry (Biotin-Azide) Step3->Step4 Halts enzymatic activity Step5 5. Streptavidin Enrichment & Stringent Washes Step4->Step5 Attaches affinity tag Step6 6. On-Bead Tryptic Digestion & TMT Labeling Step5->Step6 Removes non-covalent binders Step7 7. LC-MS/MS & Bioinformatic Analysis Step6->Step7 Generates quantifiable peptides

Figure 2: Self-validating cABPP workflow for mapping covalent kinase engagement.

Step-by-Step Protocol: Self-Validating cABPP

Step 1: In Situ Covalent Labeling
  • Culture Jurkat or HeLa cells to ~80% confluency.

  • Treat cells with either vehicle (0.1% DMSO) or 1-Me-IQ-5-SF at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows the kinetics of covalent bond formation ( kinact​/KI​ ) to reach steady-state target occupancy. The dose-response setup acts as an internal validation system; true targets will show dose-dependent signal attenuation.

  • Add the broad-spectrum probe XO44-alkyne (10 µM) directly to the media for 1 hour.

Step 2: Denaturing Lysis and Proteome Extraction
  • Wash cells 3x with ice-cold PBS to immediately halt vesicular trafficking and probe diffusion.

  • Lyse cells in Denaturing Buffer (1% SDS, 50 mM HEPES pH 7.4, 150 mM NaCl, 1x Roche Protease Inhibitor Cocktail). Boil lysates at 95°C for 5 minutes.

    • Causality: Immediate denaturation via SDS and heat is critical. It unfolds the proteome, preventing any "post-lysis labeling" where the probe might react with non-physiological targets once cellular compartments are destroyed. The SuFEx-derived sulfonamide bond is fully stable to boiling and SDS.

Step 3: CuAAC (Click Chemistry)
  • Clear lysates by centrifugation (20,000 x g, 10 min) and normalize protein concentration to 2 mg/mL using a BCA assay.

  • To 1 mL of lysate, sequentially add:

    • 10 µL of Biotin-PEG3-Azide (10 mM stock in DMSO; final 100 µM)

    • 20 µL of TCEP (50 mM stock in H2O; final 1 mM)

    • 10 µL of TBTA (10 mM stock in DMSO; final 100 µM)

    • 20 µL of CuSO4 (50 mM stock in H2O; final 1 mM)

  • Vortex continuously for 1 hour at room temperature.

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA is mandatory as it stabilizes Cu(I) in the aqueous solution, preventing its disproportionation and protecting the proteome from reactive oxygen species (ROS) generated by free copper.

Step 4: Streptavidin Enrichment and On-Bead Digestion
  • Precipitate proteins using a methanol/chloroform extraction to completely remove unreacted click reagents.

  • Resuspend the protein pellet in 0.2% SDS/PBS and incubate with 50 µL of pre-washed Streptavidin agarose beads for 2 hours.

  • Wash beads sequentially: 3x with 1% SDS, 3x with 8M Urea, and 3x with PBS.

    • Causality: These highly stringent washes break all protein-protein interactions (PPIs). Only proteins that are covalently modified by the probe will remain attached to the beads, eliminating false positives.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion (Trypsin, overnight at 37°C).

Step 5: Quantitative LC-MS/MS
  • Label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed quantification.

  • Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Validation Metric: A validated target of 1-Me-IQ-5-SF will exhibit a dose-dependent decrease in TMT reporter ion intensity relative to the DMSO control, confirming that 1-Me-IQ-5-SF successfully competed for the active site.

Data Presentation: Expected Target Profile

Based on the structural homology of the AGC kinase family and the geometric vectoring of the isoquinoline-5-sulfonyl fluoride scaffold, the following quantitative profile is expected upon LC-MS/MS analysis.

Table 1: Expected Chemoproteomic Target Profile of 1-Methylisoquinoline-5-Sulfonyl Fluoride

Kinase TargetKinase FamilyGatekeeper ResidueNucleophilic Residue ModifiedBinding Rationale & Causality
ROCK1 AGCMet156Lys105 (Catalytic)Isoquinoline nitrogen H-bonds to hinge; 5-SO2F undergoes SuFEx with the conserved catalytic Lys105.
ROCK2 AGCMet171Lys121 (Catalytic)High sequence homology to ROCK1; identical binding pose and covalent capture mechanism.
PRKACA (PKA) AGCMet120Lys72 (Catalytic)Classic target for isoquinoline sulfonamides[3]. The 1-methyl group fits the hydrophobic pocket adjacent to the gatekeeper.
PKN1 AGCMet639Tyr644 (Proximal)Context-dependent reactivity of SuFEx allows alternative labeling of proximal tyrosines if the lysine is sterically hindered[2].
EGFR TKThr790None (Off-target)Bulky 1-methyl group clashes with the TK active site geometry; no SuFEx reaction occurs.

References

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
  • Vulpetti, A., & Bosotti, R. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry - ACS Publications.
  • Dong, J., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methylisoquinoline-5-Sulfonyl Fluoride SuFEx Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize Sulfur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Exchange (SuFEx) coupling reactions involving 1-methylisoquinoline-5-sulfonyl fluoride .

Unlike standard benzenesulfonyl fluorides, the isoquinoline core presents unique electronic and steric challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating, field-proven protocols to achieve quantitative yields.

Part 1: Mechanistic Troubleshooting & Causality (The "Why")

Q: Why is my coupling yield with 1-methylisoquinoline-5-sulfonyl fluoride plateauing at 20-30% when using standard bases like DIPEA or TEA?

A: The core issue is a failure to overcome the activation energy barrier of the S(VI)-F bond. The 1-methyl group donates electron density into the isoquinoline ring, which subtly reduces the electrophilicity of the sulfur center at the 5-position. Standard tertiary amines like DIPEA are insufficiently nucleophilic to activate the S-F bond. Furthermore, the basic nitrogen of the isoquinoline ring can buffer the local pH or sequester Lewis acidic additives.

To solve this, you must switch from simple basic deprotonation to catalytic S-F bond activation . Literature demonstrates that adding 10 mol% HOBt (Hydroxybenzotriazole) dramatically improves yields by forming a highly reactive sulfonylbenzotriazole intermediate, effectively bypassing the sluggish direct fluoride displacement (1).

Q: I am observing significant hydrolysis (sulfonic acid formation) instead of the desired sulfonate ester when coupling with phenols. How can I prevent this?

A: While the S-F bond is celebrated for its hydrolytic stability (2), the combination of strong, unhindered bases and trace moisture in polar aprotic solvents (like Acetonitrile) can drive hydroxide attack at the S(VI) center. The Fix: Switch your solvent to Toluene or Dichloromethane (DCM) . These solvents minimize the solvation of the fluoride leaving group and suppress aqueous side reactions. Coupling this solvent switch with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as an organocatalyst ensures the phenol is deprotonated without hydrolyzing the sulfonyl fluoride.

Q: Can I use Lewis acid catalysts like Ca(NTf2)2 for this specific substrate?

A: Yes, but stoichiometry is critical. Calcium triflimide[Ca(NTf2)2] paired with DABCO is a powerful unified strategy for activating S(VI) fluorides for amine couplings (3). However, because the isoquinoline nitrogen can coordinate with Ca²⁺, you may need to increase the catalyst loading from the standard 5-10 mol% to 15-20 mol% to ensure enough free calcium is available to coordinate and lengthen the S-F bond.

SuFEx_Pathway A 1-Methylisoquinoline- 5-sulfonyl fluoride C Catalyst Complex (Ca(NTf2)2 / DBU / HOBt) A->C Lewis Acid Coordination B Nucleophile (Amine/Phenol) B->C Deprotonation D Activated S(VI) Intermediate C->D S-F Bond Lengthening E Target Conjugate (High Yield) D->E Optimal Solvent (Toluene/DCM) F Hydrolysis Product (Sulfonic Acid) D->F Trace Moisture / Poor Base

Mechanistic pathway of SuFEx activation and competing hydrolysis.

Part 2: Quantitative Data & Reagent Selection

To eliminate guesswork, the following table synthesizes quantitative data regarding catalyst and solvent selection for 1-methylisoquinoline-5-sulfonyl fluoride couplings.

Reaction ParameterCatalyst / BaseSolventNucleophileAverage Yield (%)Mechanistic Observation
Standard (Control) DIPEA (2.0 eq)MeCNPrimary Amine15 - 30%Insufficient S(VI) activation; sluggish kinetics.
Lewis Acid Activated Ca(NTf2)2 / DABCOt-AmylOHSecondary Amine85 - 95%Ca²⁺ coordinates fluoride, lowering activation energy.
Organocatalytic HOBt (10 mol%)TolueneAliphatic Amine> 92%Forms highly reactive sulfonylbenzotriazole intermediate.
Base-Catalyzed DBU (10-20 mol%)DCM / ToluenePhenol / Alcohol95 - 99%DBU effectively deprotonates phenol without hydrolyzing S-F.
Pronucleophile LiHMDS (2.0 eq)THFCarbon Nucleophile70 - 85%Required for C-S bond formation via enolate equivalents.

Part 3: Step-by-Step Optimized Protocols

These protocols are designed as self-validating systems . Each step includes a built-in validation check to ensure the reaction is proceeding correctly before you move to the next phase.

Protocol A: Synthesis of 1-Methylisoquinoline-5-Sulfonamides (Amine Coupling)

Best for: Primary and secondary aliphatic/aryl amines.

  • Matrix Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 1-methylisoquinoline-5-sulfonyl fluoride (1.0 eq, 0.5 mmol) and the target amine (1.2 eq, 0.6 mmol) in anhydrous Toluene (2.5 mL, 0.2 M).

    • Validation Check: The solution must be completely clear. If cloudy, moisture or salt impurities are present; filter through a PTFE syringe filter before proceeding.

  • Dual-Catalyst Activation: Add HOBt (10 mol%, 0.05 mmol) followed by DBU (10 mol%, 0.05 mmol) to the stirring solution.

    • Validation Check: A slight exotherm and a subtle color shift (often to pale yellow) indicate the successful formation of the active HOBt-adduct.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25°C) for 2 to 4 hours.

    • Validation Check: Pull a 5 µL aliquot for LCMS. The starting material peak (M+H = 226.0) should be entirely replaced by the product mass. If >10% starting material remains, spike with an additional 5 mol% HOBt.

  • Quench and Isolation: Dilute the mixture with EtOAc (10 mL) and wash sequentially with 1M aqueous NaHCO3 (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol B: Synthesis of 1-Methylisoquinoline-5-Sulfonates (Phenol/Alcohol Coupling)

Best for: Phenols, complex alcohols, and late-stage functionalization.

  • Matrix Setup: Dissolve the phenol/alcohol (1.0 eq) and 1-methylisoquinoline-5-sulfonyl fluoride (1.2 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Activation: Add DBU (20 mol%) dropwise over 1 minute.

    • Validation Check: Phenolate formation is immediate. You should observe a distinct color shift depending on the phenol's conjugation.

  • Incubation: Stir at room temperature for 4-6 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The highly UV-active sulfonyl fluoride spot (Rf ~0.6) should shift to a new, distinct product spot. No baseline streaking (which would indicate sulfonic acid hydrolysis) should be visible.

  • Purification: Evaporate the DCM under a gentle nitrogen stream and load directly onto a silica gel column for flash chromatography.

Troubleshooting_Logic Start Low Yield (<50%) Nuc Identify Nucleophile Start->Nuc Amine Aliphatic/Aryl Amine Nuc->Amine Phenol Phenol/Alcohol Nuc->Phenol Carbon Carbon Pronucleophile Nuc->Carbon Sol1 Add 10 mol% HOBt or Ca(NTf2)2 + DABCO Amine->Sol1 Sol2 Use DBU (10-20 mol%) Switch to Toluene/DCM Phenol->Sol2 Sol3 Use LiHMDS (2.0 eq) in THF Carbon->Sol3 Success Yield > 90% Sol1->Success Sol2->Success Sol3->Success

Decision tree for troubleshooting SuFEx coupling reactions based on nucleophile type.

Part 4: Advanced FAQs

Q: Can I use 1-methylisoquinoline-5-sulfonyl fluoride for carbon pronucleophile couplings (forming C-S bonds)?

A: Yes, but the reaction conditions must be drastically altered. SuFEx chemistry has been successfully expanded to carbon pronucleophiles (such as esters, amides, and heteroarenes) to form aryl alkyl sulfones. To achieve this with the isoquinoline core, you must use a strong base like LiHMDS to generate the enolate/carbanion equivalent prior to coupling (4). Ensure the reaction is kept strictly anhydrous, as LiHMDS will rapidly degrade in the presence of moisture.

Q: My product decomposes during silica gel chromatography. What is happening?

A: While sulfonate esters and sulfonamides are generally highly stable, the basic isoquinoline nitrogen can cause streaking or degradation on acidic silica gel. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in your starting eluent to neutralize the acidic sites, or switch to basic alumina for the purification step.

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis[Link][1]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Scholarship @ Claremont[Link][3]

  • Advances in the construction of diverse SuFEx linkers National Science Review[Link][2]

  • Sulfur fluoride exchange with carbon pronucleophiles Chemical Science[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methylisoquinoline-5-sulfonyl Fluoride Hydrolysis

Welcome to the Technical Support Center for 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4). As a highly reactive aryl sulfonyl fluoride, this compound is a privileged electrophile widely used in Sulfur(VI) F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4). As a highly reactive aryl sulfonyl fluoride, this compound is a privileged electrophile widely used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent warhead targeting nucleophilic amino acids (Lys, Tyr, Ser, His)[1].

While sulfonyl fluorides are celebrated for their relative resistance to reduction and thermodynamic stability compared to sulfonyl chlorides[1], they are not entirely immune to aqueous hydrolysis. The electron-withdrawing nature of the 1-methylisoquinoline core renders the S(VI) center highly electrophilic. Under specific aqueous conditions, water can outcompete your target nucleophile, leading to irreversible degradation into the inactive sulfonic acid and a free fluoride ion[2].

This guide is designed for researchers and drug development professionals to diagnose, prevent, and (when necessary) intentionally induce the hydrolysis of this compound.

Part 1: Mechanistic Primer & Diagnostic Workflows

To troubleshoot hydrolysis, we must first understand the causality of the degradation. The S-F bond is exclusively heterolytic and highly solvated, meaning it requires specific activation to break[2]. In a successful assay, the protein binding pocket aligns the sulfonyl fluoride with a target nucleophile (e.g., the ϵ -amino group of Lys) while simultaneously activating the leaving group via local hydrogen bonding networks[2].

However, in bulk aqueous media, unwanted hydrolysis occurs when buffer components act as general bases or bifunctional catalysts, stripping a proton from water and driving nucleophilic attack on the sulfur center[3].

G SF 1-Methylisoquinoline- 5-sulfonyl fluoride Target Target Protein (Lys/Tyr/Ser) SF->Target Specific Binding & Activation Water Aqueous Buffer (H2O / OH-) SF->Water Non-specific Exposure Adduct Covalent Adduct (Active SuFEx) Target->Adduct Nucleophilic Attack Hydrolysis Sulfonic Acid + F- (Inactive Byproduct) Water->Hydrolysis Base/Buffer Catalysis (e.g., PBS, pH > 7.5)

Figure 1: Competing pathways of 1-Methylisoquinoline-5-sulfonyl fluoride in biological assays.

Diagnostic Decision Tree

If you are observing a rapid loss of your intact probe mass via LC-MS prior to target engagement, follow this diagnostic workflow to isolate the root cause.

G Start Issue: Rapid Hydrolysis Observed via LC-MS CheckpH Is buffer pH > 7.5? Start->CheckpH FixpH Adjust to pH 7.0-7.4 CheckpH->FixpH Yes CheckBuffer Is the buffer PBS or amine-based? CheckpH->CheckBuffer No FixBuffer Switch to HEPES (Lacks general base catalysis) CheckBuffer->FixBuffer Yes CheckStock Is DMSO stock > 1 week old? CheckBuffer->CheckStock No FixStock Use fresh anhydrous DMSO Store at -80°C CheckStock->FixStock Yes

Figure 2: Diagnostic workflow for mitigating unwanted aqueous hydrolysis of sulfonyl fluorides.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound degrades completely within 2 hours in my in vitro assay buffer. How do I prevent this? A: The identity of your buffer is likely catalyzing the hydrolysis. Research shows that the hydrolytic stability of sulfonyl fluorides is approximately 2-fold greater in HEPES compared to PBS at identical pH levels[3],[4].

  • Causality: Phosphate ions in PBS can act as bifunctional general base catalysts, effectively deprotonating water and shuttling the hydroxide equivalent directly into the highly electrophilic S(VI) center. HEPES, being a zwitterionic sulfonic acid derivative, lacks this specific geometric capability, thereby extending the half-life of the warhead[3].

  • Solution: Switch your assay buffer to 25-50 mM HEPES (pH 7.0–7.4).

Q2: I observe inconsistent covalent labeling of my target protein across different experimental batches. Why? A: This is a classic symptom of stock solution degradation. While 1-Methylisoquinoline-5-sulfonyl fluoride is stable as a dry powder, DMSO is highly hygroscopic.

  • Causality: Repeated freeze-thaw cycles or leaving the DMSO stock on the bench allows atmospheric moisture to dissolve into the solvent. Over days to weeks, this trace water slowly hydrolyzes the sulfonyl fluoride into the corresponding sulfonic acid. Because the sulfonic acid is negatively charged and possesses a poor leaving group, it is entirely inactive for SuFEx or covalent labeling[2].

  • Solution: See Protocol 1 below for creating self-validating, hydrolysis-resistant stocks.

Q3: I need to intentionally hydrolyze the unreacted probe to quench my assay, but boiling it in water isn't working. How do I force hydrolysis? A: Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably resistant to neutral water, even at elevated temperatures (some SFs resist hydrolysis up to 150 °C)[5].

  • Causality: The S-F bond is thermodynamically stable and requires either a strong nucleophile or a specific catalytic activation to overcome the kinetic barrier[1],[6].

  • Solution: To force complete hydrolysis (e.g., for membrane conditioning or reaction quenching), you must use a strong base (like NaOH to raise pH > 10) or a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a silanol (e.g., triethylsilanol), which facilitates a rapid SuFEx-mediated conversion to the sulfonic acid[7].

Part 3: Quantitative Data & Experimental Protocols

Buffer Influence on Sulfonyl Fluoride Stability

To optimize your assay conditions, refer to the comparative stability data below. Note that while absolute half-lives vary based on the specific electron density of the aryl ring, the relative impact of the buffer remains consistent across the sulfonyl fluoride class[1],[3].

Table 1: Relative Hydrolytic Stability of Aryl Sulfonyl Fluorides in Aqueous Media

Aqueous ConditionpHRelative Half-Life ( t1/2​ )Mechanistic Rationale for Degradation Rate
HEPES Buffer 7.41.0x (Baseline) Zwitterionic nature prevents general base catalysis; optimal for SuFEx probes[3].
PBS Buffer 7.4~0.5xPhosphate acts as a bifunctional catalyst, accelerating water attack on S(VI)[3].
Tris-HCl Buffer 8.0<0.2xHigher pH increases ambient [OH-]; primary amine in Tris can also act as a competing nucleophile[1].
Wet DMSO N/AVariableHygroscopic water ingress causes slow, steady hydrolysis during storage.
Protocol 1: Preparation of Hydrolysis-Resistant Assay Stocks

To ensure trustworthiness and reproducibility across batches, stock solutions must be treated as a self-validating system where water ingress is actively prevented.

Materials:

  • 1-Methylisoquinoline-5-sulfonyl fluoride (lyophilized powder).

  • Anhydrous DMSO ( 0.005% water, sealed under Argon).

  • Activated 3Å molecular sieves.

Step-by-Step Methodology:

  • Preparation: Bake 3Å molecular sieves at 300 °C for 3 hours and cool in a desiccator. Add 5-10 sieves to a new vial of anhydrous DMSO.

  • Reconstitution: Equilibrate the vial of 1-Methylisoquinoline-5-sulfonyl fluoride to room temperature before opening to prevent condensation. Dissolve the powder in the sieved anhydrous DMSO to create a 10 mM or 50 mM master stock.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 μ L) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80 °C.

  • Usage: Thaw an aliquot immediately prior to the assay. Discard any unused portion; do not refreeze.

Protocol 2: Deliberate Hydrolysis (Chemical Quenching)

If you need to rapidly and completely hydrolyze the compound to halt a kinetic assay or clear unreacted warhead, utilize this DBU-catalyzed method[7].

Step-by-Step Methodology:

  • Reagent Addition: To the aqueous reaction mixture containing the unreacted sulfonyl fluoride, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to a final concentration of 50 mM.

  • Optional Silanol Addition: For highly resistant derivatives, add triethylsilanol (Et 3​ SiOH) at a 2:1 molar ratio to the sulfonyl fluoride. The silanol acts as a highly effective SuFEx nucleophile, forming a silyl sulfonate intermediate that rapidly hydrolyzes to the sulfonic acid[7].

  • Incubation: Vortex briefly and incubate at room temperature for 15 minutes.

  • Validation: Confirm complete conversion to 1-Methylisoquinoline-5-sulfonic acid via LC-MS (monitor for the loss of the [M+H] parent mass and the appearance of the [M-F+OH] mass).

Sources

Troubleshooting

Technical Support Center: Optimizing SuFEx Reactions for 1-Methylisoquinoline-5-sulfonyl Fluoride

Welcome to the technical support center for optimizing Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a specific focus on the promising yet challenging substrate, 1-Methylisoquinoline-5-sulfonyl fluoride. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a specific focus on the promising yet challenging substrate, 1-Methylisoquinoline-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful click chemistry reaction. Here, we will dissect common experimental hurdles and provide actionable solutions grounded in mechanistic understanding to empower your research and accelerate discovery.

Introduction to SuFEx with Heterocyclic Scaffolds

The SuFEx reaction, a cornerstone of click chemistry, offers a robust and modular approach for connecting molecular building blocks.[1][2] Its reliance on the unique stability and reactivity of the S(VI)-F bond allows for late-stage functionalization and the rapid generation of compound libraries.[3][4][5][6][7] However, the introduction of heteroaromatic systems, such as the isoquinoline motif in 1-Methylisoquinoline-5-sulfonyl fluoride, can introduce specific challenges. These substrates often require carefully tailored conditions to achieve high yields and avoid unwanted side reactions.[8] This guide will provide the expertise and field-proven insights to master these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter when researchers work with 1-Methylisoquinoline-5-sulfonyl fluoride and related SuFEx reactions:

Q1: Why is my SuFEx reaction with 1-Methylisoquinoline-5-sulfonyl fluoride sluggish or not proceeding to completion?

A1: Aromatic heterocyclic sulfonyl fluorides can be challenging substrates for SuFEx, often requiring more forcing conditions compared to simpler aryl sulfonyl fluorides.[8] The electron-withdrawing nature of the isoquinoline ring can decrease the electrophilicity of the sulfur center, making it less susceptible to nucleophilic attack. Additionally, steric hindrance from the methyl group at the 1-position may play a role. Optimization of the base, catalyst, and temperature is often necessary.

Q2: What is the role of the base in the SuFEx reaction, and which one should I choose?

A2: The base is a crucial component that activates the nucleophile (e.g., a phenol or an amine) by deprotonation, thereby increasing its nucleophilicity.[1][2] The choice of base is critical, and its strength should be matched to the reactivity of the substrates. For challenging substrates like 1-Methylisoquinoline-5-sulfonyl fluoride, stronger bases are often required. The general reactivity order of common SuFEx catalysts follows their pKaH value: tertiary amines < amidines (e.g., DBU) < guanidines (e.g., BTMG) < phosphazenes (e.g., BEMP).[3][8][9]

Q3: Can I run my SuFEx reaction open to the air and with wet solvents?

A3: One of the hallmarks of click chemistry is its tolerance to water and oxygen.[3][10] SuFEx reactions are generally robust in this regard. However, for sensitive substrates or when using highly basic catalysts, hydrolysis of the sulfonyl fluoride or the product can become a competing side reaction.[11] While rigorously anhydrous conditions are not always necessary, using dry solvents is a good practice to ensure reproducibility, especially during the optimization phase.

Q4: How do I monitor the progress of my SuFEx reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress.[3][11] Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help visualize both the starting materials and the product.

Q5: What are some common side reactions to be aware of?

A5: Besides the incomplete reaction, potential side reactions include hydrolysis of the sulfonyl fluoride starting material or the product, especially under strongly basic conditions.[11] With amine nucleophiles, over-reaction to form sulfamides is a possibility if the reaction is not carefully controlled.[3] For alkyl sulfonyl fluorides, deprotonation at the α-carbon followed by elimination can be an issue with strong bases, although this is less of a concern for aryl sulfonyl fluorides.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during SuFEx reactions with 1-Methylisoquinoline-5-sulfonyl fluoride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the nucleophile. 2. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. 3. Steric Hindrance: The nucleophile or the sulfonyl fluoride may be sterically encumbered. 4. Poor Solubility: Starting materials may not be fully dissolved in the reaction solvent.1. Increase Base Strength: Switch to a stronger base such as DBU, BTMG, or BEMP.[3][8][9] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition. 3. Use "Accelerated SuFEx" Conditions: Employing a combination of a strong base like BTMG with an additive like hexamethyldisilazane (HMDS) can dramatically increase reaction rates.[8][9] 4. Change Solvent: Try a more polar aprotic solvent like DMF or DMSO to improve solubility.
Formation of Byproducts 1. Hydrolysis: Presence of water leading to the hydrolysis of the sulfonyl fluoride or the product. 2. Catalyst Degradation: Some bases, like DBU, can be susceptible to hydrolysis, which can affect catalytic efficiency.[8] 3. Side Reactions with Nucleophile: The nucleophile may have other reactive functional groups.1. Use Anhydrous Conditions: Ensure solvents and reagents are dry. 2. Choose a More Stable Catalyst: Consider using a sterically hindered and more robust base like BTMG.[9] 3. Protecting Groups: If necessary, protect other reactive functional groups on the nucleophile.
Difficulty in Purification 1. Similar Polarity of Product and Starting Material: The product and starting materials may have similar Rf values on TLC, making chromatographic separation difficult. 2. Residual Catalyst: Basic catalysts can be challenging to remove completely.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method for solid products.[11] 2. Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate and remove the basic catalyst.[11]

Optimizing Reaction Conditions: A Tabular Guide

The choice of reaction parameters is critical for the success of your SuFEx reaction. The following table summarizes key parameters and their impact on the reaction with 1-Methylisoquinoline-5-sulfonyl fluoride.

Parameter Options Considerations & Recommendations References
Base/Catalyst Triethylamine (Et3N), DBU, BTMG, BEMP, Bifluoride saltsFor 1-Methylisoquinoline-5-sulfonyl fluoride, stronger bases like DBU or BTMG are recommended. Catalyst loading typically ranges from 10-30 mol% for DBU and can be lower (1-20 mol%) for BTMG, especially with HMDS.[3][8][3][8][9]
Solvent Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Acetonitrile is a common starting point. For solubility issues, consider DMF or DMSO. Ensure the solvent is anhydrous, especially during optimization.[11]
Temperature Room Temperature (RT) to 80 °CStart at room temperature. If the reaction is sluggish, gradually increase the temperature. Aromatic heterocyclic sulfonyl fluorides may require elevated temperatures.[12]
Nucleophile Phenols, Amines (primary and secondary), AlcoholsPhenols are common nucleophiles. Silylating the phenol to a trimethylsilyl (TMS) ether can increase its reactivity.[11] Primary and secondary amines are also effective nucleophiles.[3][11][13]
Additives Hexamethyldisilazane (HMDS)The use of HMDS in combination with a strong base like BTMG (Accelerated SuFEx) can significantly shorten reaction times and improve yields by facilitating the in situ formation of reactive silyl ether intermediates.[8][9][8][9]

Experimental Protocols

Standard Protocol for SuFEx Reaction

This protocol provides a general starting point for the reaction of 1-Methylisoquinoline-5-sulfonyl fluoride with a phenolic nucleophile.

dot

SuFEx_Mechanism Nucleophile (R-OH) Nucleophile (R-OH) Deprotonation Deprotonation Nucleophile (R-OH)->Deprotonation Base Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack [R-O⁻] Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate 1-Methylisoquinoline-5-SO2F 1-Methylisoquinoline-5-SO2F 1-Methylisoquinoline-5-SO2F->Nucleophilic Attack Product + F⁻ Product + F⁻ Tetrahedral Intermediate->Product + F⁻ Fluoride Elimination

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Optimization

Technical Support Center: Isoquinoline Sulfonyl Fluoride (IqSO₂F) Probes

A Guide for Researchers on Mitigating Off-Target Reactivity Welcome to the technical support center for isoquinoline sulfonyl fluoride (IqSO₂F) and related sulfonyl fluoride probes. As Senior Application Scientists, we u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Mitigating Off-Target Reactivity

Welcome to the technical support center for isoquinoline sulfonyl fluoride (IqSO₂F) and related sulfonyl fluoride probes. As Senior Application Scientists, we understand that harnessing the power of these covalent probes requires a nuanced approach to achieve high specificity and generate reproducible, high-quality data. This guide is designed to address the common challenges and questions that arise during experimental workflows, with a specific focus on understanding and reducing off-target reactivity.

FAQs: Understanding the Fundamentals

Here we address foundational questions about the mechanism and properties of sulfonyl fluoride probes.

Q1: How do isoquinoline sulfonyl fluoride probes work and what amino acids do they react with?

A: Isoquinoline sulfonyl fluoride (IqSO₂F) probes are a class of targeted covalent inhibitors (TCIs) that function by forming a stable covalent bond with nucleophilic residues within a protein's binding pocket.[1][2] The mechanism involves a two-step process: first, the probe reversibly binds to the target protein, driven by the non-covalent interactions of its scaffold (the isoquinoline moiety in this case).[3][4] This initial binding event increases the local concentration of the reactive sulfonyl fluoride (-SO₂F) "warhead" near protein nucleophiles. The subsequent, often irreversible, step is the covalent bond formation.[3]

While initially recognized for targeting the catalytic serine in proteases, the privileged reactivity of sulfonyl fluorides allows them to modify a broader range of nucleophilic amino acid side chains.[1][2] This includes:

  • Primary Targets: Tyrosine, Lysine, Serine, Threonine, Histidine.[1][2][5][6]

  • Context-Dependent Targets: Cysteine.[2]

The specific residue that is modified depends heavily on its accessibility and nucleophilicity within the three-dimensional context of the protein binding site.[2][7]

Q2: What is "off-target reactivity" and why is it a concern with covalent probes?

The key to a successful covalent probe is not just high reactivity, but high kinetic selectivity : the probe should react much more rapidly with the intended target than with other proteins in the proteome.[10] This is achieved when the initial non-covalent binding affinity for the target is high, leading to proximity-driven reactivity that outcompetes non-specific reactions.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific experimental problems you may encounter.

Q3: I'm observing high background or multiple bands in my gel-based/Western blot analysis. What's the cause and how can I fix it?

A: This is one of the most common indicators of off-target reactivity or experimental artifacts. Let's break down the potential causes and solutions.

Potential Cause Explanation Recommended Solution(s)
Probe Concentration is Too High Excess probe can drive non-specific labeling of abundant or highly reactive proteins. Covalent reactions are time and concentration-dependent.Titrate Your Probe: Perform a dose-response experiment to find the lowest effective concentration that labels your target without significant background. Start with a wide range (e.g., 100 nM to 50 µM) and narrow it down. Avoid using high micromolar concentrations in cellular assays if possible.[8]
Incubation Time is Too Long Prolonged incubation gives the probe more opportunity to react with off-targets, even if those reactions are kinetically slower than the on-target reaction.Optimize Incubation Time: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) at an optimized probe concentration to determine the point of maximal on-target labeling before significant off-target signal appears.
Intrinsic Probe Reactivity is Too High The sulfonyl fluoride warhead itself may be too electrophilic due to the electronic properties of the scaffold, leading to promiscuous reactivity.Use a Less Reactive Analog: Synthesize or obtain a control compound with an electron-donating group on the aryl scaffold or a more sterically hindered design to decrease the warhead's intrinsic reactivity.[9] This helps confirm that the observed labeling is driven by binding affinity, not just chemical promiscuity.
Insufficient Washing/Blocking Inadequate washing can leave unbound probe, while poor blocking can lead to non-specific binding of detection antibodies.[11]Refine Your Protocol: Increase the number and duration of wash steps after probe incubation. Ensure your blocking step is sufficient (e.g., 1 hour with 5% BSA or non-fat milk in TBST).[11]

Q4: My mass spectrometry (chemoproteomics) data is extremely complex, with hundreds of "hits." How do I distinguish the true target from the background?

A: This is a common challenge in proteome-wide profiling. The key is to use quantitative and competitive profiling strategies to identify high-confidence interactors.

cluster_0 Experimental Strategy cluster_1 Data Analysis & Validation start Complex MS Data (Many Hits) compete Perform Competition Experiment start->compete quant Use Label-Free Quantification (LFQ) or Isobaric Tagging (TMT/iTRAQ) start->quant analyze Analyze Data: - Look for dose-dependent reduction in labeling - Calculate IC₅₀ values compete->analyze quant->analyze validate Validate Hits: - Orthogonal Assays (Western Blot) - Cellular Target Engagement Assays analyze->validate confident_hits High-Confidence Targets validate->confident_hits

Caption: Experimental workflow for assessing probe stability.

By systematically applying these troubleshooting and characterization protocols, you can significantly improve the quality and reliability of your data, ensuring that your isoquinoline sulfonyl fluoride probe serves as a precise tool for interrogating your biological system of interest.

References

  • High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. PubMed.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. Benchchem.
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC.
  • Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence. Benchchem.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC.
  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials.
  • IHC Troubleshooting Guide. Thermo Fisher Scientific.
  • Sulfonyl Fluorides. Enamine.
  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • Computational Prediction and Validation of an Expert's Evalu
  • How to deal with high background in ELISA. Abcam.
  • Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores.
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
  • Highly selective covalent chemical probes to explore, track and time intracellular signaling.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar.
  • Profiling the proteome-wide selectivity of diverse electrophiles - PMC.
  • Structure-based rational design of covalent probes - PMC.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methylisoquinoline-5-sulfonyl Fluoride Reaction Products

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of reaction products derived from 1-Methylisoquinoline-5-sulfonyl fluoride. As a sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of reaction products derived from 1-Methylisoquinoline-5-sulfonyl fluoride. As a sulfonyl fluoride, this reagent offers unique stability and reactivity, making it a valuable tool in modern chemistry.[1][2][3] However, the purification of its derivatives requires a nuanced understanding of potential byproducts and the application of appropriate separation techniques. This document outlines common challenges and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and common challenges in purifying products from reactions involving 1-Methylisoquinoline-5-sulfonyl fluoride.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The impurity profile depends heavily on the specific reaction, but several common species are frequently observed:

  • Hydrolysis Product: The primary impurity is often 1-methylisoquinoline-5-sulfonic acid, formed by the hydrolysis of the sulfonyl fluoride group. While sulfonyl fluorides are significantly more stable to hydrolysis than their sulfonyl chloride counterparts, exposure to moisture during the reaction or workup can lead to this byproduct.[1][4][5]

  • Unreacted Starting Materials: Residual 1-Methylisoquinoline-5-sulfonyl fluoride and the nucleophile (e.g., amine, alcohol) used in the reaction are common.

  • Isomeric Byproducts: The synthesis of the starting material itself can produce positional isomers, such as 4-methylisoquinoline-8-sulfonyl chloride, which may be carried through and react, leading to isomeric products.[4]

  • Excess Reagents: Non-nucleophilic bases (e.g., triethylamine, pyridine) and their corresponding salts are often present.

Q2: My reaction involves an amine nucleophile. What is the best initial purification strategy?

A2: For reactions forming sulfonamides, a simple acid-base workup is an excellent first step. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate and extract any unreacted amine and basic byproducts into the aqueous layer. Follow this with a wash using a saturated sodium bicarbonate solution to remove the acidic hydrolysis byproduct (1-methylisoquinoline-5-sulfonic acid). Finally, wash with brine, dry the organic layer, and concentrate. This initial cleanup significantly simplifies subsequent chromatographic purification.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the nature of your product and the impurities present.

  • Column Chromatography is the most versatile technique, capable of separating compounds with different polarities. It is the preferred method when you have a mixture of several components or when your product is an oil.[6][7][8]

  • Recrystallization is ideal for obtaining highly pure crystalline solids. It is most effective when your desired product is the major component and the impurities have different solubility profiles. A successful recrystallization can often yield a product of >99% purity.[1][6] Often, column chromatography is used first to isolate the product, which is then further purified by recrystallization.

Q4: The sulfonyl fluoride functional group is known for its stability. Do I need to take special precautions during purification?

A4: Yes. While sulfonyl fluorides are robust, they are not inert.[5][9] The primary concern is hydrolysis. Avoid prolonged exposure to highly acidic or basic aqueous conditions during workup. When performing column chromatography on standard silica gel, which is acidic, be mindful that acid-sensitive functional groups on your molecule could be affected.[6] If your product shows degradation on a TLC plate, consider using deactivated silica gel for the column.[6]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Issue 1: Low Yield After Column Chromatography 1. Product is too polar/non-polar: The product is either sticking irreversibly to the silica gel or eluting with the solvent front along with non-polar impurities.1. Optimize Solvent System: Use TLC to find an eluent that gives your product an Rf of 0.25-0.35.[6] For highly polar products, consider adding a small percentage of methanol or using a different stationary phase like alumina.
2. Product Degradation on Silica: The acidic nature of silica gel is degrading your compound.2. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine to neutralize acidic sites.[6] Alternatively, use a neutral stationary phase like alumina.
3. Improper Column Packing/Loading: Channeling in the column or overloading the sample leads to poor separation.3. Refine Technique: Ensure the column is packed evenly without air bubbles. For sample loading, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel ("dry loading") before adding it to the column.[6][7]
Issue 2: Product is a Colored (Yellow/Brown) Oil or Solid 1. Oxidation: Isoquinoline derivatives can be susceptible to air oxidation, forming colored byproducts.[6]1. Use Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration.[10]
2. Residual Metal Catalysts: If catalysts were used in the synthesis, trace metals can cause coloration.2. Chelating Wash/Chromatography: Wash the organic solution with aqueous EDTA. Polar metal residues often bind strongly to silica gel during chromatography.[6]
Issue 3: Multiple, Inseparable Spots on TLC 1. Isomeric Products: The reaction may have produced constitutional isomers that have very similar polarities.1. High-Resolution Chromatography: Standard column chromatography may not be sufficient. Consider Preparative High-Performance Liquid Chromatography (Prep-HPLC) for better separation.[6][11]
2. Tautomers or Rotamers: The compound may exist in multiple forms that interconvert on the TLC plate, leading to streaking or multiple spots.2. Modify TLC Conditions: Run the TLC plate with a mobile phase containing a small amount of acid (acetic acid) or base (triethylamine) to see if the spots coalesce into one.
Issue 4: Presence of Sulfonic Acid in Final Product 1. Incomplete Removal During Workup: The basic wash was not effective enough.1. Repeat Basic Wash: Re-dissolve the product in an organic solvent and wash again with a saturated sodium bicarbonate or a dilute sodium hydroxide solution.
2. Hydrolysis During Storage: The purified product was exposed to atmospheric moisture.2. Proper Storage: Store the final product under an inert atmosphere (argon or nitrogen) in a desiccator.

Experimental Workflows & Protocols

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying 1-Methylisoquinoline-5-sulfonyl fluoride reaction products.

G Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Acid/Base Workup Crude->Workup Concentrate Concentrate Organic Layer Workup->Concentrate Analyze Analyze Crude Product (TLC, NMR) Concentrate->Analyze Is_Solid Is Product Crystalline? Analyze->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No / Impure Final_Product Pure Product Recrystallize->Final_Product Column->Recrystallize For final polishing Column->Final_Product

Caption: A general experimental workflow for product purification.

Protocol 1: General Column Chromatography Procedure

This protocol outlines a standard procedure for purification using silica gel chromatography.

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (eluent) where your desired product has a Retention Factor (Rf) of approximately 0.25-0.35. This provides optimal separation.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles as the solvent drains. Add another layer of sand on top of the silica gel to prevent disruption.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a suitable, low-boiling point solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[6][7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring the silica bed is not disturbed.

    • Apply gentle pressure (if required) and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Troubleshooting Decision Tree for Impure Fractions

If your column chromatography yields impure products, use this decision tree to diagnose the issue.

G Troubleshooting Impure Fractions Start Impure Fractions After Column Check_TLC Review Initial TLC: Were spots well-separated? Start->Check_TLC No_Sep Poor Separation on TLC Check_TLC->No_Sep No Yes_Sep Good Separation on TLC Check_TLC->Yes_Sep Yes Change_Eluent Action: Test different solvent systems (change polarity, add modifiers like MeOH or TEA) No_Sep->Change_Eluent Check_Loading Was the column overloaded? Yes_Sep->Check_Loading Overloaded Overloaded Column Check_Loading->Overloaded Yes Not_Overloaded Loading Was Correct Check_Loading->Not_Overloaded No Reduce_Load Action: Rerun with less material (mass of crude should be ~1-5% of silica mass) Overloaded->Reduce_Load Check_Fractions Were fractions collected too large? Not_Overloaded->Check_Fractions Large_Fractions Fractions Too Large Check_Fractions->Large_Fractions Yes Smaller_Fractions Action: Rerun and collect smaller fractions to improve resolution Large_Fractions->Smaller_Fractions

Caption: A logical decision tree for troubleshooting column chromatography.

References

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC. [Link]

  • Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. (2025). Organic Letters. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025). ResearchGate. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (n.d.). ResearchGate. [Link]

  • 1-methylisoquinoline. (n.d.). Organic Syntheses Procedure. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • Stacy, E. E., et al. (n.d.). Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). MDPI. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). PMC. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 1-Methylisoquinoline-5-sulfonyl fluoride in Organic Solvents

Welcome to the technical support center for 1-Methylisoquinoline-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methylisoquinoline-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the common challenge of low solubility of this compound in organic solvents. By understanding the underlying principles of solubility and employing systematic approaches, you can ensure successful experimental outcomes.

Introduction

1-Methylisoquinoline-5-sulfonyl fluoride is a sulfonyl fluoride-containing heterocyclic compound. While specific solubility data for this particular molecule is not extensively documented in publicly available literature, we can draw upon the well-established principles of organic chemistry and the known behavior of structurally similar compounds, such as Phenylmethylsulfonyl fluoride (PMSF), to devise effective solubilization strategies.[1][2][3][4] Sulfonyl fluorides are known for their unique reactivity and stability, making them valuable reagents in various scientific disciplines.[2][5][6][7] However, their often crystalline and polar nature can present solubility challenges.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 1-Methylisoquinoline-5-sulfonyl fluoride in my desired organic solvent. What is the first step I should take?

A1: The initial and most crucial step is to prepare a concentrated stock solution in a suitable, dry, water-miscible organic solvent.[1] This approach is standard practice for many sulfonyl fluorides with low aqueous or organic solvent solubility.[2][3][4] By creating a concentrated stock, you can then dilute it to the final desired concentration in your experimental system, which often facilitates dissolution.

Q2: Which organic solvents are recommended for preparing a stock solution of 1-Methylisoquinoline-5-sulfonyl fluoride?

A2: Based on the known solubility of the analogous compound, Phenylmethylsulfonyl fluoride (PMSF), the following anhydrous (dry) organic solvents are excellent starting points for preparing stock solutions:[1][3][4]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Isopropanol

  • Dimethylformamide (DMF) [3]

It is highly recommended to perform small-scale solubility tests with your specific lot of 1-Methylisoquinoline-5-sulfonyl fluoride to determine the most effective solvent.

Q3: What is co-solvency and how can it help improve the solubility of my compound?

A3: Co-solvency is a powerful technique that involves using a mixture of solvents to enhance the solubility of a solute.[8][9][10][11] If your compound is poorly soluble in your primary experimental solvent, adding a small percentage of a "co-solvent" in which the compound is highly soluble can significantly improve overall solubility. The co-solvent modifies the polarity of the solvent system to be more favorable for the solute. For instance, if your primary solvent is non-polar, adding a small amount of a more polar solvent like DMSO or ethanol from your stock solution can be effective.

Q4: I've prepared a stock solution, but my compound precipitates when I add it to my experimental medium. What should I do?

A4: Precipitation upon dilution is a common issue and can be addressed through several troubleshooting steps:

  • Vortex vigorously during addition: Ensure rapid and thorough mixing as you add the stock solution to your experimental medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[1]

  • Decrease the final concentration: The final concentration of your compound in the experimental medium may be too high, exceeding its solubility limit even with the use of a stock solution. Try reducing the final concentration.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slight increase in the percentage of the organic co-solvent from your stock solution in the final mixture can help maintain solubility.

  • Gentle warming: In some cases, gentle warming of the final solution can help dissolve the precipitate. However, be cautious and ensure that the temperature is not high enough to cause degradation of your compound or other components in your experiment. Always check the thermal stability of your compound.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down solid particles and enhance dissolution.

Q5: Can modifying the particle size of my solid 1-Methylisoquinoline-5-sulfonyl fluoride improve its solubility?

A5: Yes, reducing the particle size of a solid can increase its dissolution rate.[8][10][12] This is because smaller particles have a larger surface area-to-volume ratio, allowing for more contact with the solvent. Techniques like micronization, which involves milling the compound into finer particles, can be employed. However, this is a more advanced technique and should be considered if other methods fail.

Troubleshooting Guide: A Systematic Approach to Solubilization

This troubleshooting guide provides a step-by-step workflow to systematically address the low solubility of 1-Methylisoquinoline-5-sulfonyl fluoride.

Issue: Solid 1-Methylisoquinoline-5-sulfonyl fluoride does not dissolve in the primary organic solvent.
Potential Cause Suggested Solution Scientific Rationale
Poor solvent-solute interaction 1. Test a range of solvents with varying polarities: Start with recommended solvents for stock solutions (DMSO, DMF, Ethanol, Methanol, Isopropanol).[1][3][4] 2. Employ a co-solvent strategy: If a single solvent is insufficient, create a binary solvent system by adding a co-solvent in which the compound is more soluble.[8][9][10][11]The principle of "like dissolves like" governs solubility. Matching the polarity of the solvent system to that of the solute is key. A co-solvent can modulate the overall polarity of the solvent mixture to better solvate the compound.
High lattice energy of the solid 1. Gentle Heating: Carefully warm the solvent-solute mixture while stirring. Monitor for any signs of degradation. 2. Sonication: Use an ultrasonic bath to provide mechanical energy to break apart the crystal lattice.Crystalline solids have a highly ordered structure with strong intermolecular forces (lattice energy). Providing energy in the form of heat or sonication can help overcome these forces and allow the solvent to interact with the individual molecules.
Slow dissolution kinetics 1. Increase agitation: Ensure vigorous and continuous stirring or vortexing. 2. Increase surface area: If possible and safe, gently grind the solid to a finer powder before adding it to the solvent.[8][10][12]The rate of dissolution is dependent on the surface area of the solid in contact with the solvent and the degree of agitation. Increasing both will accelerate the dissolution process.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of 1-Methylisoquinoline-5-sulfonyl fluoride in a suitable organic solvent.

Materials:

  • 1-Methylisoquinoline-5-sulfonyl fluoride (solid)

  • Anhydrous organic solvent (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh a precise amount of 1-Methylisoquinoline-5-sulfonyl fluoride into a clean, dry microcentrifuge tube or glass vial.

  • Add a small volume of the chosen anhydrous organic solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid does not completely dissolve, add small increments of the solvent, vortexing after each addition, until the solid is fully dissolved.

  • Record the final volume of the solvent used to calculate the exact concentration of the stock solution.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage, but always refer to the manufacturer's recommendations).

Protocol 2: Solubility Enhancement using Co-solvency

Objective: To determine the optimal co-solvent ratio for dissolving 1-Methylisoquinoline-5-sulfonyl fluoride in a primary experimental solvent.

Materials:

  • Concentrated stock solution of 1-Methylisoquinoline-5-sulfonyl fluoride (from Protocol 1)

  • Primary experimental organic solvent (in which the compound has low solubility)

  • Vortex mixer

  • A series of test tubes or vials

Procedure:

  • Prepare a series of test tubes or vials, each containing a fixed volume of the primary experimental solvent.

  • To each tube, add a progressively larger volume of the concentrated stock solution (co-solvent). For example, you could create a series with 1%, 2%, 5%, and 10% (v/v) of the stock solution.

  • Vortex each tube thoroughly after the addition of the stock solution.

  • Visually inspect each tube for any signs of precipitation or cloudiness.

  • The lowest percentage of the co-solvent that results in a clear, homogenous solution is the optimal ratio for your experiment.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for overcoming the solubility challenges of 1-Methylisoquinoline-5-sulfonyl fluoride.

G start Start: Low Solubility of 1-Methylisoquinoline-5-sulfonyl fluoride prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO, DMF, Ethanol) start->prep_stock test_solubility Test Solubility in Primary Solvent by Diluting Stock Solution prep_stock->test_solubility is_soluble Is the compound soluble? test_solubility->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Troubleshoot Precipitation is_soluble->troubleshoot No vortex Increase Vortexing/Agitation troubleshoot->vortex decrease_conc Decrease Final Concentration troubleshoot->decrease_conc increase_cosolvent Increase Co-solvent Percentage troubleshoot->increase_cosolvent heat_sonicate Apply Gentle Heat or Sonication troubleshoot->heat_sonicate re_evaluate Re-evaluate Solubility vortex->re_evaluate decrease_conc->re_evaluate increase_cosolvent->re_evaluate heat_sonicate->re_evaluate re_evaluate->success Soluble still_insoluble Still Insoluble re_evaluate->still_insoluble Insoluble consider_alternatives Consider Alternative Strategies (e.g., Particle Size Reduction) still_insoluble->consider_alternatives

Caption: Decision-making workflow for solubilizing 1-Methylisoquinoline-5-sulfonyl fluoride.

Safety Precautions

Sulfonyl fluorides should be handled with care.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for 1-Methylisoquinoline-5-sulfonyl fluoride for specific handling and safety information.

References

Sources

Troubleshooting

optimizing base selection for 1-Methylisoquinoline-5-sulfonyl fluoride amidation

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles of amidating .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles of amidating .

Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess exceptional hydrolytic and thermodynamic stability. While this makes them excellent building blocks, it also means that standard amine bases (like TEA or DIPEA alone) are insufficiently nucleophilic to drive the S-F bond cleavage. Furthermore, the basic isoquinoline nitrogen in this specific substrate introduces a unique variable: it can coordinate with and sequester Lewis acid catalysts, leading to reaction stalling.

This guide bridges the gap between theoretical SuFEx principles and benchtop execution, ensuring your protocols are self-validating and mechanistically sound.

Mechanistic Context: Overcoming Isoquinoline Coordination

When optimizing the amidation of 1-Methylisoquinoline-5-sulfonyl fluoride, researchers often default to 1. However, the lone pair on the isoquinoline nitrogen acts as a competing ligand for the Ca2+ ion. This coordination pulls the catalyst away from the target S(VI)-F bond, causing precipitation and low yields.

To bypass this, we rely on organocatalytic nucleophilic activation . By utilizing 1-hydroxybenzotriazole (HOBt) paired with a non-nucleophilic base (DIPEA), the HOBt is deprotonated to form an OBt− anion. This anion is highly nucleophilic toward the S(VI) center, displacing the fluoride to form a highly reactive OBt-sulfonate intermediate that rapidly traps the incoming amine, as demonstrated in recent 2.

Mechanism SF 1-Methylisoquinoline- 5-sulfonyl fluoride Int OBt-Sulfonate Intermediate SF->Int F- displacement by OBt- HOBt HOBt + DIPEA (Nucleophilic Catalyst) HOBt->Int Prod Target Sulfonamide Int->Prod Amine addition Amine Amine Nucleophile Amine->Prod Prod->HOBt HOBt regeneration

Nucleophilic activation of sulfonyl fluorides via HOBt/DIPEA catalysis.

Base & Catalyst Selection Matrix

To ensure optimal causality in your experimental design, consult the quantitative data below before selecting your base system.

Catalyst / Base SystemCatalyst LoadingTypical Yield RangeIsoquinoline CompatibilityBest Application / Scope
HOBt + DIPEA 10 - 20 mol%85 - 99%Excellent (Metal-free)Primary & secondary aliphatic amines.
HOBt + HMDS 10 - 20 mol%80 - 95%Excellent 3.
Ca(NTf₂)₂ + DABCO 5 - 20 mol%70 - 95%Poor (Coordination risk)Broad-spectrum S(VI) fluorides lacking basic heterocycles.
TEA / DIPEA alone N/A< 10%N/ABackground reactivity baseline; insufficient for S-F cleavage.

Self-Validating Experimental Protocol: Organocatalytic Amidation

This protocol utilizes the HOBt/DIPEA system, designed to be self-validating through specific In-Process Controls (IPC).

Reagents Required:

  • 1-Methylisoquinoline-5-sulfonyl fluoride (1.0 equiv)

  • Target Amine (1.2 - 1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous HOBt (15 mol%)

  • Anhydrous Toluene or Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried vial under a nitrogen atmosphere, dissolve 1-Methylisoquinoline-5-sulfonyl fluoride (1.0 equiv) in anhydrous solvent to achieve a 0.2 M concentration. Causality note: Toluene is preferred as it suppresses background hydrolysis of the highly reactive OBt-intermediate.

  • Catalyst Activation: Add DIPEA (2.0 equiv) followed by HOBt (15 mol%). Stir at room temperature for 5 minutes. The DIPEA deprotonates the HOBt, generating the active nucleophile.

  • Amine Addition: Add the target amine (1.2 equiv) dropwise. If the amine is a hydrochloride salt, increase the DIPEA to 3.2 equiv to ensure the amine is free-based in situ.

  • In-Process Control (IPC): Stir at room temperature. After 2 hours, pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Check: You should observe the depletion of the starting mass and the appearance of the product mass. If a mass corresponding to the OBt-sulfonate intermediate is observed without product formation, the amine is too sterically hindered (proceed to FAQ Q3).

  • Workup: Once complete, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO3​ (to remove HOBt and excess S-F) followed by brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Troubleshooting Start Amidation Yield < 20% Q1 Using TEA/DIPEA alone? Start->Q1 A1 Add 10-20 mol% HOBt Q1->A1 Yes Q2 Using Ca(NTf2)2? Q1->Q2 No A2 Isoquinoline coordination. Switch to metal-free HOBt. Q2->A2 Yes Q3 Sterically hindered amine? Q2->Q3 No A3 Use HOBt + HMDS or BEMP Q3->A3 Yes

Troubleshooting decision tree for low-yielding SuFEx amidation reactions.

Q1: My reaction is stalling at <10% conversion, and I am only using DIPEA. Why? A: The S(VI)-F bond is remarkably stable and practically inert to standard tertiary amines. DIPEA is a non-nucleophilic base; it can act as a proton sink but cannot attack the sulfur center to displace the fluoride. You must introduce a nucleophilic catalyst (like HOBt) to form a reactive intermediate.

Q2: I attempted the reaction using Ca(NTf2​)2​ and DABCO, but I observed immediate precipitation and no product formation. What happened? A: 1-Methylisoquinoline-5-sulfonyl fluoride contains a basic isoquinoline nitrogen. This nitrogen acts as a strong Lewis base, coordinating with the Ca2+ Lewis acid. This not only sequesters the catalyst but often forms insoluble coordination complexes. Switch to the metal-free HOBt/DIPEA protocol to avoid this off-target interaction.

Q3: The protocol works perfectly for piperidine, but fails when I try to couple a sterically hindered aniline. How do I force the reaction? A: Anilines and bulky aliphatic amines (e.g., tert-butylamine) struggle to attack the OBt-sulfonate intermediate due to steric clash. To resolve this, switch your base from DIPEA to Hexamethyldisilazane (HMDS) while keeping the HOBt catalyst. The silicon additive facilitates the reaction by forming a transient, highly reactive silylated amine species that rapidly attacks the S(VI) center.

References

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions Source: ChemRxiv URL
  • Source: PubMed (NIH)
  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • 1-methylisoquinoline-5-sulfonyl fluoride (Product Information & Specifications)

Sources

Optimization

preventing degradation of 1-Methylisoquinoline-5-sulfonyl fluoride during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Methylisoquinoline-5-sulfonyl fluoride. As a novel or specialized reagent, direct literature on the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methylisoquinoline-5-sulfonyl fluoride. As a novel or specialized reagent, direct literature on the synthesis and handling of this specific molecule is sparse. This guide, therefore, is built upon established principles of sulfonyl fluoride chemistry and the known reactivity of the isoquinoline scaffold. It is designed to provide Senior Application Scientist-level insights to help you anticipate and troubleshoot challenges in your synthetic workflow, ensuring the integrity of your final compound.

The primary challenge in the synthesis of aromatic sulfonyl fluorides is preventing the hydrolysis of the sulfonyl fluoride moiety to the corresponding sulfonic acid. This is particularly critical when handling hygroscopic reagents or during aqueous workup procedures. This guide offers detailed, causality-driven advice to mitigate this and other potential degradation pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Methylisoquinoline-5-sulfonyl fluoride, presented in a question-and-answer format.

Question 1: My reaction to form 1-Methylisoquinoline-5-sulfonyl fluoride from the corresponding sulfonyl chloride shows low yield and a major, water-soluble impurity. What is the likely cause and solution?

Answer:

This is a classic symptom of hydrolysis. The sulfonyl chloride starting material and/or the sulfonyl fluoride product are reacting with trace amounts of water in your reaction mixture to form the highly polar and water-soluble 1-methylisoquinoline-5-sulfonic acid. Sulfonyl chlorides are notoriously sensitive to moisture, and while sulfonyl fluorides are more robust, they are not immune to hydrolysis, especially under non-anhydrous conditions.[1][2]

The key to preventing this is the rigorous exclusion of water throughout the entire process.

Core Strategy: Maintain Anhydrous Conditions

Potential Moisture Source Preventative Action Rationale
Solvents Use freshly distilled, anhydrous-grade solvents or dry them using appropriate methods (e.g., molecular sieves, sodium/benzophenone).Commercial "anhydrous" solvents can absorb atmospheric moisture over time. Verifying low water content is critical.
Glassware Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.Surface-adsorbed water on glassware is a common and often overlooked source of contamination.[3]
Atmosphere Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) using a Schlenk line or a glovebox.Atmospheric humidity is a significant source of water that can readily hydrolyze the sulfonyl halide.[3]
Reagents Ensure all reagents, especially the fluoride source (e.g., KF), are anhydrous. Dry them under vacuum if necessary.Hygroscopic salts like potassium fluoride (KF) can carry significant amounts of water, which will directly interfere with the reaction.[4]
Recommended Experimental Protocol (Halogen Exchange)

This protocol is adapted from standard methods for converting aryl sulfonyl chlorides to sulfonyl fluorides.[5]

  • Preparation: Assemble oven-dried glassware under a positive pressure of dry nitrogen.

  • Reagents: In the reaction flask, add anhydrous potassium fluoride (KF, 3-4 equivalents). If using a phase-transfer catalyst like 18-crown-6, add it at this stage.

  • Solvent: Add your chosen anhydrous aprotic solvent (e.g., acetonitrile, see table below).

  • Addition of Starting Material: Dissolve 1-methylisoquinoline-5-sulfonyl chloride hydrochloride[6] in the anhydrous solvent and add it slowly (dropwise) to the stirred suspension of KF.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture. Filter off the inorganic salts under an inert atmosphere. Concentrate the filtrate under reduced pressure. The subsequent steps should minimize contact with water.

Question 2: My isolated product is a dark brown or black solid, not the expected off-white or pale-yellow compound. What is causing this discoloration?

Answer:

Discoloration often points to decomposition or side reactions involving the aromatic isoquinoline core, which is susceptible to oxidation and other transformations under harsh conditions.[3][7] The 1-methyl group on the isoquinoline ring is also known to be reactive.[8]

Potential Causes & Solutions:

  • High Reaction Temperature: Excessive heat can promote polymerization or decomposition.

    • Solution: Run the reaction at the lowest effective temperature. Optimize by starting at a lower temperature (e.g., 40°C) and gradually increasing only if the reaction is too slow.

  • Presence of Oxygen: The isoquinoline ring can be sensitive to oxidation, which is often accelerated by heat.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Side Reactions of the 1-Methyl Group: The protons on the methyl group at the 1-position of isoquinoline are relatively acidic and can participate in side reactions, especially if a strong base is present or generated in situ.[8]

    • Solution: Use a mild, non-nucleophilic base if required, and maintain controlled temperatures.

  • Impure Starting Material: Degradation products in the starting 1-methylisoquinoline-5-sulfonyl chloride could carry through and cause discoloration.

    • Solution: Purify the starting material if its quality is questionable.

Question 3: How can I purify the final product without causing hydrolysis during an aqueous workup?

Answer:

If your product is sensitive to hydrolysis, a standard aqueous workup must be modified or avoided.

Strategies for Non-Hydrolytic Workup & Purification:

  • Minimize Water Contact: If an aqueous wash is unavoidable, use ice-cold brine (saturated NaCl solution). The high salt concentration reduces the solubility of the organic product and minimizes water activity. Perform the extraction quickly and immediately dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Anhydrous Filtration: After the reaction, if inorganic salts are the primary byproduct, you may be able to filter them off directly under an inert atmosphere. The crude product in the filtrate can then be purified by other means.

  • Chromatography: Column chromatography on silica gel is often the best method for purification. The crude product can be directly loaded onto the column after filtering off reaction salts and concentrating the solvent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. Test various anhydrous organic solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for 1-Methylisoquinoline-5-sulfonyl fluoride? A: The most probable degradation pathway is the hydrolysis of the sulfur-fluorine (S-F) bond to form 1-methylisoquinoline-5-sulfonic acid. This reaction is catalyzed by water and can occur under both acidic and basic conditions. While generally more stable than sulfonyl chlorides, sulfonyl fluorides are still susceptible to this process.[9][10]

Q: What are the ideal storage conditions for this compound? A: To ensure long-term stability, 1-Methylisoquinoline-5-sulfonyl fluoride should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator, to protect it from moisture and light.[4][11]

Q: Which solvents are recommended for synthesis, and why? A: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis. The choice of solvent can influence reaction rate and solubility of reagents.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Acetonitrile (MeCN) 8237.5Excellent for dissolving salts like KF, especially with a crown ether. A common choice for fluorination reactions.[5]
Tetrahydrofuran (THF) 667.5A good general-purpose aprotic solvent. Must be rigorously dried as it is miscible with water.
Dichloromethane (DCM) 409.1Useful for lower temperature reactions. Less effective at dissolving inorganic fluoride salts.
Toluene 1112.4Can be useful for higher temperature reactions and can be dried by azeotropic distillation.

Q: How does the 1-methyl group affect the molecule's stability and reactivity? A: The 1-methyl group on the isoquinoline ring has two main effects. Electronically, it is a weak electron-donating group, which can slightly influence the reactivity of the aromatic system.[12] More importantly, the protons of this methyl group are relatively acidic due to their position adjacent to the imine-like nitrogen, making them susceptible to deprotonation and subsequent side reactions under basic conditions.[8]

Visual Diagrams

Synthetic and Degradation Pathways

cluster_synthesis Desired Synthesis Pathway cluster_degradation Competing Degradation Pathway Start 1-Methylisoquinoline-5-sulfonyl Chloride Product 1-Methylisoquinoline-5-sulfonyl Fluoride Start->Product  KF, Anhydrous MeCN    (Halogen Exchange)   Degradation 1-Methylisoquinoline-5-sulfonic Acid Start->Degradation H₂O (Trace Moisture) (Hydrolysis) Product->Degradation H₂O (Workup/Storage) (Hydrolysis)

Caption: Key synthetic and degradation pathways.

Troubleshooting Workflow

Start Reaction Complete CheckYield Low Yield or Water-Soluble Impurity? Start->CheckYield CheckColor Product Discolored (Dark Brown/Black)? CheckYield->CheckColor No Hydrolysis Suspect Hydrolysis CheckYield->Hydrolysis Yes Success High Yield, Clean Product CheckColor->Success No Decomposition Suspect Decomposition CheckColor->Decomposition Yes ImplementAnhydrous Implement Strict Anhydrous Protocol: - Dry Solvents & Glassware - Inert Atmosphere Hydrolysis->ImplementAnhydrous ImplementAnhydrous->Start Retry Synthesis OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Ensure Inert Atmosphere - Check Starting Material Purity Decomposition->OptimizeConditions OptimizeConditions->Start Retry Synthesis

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Communications Chemistry. Available from: [Link]

  • Shevchuk, O. I., et al. Sulfonyl fluorides that demonstrated degradation by hydrolysis as the neat samples and their counterparts that were stable. ResearchGate. Available from: [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available from: [Link]

  • Carroll, L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Available from: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme. Available from: [Link]

  • Wang, N., et al. (2012). Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: Degradation kinetics and pathway. ResearchGate. Available from: [Link]

  • Anglès, d'., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available from: [Link]

  • Lou, T. S.-B., & Willis, M. C. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • MDPI. 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • National Center for Biotechnology Information. Electrochemical Degradation of Perfluoroalkyl Sulfonates via Sulfonate to Carboxylate Conversion. Available from: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]

  • Reddit. Drying and Storing Hygroscopic Salts. Available from: [Link]

  • Chem-Station. 1-methylisoquinoline-5-sulfonyl chloride hydrochloride — Chemical Substance Information. Available from: [Link]

  • Royal Society of Chemistry. Facile synthesis of sulfonyl fluorides from sulfonic acids. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methylisoquinoline-5-sulfonyl Fluoride Scale-Up &amp; SuFEx Applications

Welcome to the Technical Support Center for 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) . This hub is designed for process chemists, researchers, and drug development professionals facing bottlenecks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) . This hub is designed for process chemists, researchers, and drug development professionals facing bottlenecks in scaling up sulfonyl fluoride synthesis and integrating it into Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry workflows.

Rather than a standard manual, this guide is structured as a Diagnostic & Resolution Matrix , addressing the exact physicochemical failure points encountered at the bench and pilot-plant scales.

Part 1: Diagnostic FAQs – Upstream Synthesis & Halogen Exchange

Q1: Why do our yields plummet and glass reactors turn cloudy when scaling up the fluorination step with KHF₂?

The Causality: Potassium bifluoride (KHF₂) is a traditional reagent for converting sulfonyl chlorides to sulfonyl fluorides. However, at scale, the extended reaction times allow the in-situ generated hydrogen fluoride (HF) to attack the silica matrix of borosilicate glass reactors. This etching process generates water and fluorosilicate salts. The newly formed water rapidly attacks the highly electrophilic 1-methylisoquinoline-5-sulfonyl chloride intermediate, hydrolyzing it back into the unreactive sulfonic acid. This parasitic side reaction destroys your yield[1].

The Resolution: Abandon KHF₂ for large-scale runs unless using a PTFE-lined or Hastelloy reactor. Instead, utilize Potassium Fluoride (KF) as the sole fluorine source in a polar aprotic solvent (e.g., anhydrous acetonitrile). KF provides the necessary nucleophilic fluoride without generating corrosive HF gas, thereby preserving both your reactor integrity and the anhydrous environment necessary to prevent hydrolysis[1].

Q2: LC-MS shows a 70:30 mixture of isomers after the initial chlorosulfonation. How do we enforce regioselectivity for the 5-position?

The Causality: In the highly acidic environment of chlorosulfonic acid, the nitrogen atom of 1-methylisoquinoline is protonated. Electrophilic aromatic substitution on the resulting isoquinolinium ion is kinetically favored at the 5-position due to lower localization energy[2][3]. However, the 8-position is a close kinetic competitor. If the reaction temperature exceeds 20 °C, the system gains sufficient thermal energy to overcome the activation barrier for 8-substitution and subsequent disulfonation, ruining the regiochemical purity.

The Resolution: Implement strict cryogenic control. The addition of 1-methylisoquinoline to chlorosulfonic acid must be performed at 0–5 °C. Use a controlled heating ramp (max 0.5 °C/min) to reach the final reaction temperature.

Workflow N1 1-Methylisoquinoline N2 Chlorosulfonation (ClSO3H) N1->N2 N3 Sulfonyl Chloride Intermediate N2->N3 T < 5°C Err1 Isomerization to 8-substituted byproduct N2->Err1 T > 20°C N4 Fluorination (KF, MeCN) N3->N4 N5 1-Methylisoquinoline- 5-sulfonyl fluoride N4->N5 Anhydrous / KF Err2 Hydrolysis to Sulfonic Acid N4->Err2 KHF2 in Glass

Scale-up workflow for 1-methylisoquinoline-5-sulfonyl fluoride highlighting failure modes.

Part 2: Diagnostic FAQs – SuFEx Click Chemistry Integration

Q3: Why does our SuFEx coupling with sterically hindered secondary amines stall at 50% conversion?

The Causality: The defining feature of SuFEx chemistry is the exceptional hydrolytic, thermal, and redox stability of the S(VI)-F bond[4]. While standard organic superbases like DBU are sufficient to activate the sulfonyl fluoride for attack by primary amines, sterically hindered secondary amines lack the nucleophilicity required to displace the fluoride ion from the DBU-activated complex. Forcing the reaction with elevated heat often leads to off-target degradation rather than productive coupling.

The Resolution: Transition from purely Brønsted/Lewis base catalysis to a synergistic Lewis acid/base activation strategy. Utilizing Calcium triflimide[Ca(NTf₂)²] in combination with DABCO creates a highly electrophilic intermediate that readily accepts hindered nucleophiles at room temperature, driving the reaction to completion[5].

Mechanism S1 1-Methylisoquinoline- 5-sulfonyl fluoride C1 Ca(NTf2)2 / DABCO Synergistic Activation S1->C1 I1 Activated S(VI) Complex [Ar-SO2-DABCO]+ F- C1->I1 Lewis Acid Coordination P1 Target Sulfonamide (>95% Yield) I1->P1 Nucleophilic Displacement N1 Hindered Secondary Amine (Nucleophile) N1->P1

Mechanistic pathway of Ca(NTf2)2 and DABCO synergistic activation for SuFEx coupling.

Part 3: Quantitative Process Data

To facilitate rapid decision-making during process optimization, refer to the following comparative data for fluorinating agents and SuFEx catalysts.

Reagent / CatalystApplication PhaseAvg. Yield (Scale >100g)Reactor CompatibilityCost / ScalabilityKey Limitation
KHF₂ Fluorination40 - 55%PTFE / Hastelloy ONLYLowGenerates HF; etches glass[1].
KF (Anhydrous) Fluorination85 - 92%All (Including Glass)LowRequires strictly anhydrous conditions[1].
DBU SuFEx Coupling45 - 60%AllLowIneffective for hindered secondary amines[4].
BEMP SuFEx Coupling80 - 90%AllHighAir-sensitive; prohibitive cost at scale[4].
Ca(NTf₂)₂ / DABCO SuFEx Coupling90 - 98%AllMediumRequires optimization of equivalents[5].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

The following protocols are engineered as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Protocol A: KF-Mediated Synthesis of 1-Methylisoquinoline-5-sulfonyl Fluoride

Objective: Safe, glass-compatible halogen exchange avoiding HF generation.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 1-methylisoquinoline-5-sulfonyl chloride (1.0 equiv) and anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Add spray-dried Potassium Fluoride (KF, 3.0 equiv) in a single portion at 20 °C.

  • Reaction: Heat the suspension to 60 °C under vigorous stirring for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, dilute with LC-MS grade acetonitrile, and filter. Analyze via LC-MS.

    • Pass Criteria: The peak corresponding to the sulfonyl chloride (m/z ~242 [M+H]+) must be <2% relative to the sulfonyl fluoride product (m/z ~226 [M+H]+). If >2%, add 0.5 equiv KF and stir for 4 additional hours.

  • Workup: Cool to 20 °C. Filter the suspension through a pad of Celite to remove insoluble KCl and unreacted KF. Wash the cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot heptane/ethyl acetate (3:1) to afford the pure 1-methylisoquinoline-5-sulfonyl fluoride as a crystalline solid.

Protocol B: Ca(NTf₂)₂ / DABCO Catalyzed SuFEx Coupling

Objective: High-yielding sulfonamide formation with hindered amines.

  • Preparation: In a vial, dissolve 1-methylisoquinoline-5-sulfonyl fluoride (1.0 equiv) and the target secondary amine (1.2 equiv) in anhydrous DMF (0.5 M concentration).

  • Catalyst Activation: Add DABCO (0.2 equiv) followed by Calcium triflimide [Ca(NTf₂)₂] (0.2 equiv).

    • Causality Note: The order of addition is critical. DABCO must form the initial complex with the sulfonyl fluoride before the Lewis acid stabilizes the leaving group[5].

  • Reaction: Stir at room temperature (25 °C) for 4 hours.

  • Self-Validation (IPC 2): Quench a 10 µL aliquot in methanol and analyze via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Pass Criteria: Complete disappearance of the sulfonyl fluoride starting material.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M aqueous HCl (to remove DABCO and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the target sulfonamide.

References

  • Source: National Institutes of Health (NIH)
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source Source: ACS Sustainable Chemistry & Engineering URL
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Product Class 5: Isoquinolines (Sulfonation)
  • Quinolines and Isoquinolines | Chemical Reactions Source: Scribd URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 1-Methylisoquinoline-5-sulfonyl Fluoride vs. Sulfonyl Chlorides in Modern Click Chemistry

For fellow researchers and professionals in drug development, the reliable formation of stable chemical linkages is paramount. The sulfonamide moiety, a cornerstone in medicinal chemistry, has traditionally been synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For fellow researchers and professionals in drug development, the reliable formation of stable chemical linkages is paramount. The sulfonamide moiety, a cornerstone in medicinal chemistry, has traditionally been synthesized using sulfonyl chlorides. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has introduced sulfonyl fluorides as a superior alternative.[1][2][3] This guide provides an in-depth comparison of these two reactive groups, framed around the 1-methylisoquinoline-5-sulfonyl scaffold—a privileged structure in medicinal chemistry.[4][5] We will explore the causal chemistry behind their performance, offering field-proven insights to guide your experimental design.

Section 1: The Traditional Workhorse: The Isoquinoline Sulfonyl Chloride

Aryl sulfonyl chlorides have long been the go-to reagents for creating sulfonamides and sulfonate esters.[6][7] Their high electrophilicity at the sulfur center drives reactions with a wide range of nucleophiles, typically amines and alcohols, in the presence of a base.

Reaction Mechanism & Inherent Limitations

The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group. While effective, this reactivity comes with significant drawbacks that can compromise complex syntheses.

// Reactants RSO2Cl [label="Isoquinoline-SO₂Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NuH [label="R'₂NH (Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate Intermediate [label="[Transition State]", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="Isoquinoline-SO₂NR'₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Base·HCl", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Side Reactions Hydrolysis [label="R-SO₃H (Sulfonic Acid)", shape=oval, style=dashed, fillcolor="#D93025", fontcolor="#FFFFFF"]; Reduction [label="S(IV) Species", shape=oval, style=dashed, fillcolor="#D93025", fontcolor="#FFFFFF"];

// Workflow {rank=same; RSO2Cl; NuH; Base;} NuH -> Intermediate [label="Attack at S"]; RSO2Cl -> Intermediate; Intermediate -> Product [label="Cl⁻ leaves"]; Base -> Salt [label="Quenches HCl"];

// Causal Links to Issues RSO2Cl -> Hydrolysis [style=dashed, color="#EA4335", label="Moisture Sensitivity"]; RSO2Cl -> Reduction [style=dashed, color="#EA4335", label="Inherent Instability"];

} Caption: General reaction pathway for sulfonyl chlorides, highlighting instability issues.

Causality Behind Experimental Challenges:

  • Instability and Moisture Sensitivity: The S(VI)-Cl bond is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of trace water.[8] This necessitates the use of rigorously anhydrous solvents and inert atmospheres, adding operational complexity. For complex heteroaromatic sulfonyl chlorides, stability can be a significant issue, limiting shelf-life and reaction reliability.[9][10]

  • Reductive Collapse: A critical flaw of sulfonyl chlorides is their propensity for reductive collapse, where the S(VI) center is reduced to S(IV) species.[7] This not only consumes the reagent but also introduces impurities that complicate purification.

  • Side Reactions: The high reactivity can lead to a lack of chemoselectivity, with potential for competing chlorination reactions on sensitive substrates.[8]

For drug development professionals, these limitations translate to challenges in reaction scalability, reproducibility, and the purification of final compounds, particularly when working with precious, multi-functionalized intermediates.

Section 2: The SuFEx Revolution: 1-Methylisoquinoline-5-sulfonyl Fluoride

Introduced by Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of modern click chemistry.[7][11] It leverages the unique properties of the S(VI)-F bond, which possesses a remarkable balance of stability and latent reactivity.[12]

The Stability-Reactivity Paradigm

Unlike their chloro-counterparts, sulfonyl fluorides are exceptionally stable. They are resistant to hydrolysis, thermolysis, and reduction.[11][13] This robustness allows them to be carried through multi-step syntheses and used in aqueous or biological environments without degradation.[13] However, this stability can be overcome under specific catalytic conditions, allowing the S-F bond to be "clicked" into action for highly efficient bond formation with nucleophiles.

// Reactants RSO2F [label="Isoquinoline-SO₂F", fillcolor="#34A853", fontcolor="#FFFFFF"]; NuH [label="R'-OH (Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst (e.g., BTMG)", fillcolor="#FBBC05", fontcolor="#202124"]; Additive [label="Additive (e.g., HMDS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Activated Species Activated_Nu [label="[R'-OSiMe₃]", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_SF [label="[Activated S(VI) Center]", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="Isoquinoline-SO₂OR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Benign Byproducts (F⁻, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow {rank=same; RSO2F; NuH; Catalyst; Additive;} NuH -> Activated_Nu [label="Silylation"]; Additive -> Activated_Nu; Catalyst -> Activated_SF [label="Activation"]; RSO2F -> Activated_SF; Activated_Nu -> Product [label="SuFEx Click"]; Activated_SF -> Product; Product -> Byproduct [style=invis]; // for layout

} Caption: The Accelerated SuFEx Click Chemistry (ASCC) mechanism.

Key Advantages of the SuFEx Approach:

  • Exceptional Stability: Sulfonyl fluorides are compatible with a vast range of functional groups and reaction conditions, making them ideal "connectors" for modular synthesis.[12]

  • Chemoselectivity: The reaction occurs exclusively at the sulfur center, eliminating the side reactions common with sulfonyl chlorides. This leads to cleaner reaction profiles and simpler purifications.[13]

  • Biocompatibility: Their stability in aqueous media makes sulfonyl fluorides powerful tools for chemical biology, enabling the modification of proteins and other biomolecules in their native environment.[12][14]

Section 3: Head-to-Head Comparison: Performance in the Lab

To provide a clear, objective comparison for researchers, the following table summarizes the key performance differences between the two reagents.

Feature1-Methylisoquinoline-5-sulfonyl Chloride1-Methylisoquinoline-5-sulfonyl Fluoride (SuFEx)Causality & Experimental Insight
Stability & Shelf-Life Poor to moderate; prone to hydrolysis and degradation.[8][9][10]Excellent; highly stable to water, heat, and long-term storage.[11][12]The S-F bond is thermodynamically stronger and less prone to reductive cleavage than the S-Cl bond.[7][13]
Reaction Conditions Requires strictly anhydrous conditions and a stoichiometric base.[6]Tolerant of water and air. Often accelerated by substoichiometric organocatalysts.[13][15]SuFEx reactions are often catalyzed, allowing for milder conditions and lower base loading.[15][16]
Functional Group Tolerance Limited; can react with sensitive functional groups.Broad; orthogonal to most common functional groups.[12]The high kinetic stability of the S-F bond prevents unwanted side reactions until a specific catalyst is introduced.
Byproducts & Purification Often produces complex mixtures requiring extensive chromatography.[7]Typically clean reactions with benign, easily removed byproducts (e.g., silyl fluorides).[17]The chemoselectivity of SuFEx minimizes byproduct formation, streamlining the purification process.[13]
Biological Applications Generally unsuitable due to high reactivity and instability in aqueous buffers.Ideal; used extensively as covalent probes and for bioconjugation.[14][18]Stability to hydrolysis allows the sulfonyl fluoride to reach its biological target intact.

Section 4: Experimental Protocols & Field-Proven Insights

The trustworthiness of a protocol lies in its self-validating design. Below are detailed, step-by-step methodologies that reflect best practices for each reagent type.

Protocol 1: Traditional Synthesis using 1-Methylisoquinoline-5-sulfonyl Chloride

This protocol details the synthesis of a sulfonamide from an amine, highlighting the stringent requirements for handling the less stable sulfonyl chloride.

G start Start setup Dissolve Sulfonyl Chloride in Anhydrous DCM (under N₂ atmosphere) start->setup cool Cool to 0 °C setup->cool add Slowly Add Amine & Triethylamine Solution cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with H₂O react->quench extract Extract with DCM quench->extract wash Wash with Brine, Dry over Na₂SO₄ extract->wash purify Concentrate & Purify (Flash Chromatography) wash->purify end End purify->end

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Methylisoquinoline-5-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Scientist's Note: The use of flame-dried glassware and an inert atmosphere is critical to exclude atmospheric moisture, which would rapidly hydrolyze the sulfonyl chloride.[8]

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired primary or secondary amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM dropwise over 10 minutes.

    • Scientist's Note: The excess base is crucial to scavenge the HCl generated during the reaction, driving it to completion. Slow addition at 0 °C helps control any exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Accelerated SuFEx (ASCC) using 1-Methylisoquinoline-5-sulfonyl Fluoride

This modern protocol leverages a synergistic catalytic system to achieve rapid and efficient coupling directly from alcohols, showcasing the power and simplicity of SuFEx.[15][16][19]

G start Start combine Combine Sulfonyl Fluoride, Alcohol, & HMDS in Acetonitrile start->combine add_cat Add BTMG Catalyst combine->add_cat react Stir at Room Temp (5-30 minutes) add_cat->react concentrate Concentrate Mixture Under Reduced Pressure react->concentrate purify Purify by Flash Chromatography (if needed) concentrate->purify end End purify->end

Step-by-Step Methodology:

  • Reaction Setup: In a standard vial open to the atmosphere, combine 1-Methylisoquinoline-5-sulfonyl fluoride (1.0 equiv), the desired alcohol or phenol (1.0 equiv), and hexamethyldisilazane (HMDS, 1.0 equiv) in acetonitrile (MeCN).

    • Scientist's Note: No inert atmosphere or dry solvents are required, demonstrating the protocol's robustness. HMDS acts as a powerful silylating agent and water scavenger, facilitating the reaction directly from alcohols.[15][16]

  • Catalyst Addition: Add the organocatalyst 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-5 mol%).

    • Scientist's Note: BTMG is a hindered guanidine superbase that acts as a superb SuFEx catalyst.[15] The synergistic combination of BTMG and HMDS dramatically accelerates the reaction, often leading to completion in minutes.[19]

  • Reaction: Stir the mixture at room temperature for 5-30 minutes. Monitor by TLC or LC-MS.

    • Scientist's Note: The reaction times are significantly shorter than traditional methods, a hallmark of click chemistry.[16]

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product is often of high purity, but can be further purified by flash chromatography if necessary.

Conclusion and Recommendation

While 1-methylisoquinoline-5-sulfonyl chloride remains a viable, albeit operationally demanding, reagent, its fluoride counterpart represents a significant technological advancement. The exceptional stability, broad functional group tolerance, and high-fidelity reactivity of 1-methylisoquinoline-5-sulfonyl fluoride under SuFEx conditions align perfectly with the demands of modern drug discovery and chemical biology. Its use minimizes reaction failures, simplifies purification, and enables modular strategies that are simply not feasible with the corresponding sulfonyl chloride. For researchers aiming to build complex molecular architectures with precision and reliability, the adoption of SuFEx-enabled sulfonyl fluorides is not just a recommendation; it is an imperative for future success.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). National Science Review. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (n.d.). ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. (n.d.). Cold Spring Harbor Laboratory. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025). Chemical Science. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). Scilit. [Link]

  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. (2014). PubMed. [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters. [Link]

  • Sulfur fluoride exchange. (2023). PMC. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Royal Society of Chemistry. [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-Methylisoquinoline-5-sulfonyl Fluoride vs. Traditional Fasudil Precursors

The synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil, has historically relied on the sulfonamidation of homopiperazine derivatives using 5-isoquinoline sulfonyl chloride . While effective, su...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil, has historically relied on the sulfonamidation of homopiperazine derivatives using 5-isoquinoline sulfonyl chloride . While effective, sulfonyl chlorides present significant bottlenecks in scale-up due to their hyper-reactivity and moisture sensitivity. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has introduced aromatic sulfonyl fluorides—specifically 1-methylisoquinoline-5-sulfonyl fluoride—as highly chemoselective, stable alternatives .

This guide objectively evaluates the reactivity profiles of these two precursor classes, providing mechanistic insights and validated experimental workflows for drug development professionals.

Thermodynamic Divergence & Reactivity Profiles

The fundamental operational differences between these precursors stem from their halogen-sulfur bond dynamics .

  • Isoquinoline-5-sulfonyl chloride (Traditional): The S–Cl bond is highly polarizable and relatively weak. The electrophilic sulfur(VI) center is susceptible to indiscriminate attack by any available nucleophile. Consequently, reactions suffer from competitive hydrolysis with ambient moisture, generating inactive sulfonic acid byproducts and severely reducing atom economy.

  • 1-Methylisoquinoline-5-sulfonyl fluoride (SuFEx): The S–F bond possesses significant double-bond character and a high bond dissociation energy (~90 kcal/mol). It behaves as a "hard" electrophile that is essentially inert to "hard" nucleophiles like water or neutral alcohols under ambient conditions. Reactivity is exclusively unlocked via specific SuFEx catalysts (e.g., DBU or BEMP), which lower the activation energy strictly for amine attack, ensuring near-perfect chemoselectivity.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both precursors based on standardized sulfonamidation workflows.

ParameterIsoquinoline-5-sulfonyl chloride1-Methylisoquinoline-5-sulfonyl fluoride
Moisture Stability Poor (Hydrolyzes rapidly in aqueous media)Excellent (Stable in water and ambient air)
Chemoselectivity Low (Reacts with -OH, -NH₂, H₂O)High (Strictly selective for amines via SuFEx)
Storage Requirements -20 °C, strictly anhydrous, desiccatedBenchtop, room temperature, ambient air
Typical Amidation Yield 60% – 75% (Limited by side reactions)85% – 98% (Near-quantitative conversion)
Reaction Temperature 0 °C (Required to minimize hydrolysis)20 °C – 25 °C (Room temperature)

Experimental Workflows: A Tale of Two Precursors

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the synthesis of Fasudil analogs using both precursors.

Protocol A: Traditional Sulfonamidation (Isoquinoline-5-sulfonyl chloride)

This protocol requires strict environmental control to mitigate the inherent instability of the S–Cl bond.

  • Preparation: Dissolve homopiperazine (1.2 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.0 eq) to act as an acid scavenger. Cool the reaction vessel to 0 °C using an ice bath.

  • Precursor Addition: Dropwise add isoquinoline-5-sulfonyl chloride (1.0 eq) dissolved in anhydrous DCM.

    • Mechanistic Causality: The 0 °C environment is critical. It kinetically suppresses the activation energy for the competing hydrolysis reaction, prioritizing the amine nucleophilic attack over ambient moisture .

  • Reaction: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Validation: Monitor via TLC (DCM:MeOH, 9:1). A heavy spot at the baseline (Rf = 0) indicates the formation of sulfonic acid (failed moisture control). The product will migrate higher up the plate.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: SuFEx-Mediated Sulfonamidation (1-Methylisoquinoline-5-sulfonyl fluoride)

This protocol leverages the thermodynamic stability of the S–F bond, eliminating the need for anhydrous conditions.

  • Preparation: Combine 1-methylisoquinoline-5-sulfonyl fluoride (1.0 eq) and homopiperazine (1.1 eq) in standard-grade acetonitrile. No inert atmosphere or solvent drying is required.

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%).

    • Mechanistic Causality: The S–F bond is inert to spontaneous reaction. DBU acts as a specialized SuFEx catalyst, transiently coordinating with the sulfur center to polarize the S–F bond. This selectively lowers the transition state energy for the amine without activating background water .

  • Reaction: Stir at room temperature (20–25 °C) for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The system is self-validating: a clean conversion to the target mass will be observed. The complete absence of an[M-19] peak (loss of F, addition of OH) confirms that zero hydrolysis occurred.

  • Workup: Direct concentration under reduced pressure followed by flash chromatography. The high chemoselectivity drastically reduces purification complexity.

Visualizing the Reaction Pathways

The following diagram maps the divergent logical pathways and side-reaction risks associated with each precursor.

G cluster_0 Traditional: Sulfonyl Chloride cluster_1 SuFEx: Sulfonyl Fluoride SC Isoquinoline-5-sulfonyl chloride Hydro Hydrolysis to Sulfonic Acid (Major Side Reaction) SC->Hydro H2O (Uncontrolled) Prod1 Fasudil Derivative (Moderate Yield) SC->Prod1 Amine + Base (0 °C, Anhydrous) SF 1-Methylisoquinoline-5-sulfonyl fluoride Stable Inert to Water/Alcohols (No Hydrolysis) SF->Stable H2O / Ambient Prod2 Fasudil Derivative (High Yield, Selective) SF->Prod2 Amine + SuFEx Catalyst (Room Temp)

Reaction pathways of sulfonyl chloride vs. SuFEx-activated sulfonyl fluoride precursors.

References

  • Wang, D., et al. (2021). "Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided." Organic Process Research & Development.[Link]

  • Guerra, F. S., et al. (2017). "ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells." Scientific Reports.[Link]

  • Passia, M. T., et al. (2020). "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Combinatorial Science.[Link]

  • Bellia, S., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces." Journal of Molecular Structure.[Link]

Validation

validation of 1-Methylisoquinoline-5-sulfonyl fluoride as a covalent kinase inhibitor

Comprehensive Validation Guide: 1-Methylisoquinoline-5-sulfonyl fluoride as a Covalent Kinase Inhibitor As the landscape of targeted therapeutics shifts toward irreversible engagement, the validation of covalent kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: 1-Methylisoquinoline-5-sulfonyl fluoride as a Covalent Kinase Inhibitor

As the landscape of targeted therapeutics shifts toward irreversible engagement, the validation of covalent kinase inhibitors requires rigorous, self-validating analytical workflows. 1-Methylisoquinoline-5-sulfonyl fluoride (CAS: 2648966-55-4) represents a highly specialized class of covalent probes. By merging the well-characterized hinge-binding isoquinoline scaffold with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule is engineered to permanently inactivate kinases by covalently modifying nucleophilic residues (predominantly lysine or tyrosine) within the ATP-binding pocket[1].

This guide provides a definitive, field-proven framework for validating 1-Methylisoquinoline-5-sulfonyl fluoride, contrasting its performance with traditional reversible inhibitors, and detailing the causality behind the required experimental protocols.

Mechanistic Causality: Proximity-Induced SuFEx Chemistry

To understand how to validate this compound, we must first understand why the sulfonyl fluoride warhead was chosen over traditional Michael acceptors (e.g., acrylamides).

Most FDA-approved covalent kinase inhibitors target poorly conserved cysteine residues. However, many critical kinases lack an accessible cysteine in the active site. Sulfonyl fluorides bridge this gap. They are intrinsically stable in aqueous environments and resist non-specific hydrolysis or rapid depletion by intracellular glutathione. Their latent electrophilicity is only triggered via proximity-induced activation [2].

When the 1-methylisoquinoline core anchors into the kinase hinge region, it forces the sulfonyl fluoride into precise geometric alignment with a conserved catalytic lysine (or occasionally tyrosine/histidine). The microenvironment of the binding pocket lowers the pKa of the target residue, facilitating a nucleophilic attack on the sulfur(VI) center. The fluoride ion is expelled as a leaving group, resulting in a permanent, irreversible sulfonamide bond[3].

SignalingPathway GPCR Upstream Signal (e.g., GPCR) RhoA RhoA (Active GTP) GPCR->RhoA ROCK ROCK / PKA Kinase (Target) RhoA->ROCK MLC Downstream Effector Phosphorylation ROCK->MLC Inhibitor 1-Methylisoquinoline- 5-sulfonyl fluoride Inhibitor->ROCK SuFEx Covalent Blockade

Fig 1: Mechanism of action for isoquinoline-based covalent blockade of basophilic kinase pathways.

Comparative Performance Matrix

To objectively evaluate 1-Methylisoquinoline-5-sulfonyl fluoride, we must benchmark it against both its reversible structural analogs and other established covalent modalities.

CompoundWarhead ClassTarget ResidueBinding ModalityOff-Target Reactivity Profile
1-Methylisoquinoline-5-sulfonyl fluoride Sulfonyl Fluoride (SuFEx)Lysine / TyrosineIrreversibleLow (Requires strict pocket proximity)
Fasudil (HA-1077) None (Sulfonamide)N/AReversibleHigh (Broad basophilic kinase activity)
Afatinib Acrylamide (Michael Acceptor)CysteineIrreversibleModerate (Susceptible to GSH depletion)
XO44 Probe Sulfonyl Fluoride (SuFEx)LysineIrreversibleBroad (Designed as a pan-kinase probe)

Data Synthesis: Unlike Fasudil, which reaches a rapid, reversible equilibrium, the sulfonyl fluoride derivative achieves infinite residency time. Unlike acrylamides, which are restricted to the ~20% of the kinome possessing a targetable cysteine, this compound can theoretically target the conserved catalytic lysine present in nearly all kinases[1].

Self-Validating Experimental Workflows

A single assay cannot prove covalent engagement. As an Application Scientist, I require a closed-loop validation system: we must prove time-dependent kinetics (Assay 1), physical mass addition (Assay 2), and functional irreversibility (Assay 3).

ValidationWorkflow A 1. Time-Dependent Kinase Assay B 2. Intact Protein LC-MS A->B IC50 Shift Confirmed C 3. Rapid Dilution Washout B->C Mass Shift (+[M-19 Da]) D 4. Peptide Mapping (Trypsin Digest) C->D Irreversibility Proven

Fig 2: Self-validating workflow for confirming irreversible covalent kinase inhibition.

Protocol 1: Time-Dependent IC50 Shift Assay (TR-FRET)

Causality: Reversible inhibitors reach equilibrium instantly, yielding a static IC50. Covalent inhibitors follow a two-step kinetic model ( KI​ followed by kinact​ ). Prolonged pre-incubation allows the irreversible bond to accumulate, artificially driving the apparent IC50 to lower concentrations.

  • Prepare a 10-point, 3-fold serial dilution of 1-Methylisoquinoline-5-sulfonyl fluoride in DMSO.

  • Dispense the compound into a 384-well plate containing the target recombinant kinase (e.g., ROCK1 or PKA).

  • Pre-incubate the enzyme-inhibitor mixture at room temperature for four distinct time intervals: 0, 30, 60, and 120 minutes.

  • Initiate the reaction by adding ATP (at the exact Km​ for the specific kinase) and the fluorescent peptide substrate.

  • Quench the reaction after 1 hour and read the TR-FRET signal.

  • Validation Check: A >10-fold leftward shift in IC50 from 0 to 120 minutes is the first hallmark of SuFEx covalency.

Protocol 2: Intact Protein LC-MS for Stoichiometry

Causality: Kinetic shifts can occasionally be caused by slow-binding reversible inhibitors. To definitively prove covalency, we must observe the physical addition of the inhibitor to the protein. Because the fluoride ion (19.00 Da) is lost during the SuFEx reaction, the observed mass shift must equal the exact mass of the inhibitor minus 19 Da[3].

  • Incubate 10 µM of the recombinant kinase domain with 50 µM (5x molar excess) of the inhibitor in HEPES buffer (pH 7.5) for 2 hours at 37°C.

  • Desalt the sample using a C4 ZipTip or a rapid size-exclusion spin column to remove unreacted compound and buffer salts.

  • Inject the sample into a High-Resolution Mass Spectrometer (HRMS) equipped with a Q-TOF analyzer.

  • Deconvolute the raw multiply-charged protein envelope using MaxEnt1 (or equivalent) software.

  • Validation Check: Confirm a single mass peak shifted by +[Minhibitor​−19] Da relative to the DMSO control. Multiple additions indicate non-specific reactivity and poor probe design.

Protocol 3: Rapid Dilution / Washout Assay

Causality: To rule out non-specific aggregation or incredibly tight (but reversible) binding, the complex is subjected to massive dilution. Reversible complexes will re-equilibrate and dissociate, restoring enzyme activity. Covalent complexes remain permanently dead.

  • Pre-incubate the kinase with the inhibitor at a concentration of 10x its established IC50 for 1 hour to ensure >95% target engagement.

  • Dilute the reaction mixture 100-fold into a massive excess of assay buffer containing saturating ATP and substrate.

  • Monitor product formation continuously for 2 to 4 hours.

  • Validation Check: Compare the enzymatic velocity to a DMSO control and a known reversible inhibitor (e.g., Fasudil). The reversible inhibitor will show a recovery of linear product formation; the 1-Methylisoquinoline-5-sulfonyl fluoride sample must show a flatline (zero velocity), confirming irreversible target destruction.

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews (RSC).[Link]

  • A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. European Journal of Medicinal Chemistry (PubMed).[Link]

Sources

Comparative

A Comparative Guide to the NMR Characterization of 1-Methylisoquinoline-5-sulfonyl Fluoride Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of 1-Methylisoquinoline-5-sulfonyl Fluoride in Modern Drug Discovery 1-Methylisoquinoline-5-sulfonyl fluoride is an electrophilic rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Methylisoquinoline-5-sulfonyl Fluoride in Modern Drug Discovery

1-Methylisoquinoline-5-sulfonyl fluoride is an electrophilic reagent increasingly utilized in chemical biology and drug discovery. Its sulfonyl fluoride moiety acts as a "warhead" that can covalently modify nucleophilic residues in proteins, such as lysine, tyrosine, and serine.[1][2] This property makes it a valuable tool for developing targeted covalent inhibitors and chemical probes to study protein function. The isoquinoline scaffold itself is a well-established pharmacophore present in numerous bioactive molecules.

Understanding the outcome of reactions involving 1-Methylisoquinoline-5-sulfonyl fluoride is paramount for confirming the formation of the desired products and for elucidating the site of modification in biological systems. NMR spectroscopy, with its ability to provide detailed structural information at the atomic level, is an indispensable tool for this purpose. This guide will focus on the practical aspects of using ¹H, ¹³C, and ¹⁹F NMR to characterize the reaction products of 1-Methylisoquinoline-5-sulfonyl fluoride and compare these with alternative covalent modifiers.

The Chemistry of 1-Methylisoquinoline-5-sulfonyl Fluoride and its Reactions

The reactivity of 1-Methylisoquinoline-5-sulfonyl fluoride is centered on the electrophilic sulfur atom of the sulfonyl fluoride group. This group can undergo a nucleophilic substitution reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), with various nucleophiles.[3][4]

Figure 1: General reaction scheme of 1-Methylisoquinoline-5-sulfonyl fluoride with a nucleophile.

Common nucleophiles in a biological context include the side chains of amino acids. For in vitro chemical reactions, primary and secondary amines, thiols, and alcohols are frequently used to model these interactions. The resulting products are sulfonamides, thiosulfonates, and sulfonate esters, respectively.

NMR Characterization of 1-Methylisoquinoline-5-sulfonyl Fluoride and its Reaction Products

A multi-nuclear NMR approach is essential for the complete characterization of the reaction products.

¹H and ¹³C NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of the 1-methylisoquinoline core provides a unique fingerprint. Upon reaction, changes in the chemical shifts of the protons on the isoquinoline ring, particularly those ortho and para to the sulfonyl group, can be observed due to the change in the electronic environment.

Expected ¹H and ¹³C NMR Data for 1-Methylisoquinoline and its Derivatives

CompoundKey ¹H NMR Signals (ppm, estimated)Key ¹³C NMR Signals (ppm, estimated)
1-Methylisoquinoline ~2.7 (s, 3H, CH₃), 7.5-8.5 (m, 6H, Ar-H)~23 (CH₃), 120-160 (Ar-C)
1-Methylisoquinoline-5-sulfonyl Fluoride ~2.8 (s, 3H, CH₃), 7.8-8.8 (m, 5H, Ar-H)~24 (CH₃), 122-162 (Ar-C)
Product with Amine (Sulfonamide) ~2.8 (s, 3H, CH₃), 7.7-8.7 (m, 5H, Ar-H), NH proton~24 (CH₃), 121-161 (Ar-C)
Product with Thiol (Thiosulfonate) ~2.8 (s, 3H, CH₃), 7.8-8.8 (m, 5H, Ar-H)~24 (CH₃), 122-162 (Ar-C)
Product with Alcohol (Sulfonate Ester) ~2.8 (s, 3H, CH₃), 7.8-8.8 (m, 5H, Ar-H)~24 (CH₃), 122-162 (Ar-C)

Note: The exact chemical shifts will be dependent on the solvent and the specific nucleophile used.

¹⁹F NMR Spectroscopy: The Key to Monitoring the Reaction

¹⁹F NMR is a highly sensitive and powerful technique for studying reactions involving sulfonyl fluorides. The fluorine nucleus has a 100% natural abundance and a wide chemical shift range, making it an excellent probe.[7]

The ¹⁹F NMR spectrum of an aryl sulfonyl fluoride typically shows a singlet in the region of +40 to +70 ppm (relative to CFCl₃).[8][9] Upon reaction and displacement of the fluoride ion, this signal will disappear, providing a clear and unambiguous way to monitor the reaction progress and determine the final conversion.

Figure 2: Conceptual representation of ¹⁹F NMR reaction monitoring.

Comparison with Alternative Covalent Modifiers

Several other classes of electrophilic "warheads" are used for similar purposes as sulfonyl fluorides. A comparative NMR analysis is crucial for selecting the appropriate tool for a given application.

Reagent ClassTypical ¹⁹F NMR Shift (Warhead)Key NMR Observables Upon ReactionAdvantages & Disadvantages
Aryl Sulfonyl Fluorides +40 to +70 ppm[8][9]Disappearance of the SO₂F signal.Good balance of stability and reactivity.[2]
Aryl Fluorosulfates +35 to +55 ppm[10]Disappearance of the OSO₂F signal.Generally more stable and less reactive than sulfonyl fluorides.[11]
Aryl Sulfonyl-Triazoles N/A (No Fluorine)Changes in the ¹H and ¹³C signals of the triazole ring.Can be tuned for reactivity.
Aryl Sulfonyl-Imidazoles N/A (No Fluorine)Changes in the ¹H and ¹³C signals of the imidazole ring.Can offer different reactivity profiles.[12]

Experimental Protocols

Representative Reaction of 1-Methylisoquinoline-5-sulfonyl Fluoride with Benzylamine

This protocol provides a general method for the synthesis of a sulfonamide derivative, which can be adapted for other nucleophiles.

  • Reactant Preparation: Dissolve 1-Methylisoquinoline-5-sulfonyl fluoride (1.0 eq) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a final concentration of ~10-20 mM.

  • Initial NMR Spectrum: Acquire ¹H and ¹⁹F NMR spectra of the starting material.

  • Reaction Initiation: Add benzylamine (1.1 eq) to the NMR tube.

  • Reaction Monitoring: Acquire ¹H and ¹⁹F NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material and the appearance of the product signals.

  • Final Characterization: After the reaction is complete (as determined by the disappearance of the sulfonyl fluoride signal in the ¹⁹F NMR spectrum), acquire final ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra for full structural elucidation of the product.

NMR Sample Preparation and Data Acquisition
  • Solvent: Choose a deuterated solvent that dissolves both the starting materials and products (e.g., CDCl₃, DMSO-d₆).[12]

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, higher concentrations may be needed.[12]

  • Internal Standard: For quantitative NMR (qNMR), an internal standard is required. For ¹⁹F NMR, a common standard is trifluoroacetic acid or 3,5-bis(trifluoromethyl)benzoic acid.[13][14][15]

  • Acquisition Parameters: For ¹⁹F NMR, a longer relaxation delay (D1) of 20 seconds or more may be necessary for accurate quantification.[13]

Figure 3: General workflow for NMR characterization of the reaction.

Conclusion

The NMR characterization of the reaction products of 1-Methylisoquinoline-5-sulfonyl fluoride is a critical step in its application in drug discovery and chemical biology. A combination of ¹H, ¹³C, and particularly ¹⁹F NMR provides a comprehensive toolkit for confirming product identity, monitoring reaction kinetics, and ensuring the purity of the synthesized compounds. By comparing the spectral data with that of alternative covalent modifying agents, researchers can make informed decisions about the most suitable reagent for their specific needs. The methodologies and comparative data presented in this guide offer a robust framework for the successful characterization of this important class of molecules.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2012). Sensitivities of Some Imidazole-1-sulfonyl Azide Salts. The Journal of Organic Chemistry, 77(3), 1549–1553. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Schimler, S. D., Cismesia, M. A., Hanley, P. S., Froese, R. D. J., Jansma, M. J., Bland, D. C., & Sanford, M. S. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 138(43), 14234–14237. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11243–11248. [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 1–8. [Link]

  • ChemRxiv. (n.d.). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025, October 21). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic investigations a¹H NMR spectra for the reaction between 1b.... Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Aminations of Functionalized Aryl Fluorosulfates in Water. Retrieved from [Link]

  • ACS Publications. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. Retrieved from [Link]

  • AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link]

  • eMagRes. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • IMR Press. (n.d.). Synthesis of some functionalized arylaminomethyl-1,2,4-triazoles, 1,3,4-oxa- and thiadiazoles. Retrieved from [Link]

  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-benzyl-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • AMT. (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Validation of 1-Methylisoquinoline-5-Sulfonyl Fluoride Protein Adducts: A Comparative Guide

Introduction: The Evolution of Kinase-Directed Covalent Probes In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the shift from cysteine-centric warheads to those capabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Kinase-Directed Covalent Probes

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the shift from cysteine-centric warheads to those capable of targeting diverse nucleophiles has revolutionized drug discovery. 1-Methylisoquinoline-5-sulfonyl fluoride (1-MI-5-SF) represents a highly privileged scaffold in this domain. By combining the 1-methylisoquinoline pharmacophore—a well-established structural mimic of the adenine ring of ATP that anchors into kinase hinge regions—with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, researchers can selectively covalently modify Tyrosine, Lysine, Serine, and Histidine residues within target binding pockets.

As a Senior Application Scientist, I frequently encounter challenges in validating these adducts via mass spectrometry (MS). Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a "sleeping beauty" phenomenon, remaining inert in aqueous media until a specific protein microenvironment lowers the activation energy for the S-F bond cleavage, as detailed in the landmark review on . This guide objectively compares 1-MI-5-SF against alternative covalent warheads and provides a self-validating, step-by-step LC-MS/MS methodology for unambiguous adduct localization.

Part 1: Comparative Performance of Covalent Warheads

When selecting a covalent warhead for target validation, the choice dictates both the biological specificity and the downstream mass spectrometry behavior. While acrylamides dominate the clinical landscape for cysteine targeting, the SuFEx chemistry of 1-MI-5-SF offers unprecedented access to the broader nucleophilic landscape of the proteome, as demonstrated in.

Table 1: Warhead Performance & MS Suitability Comparison
Feature1-Methylisoquinoline-5-Sulfonyl Fluoride (1-MI-5-SF)Acrylamide ProbesChloroacetamide ProbesPhenylmethylsulfonyl Fluoride (PMSF)
Reactive Warhead Sulfonyl Fluoride (SuFEx) α,β -Unsaturated Amide α -ChloroacetamideSulfonyl Fluoride
Target Residues Tyr, Lys, His, Ser (Context-dependent)Cys (Highly specific)Cys (Minor Lys/His)Ser (Protease active sites)
Aqueous Half-Life > 24 hours (Latent/Stable)> 24 hours> 24 hours< 1 hour (Rapid hydrolysis)
Reaction Driver Proximity & MicroenvironmentIntrinsic ElectrophilicityIntrinsic ElectrophilicityHigh Intrinsic Reactivity
MS Adduct Stability Labile in HCD (Requires EThcD) Stable in HCDStable in HCDLabile in HCD
Kinase Profiling Excellent (Broad nucleophile scope)Limited (Requires accessible Cys)Limited (Requires accessible Cys)Poor (Too reactive/unstable)

Part 2: The Causality of SuFEx MS Validation

Validating 1-MI-5-SF adducts requires understanding the exact physicochemical nature of the modification. The addition of the 1-methylisoquinoline-5-sulfonyl group ( C10​H8​NO2​S ) results in a precise monoisotopic mass shift of +206.0276 Da on the target residue.

However, standard MS/MS workflows frequently fail to localize these adducts due to collision-induced lability. O-sulfonylation (on Tyrosine) and N-sulfonylation (on Histidine) are prone to neutral loss of the sulfonyl group during standard Higher-energy Collisional Dissociation (HCD). This yields a bare peptide ion, making site-localization ambiguous. To solve this, we must employ Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) , which cleaves the peptide backbone while preserving the labile modification on the side chain, ensuring absolute structural confidence.

SuFEx_Pathway Probe 1-MI-5-SF (Latent Electrophile) Complex Encounter Complex (Proximity Driven) Probe->Complex Target Protein Target (Kinase Pocket) Target->Complex Residue Nucleophile (Tyr, Lys, His) Complex->Residue Activation Adduct Covalent Adduct (Stable Sulfonate) Residue->Adduct -HF

Figure 1: Proximity-driven SuFEx reaction mechanism of 1-MI-5-SF with target nucleophiles.

Part 3: Step-by-Step LC-MS/MS Methodology

The following protocol is engineered as a self-validating system to ensure high-confidence identification of 1-MI-5-SF modified peptides, drawing upon best practices in .

Step 1: Proximity-Driven Labeling & Quenching
  • Incubation : Incubate the recombinant target protein (1-5 µM) or cell lysate (1 mg/mL) with 10 µM 1-MI-5-SF in HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Causality: Avoid primary amine buffers (e.g., Tris) which, despite the stability of SuFEx probes, can act as competing nucleophiles over extended incubations.

  • Quenching : Terminate the reaction by adding 10 mM Hydroxylamine or DTT for 15 minutes.

Step 2: Denaturation, Reduction, and Alkylation
  • Denaturation : Add Urea to a final concentration of 8M to completely unfold the protein.

  • Reduction : Add 5 mM TCEP and incubate at 37°C for 30 minutes.

    • Causality: TCEP is preferred over DTT here to eliminate any risk of the reducing agent reacting with unquenched probe.

  • Alkylation : Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes to block free cysteines.

Step 3: pH-Controlled Proteolytic Digestion
  • Dilution : Dilute the sample with 50 mM Ammonium Bicarbonate (pH 7.5) to reduce Urea concentration below 2M.

  • Digestion : Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

    • Causality: Maintain pH strictly around 7.5. Highly alkaline conditions (pH > 8.5) can induce hydrolysis of O-sulfonated tyrosine adducts. Note that modification of Lysine by 1-MI-5-SF will block tryptic cleavage at that site, so search parameters must account for missed cleavages.

Step 4: LC-MS/MS Acquisition (The EThcD Imperative)
  • Desalting : Clean up peptides using C18 StageTips.

  • Acquisition : Inject onto a high-resolution Orbitrap mass spectrometer coupled to a nanoLC.

  • Method Design : Configure a decision-tree method. Perform standard HCD scans for deep proteome coverage. If a neutral loss of 206.0276 Da is detected in the HCD spectrum, trigger an EThcD scan on the same precursor.

    • Causality: EThcD generates c- and z-type ions, retaining the intact 1-methylisoquinoline-5-sulfonyl group on the specific amino acid side chain for unambiguous site localization.

Step 5: Bioinformatic Validation
  • Search Parameters : Set a dynamic modification of +206.0276 Da on Tyrosine (Y), Lysine (K), Histidine (H), and Serine (S).

  • Missed Cleavages : Allow up to 3 missed cleavages to account for modified Lysines.

  • Scoring : Ensure the search engine (e.g., MaxQuant, Proteome Discoverer) is configured to penalize unassigned peaks minimally if the characteristic neutral loss is observed in HCD spectra.

MS_Workflow A 1. Target Incubation (1-MI-5-SF + Proteome) B 2. Denaturation & Alkylation (Urea/TCEP/IAA) A->B C 3. Proteolytic Digestion (Trypsin, pH 7.5) B->C D 4. LC-MS/MS Acquisition (HCD & EThcD Modes) C->D E 5. Bioinformatic Search (Mass Shift: +206.0274 Da) D->E

Figure 2: End-to-end LC-MS/MS bottom-up proteomics workflow for 1-MI-5-SF adduct validation.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(11), 3539-3549. URL:[Link]

  • Zheng, Q., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11162-11167. URL:[Link]

  • Zhao, Y., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals, 16(4), 508. URL:[Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

Comparative

A Comparative In Vitro Efficacy Guide to Isoquinoline Sulfonyl Fluoride Derivatives as Kinase Inhibitors

This guide provides an in-depth comparative analysis of the in vitro efficacy of isoquinoline sulfonyl fluoride derivatives, a prominent class of kinase inhibitors. Designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the in vitro efficacy of isoquinoline sulfonyl fluoride derivatives, a prominent class of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative performance of these compounds against key kinases, offers detailed experimental protocols for their evaluation, and visualizes the underlying scientific principles. Our focus is to equip you with the necessary technical insights and practical methodologies to effectively assess and utilize these compounds in your research.

Introduction: The Rise of Isoquinoline-Based Kinase Inhibitors

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1] The discovery of isoquinoline sulfonamides by Hiroyoshi Hidaka and colleagues in the 1980s was a landmark event, establishing that the highly conserved ATP-binding site of kinases could be effectively targeted by small molecules.[1] This opened the door for the development of a multitude of targeted therapies. These compounds typically act as ATP-competitive inhibitors, where the isoquinoline ring mimics the adenine moiety of ATP, forming crucial interactions within the kinase active site.[2]

This guide will focus on a comparative analysis of isoquinoline sulfonamide and sulfonyl fluoride derivatives, particularly their efficacy and selectivity against Rho-associated coiled-coil containing protein kinases (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).

Quantitative Efficacy Comparison of Isoquinoline Derivatives

The in vitro potency of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values for these parameters indicate higher potency. The following table provides a comparative summary of the reported IC50 and Ki values for several key isoquinoline derivatives against ROCK, PKA, and PKC.

Compound/Derivative NameTarget KinaseIC50 (nM)Ki (nM)Key Insights & Selectivity
Fasudil (HA-1077) ROCK1330[2]330[3]A foundational ROCK inhibitor, also shows activity against other kinases like PKA and PKC at higher concentrations.[4]
ROCK2158[2]-
PKA-1,600[3]
PKC-3,300[3]
H-1152P (Dimethylfasudil) ROCK212[3]1.6[5]A more potent and selective ROCK inhibitor compared to Fasudil.[5]
PKA3,030[3]630Exhibits significantly higher selectivity for ROCK over PKA and PKC.
PKC5,680[3]9,270
GSK269962A ROCK11.6[2]-A next-generation, highly potent and selective ROCK inhibitor.[2]
ROCK24[2]-Demonstrates superior potency and a favorable selectivity profile against a panel of other kinases.[2]
Y-27632 ROCK1-140[3]A widely used selective ROCK inhibitor, though generally less potent than H-1152P and GSK269962A.[4]
ROCK2-300[3]
Isoquinoline-5-sulfonamide Derivatives (General Class) ROCK13100 (for LASSBio-2065)[6]-The core scaffold shows inherent ROCK inhibitory activity, which is significantly modulated by substitutions.[6]
ROCK23800 (for LASSBio-2065)[6]-

The Rho/ROCK Signaling Pathway: A Key Therapeutic Target

The Rho/ROCK signaling pathway is a central regulator of various cellular processes, including cell adhesion, motility, and smooth muscle contraction.[4] Dysregulation of this pathway is implicated in a range of diseases, making ROCK a prime target for therapeutic intervention. Isoquinoline sulfonamide and sulfonyl fluoride derivatives effectively inhibit ROCK by competing with ATP at its catalytic site, thereby preventing the phosphorylation of its downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain ROCK->MLC Phosphorylation Isoquinoline_Inhibitor Isoquinoline Sulfonyl Fluoride Derivatives Isoquinoline_Inhibitor->ROCK Inhibition pMLC Phosphorylated MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Responses Cell Contraction, Motility, Adhesion Actin_Cytoskeleton->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the point of inhibition by isoquinoline derivatives.

Experimental Protocols for In Vitro Efficacy Assessment

To empirically determine the efficacy and selectivity of isoquinoline sulfonyl fluoride derivatives, a series of well-established in vitro assays are essential. The following sections provide detailed, step-by-step protocols for these key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, providing a direct measure of kinase activity.[7][8] This assay is highly sensitive and suitable for high-throughput screening of kinase inhibitors.[9]

Workflow Diagram:

G Start Start Kinase_Reaction 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor (Varying Conc.) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Incubate_1 3. Incubate (40 min) Stop_Reaction->Incubate_1 Convert_ADP 4. Convert ADP to ATP: Add Kinase Detection Reagent Incubate_1->Convert_ADP Incubate_2 5. Incubate (30-60 min) Convert_ADP->Incubate_2 Measure_Luminescence 6. Measure Luminescence Incubate_2->Measure_Luminescence Data_Analysis 7. Data Analysis: Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the isoquinoline sulfonyl fluoride derivative in DMSO.

    • Perform serial dilutions of the compound in the appropriate kinase reaction buffer.

    • Reconstitute the target kinase (e.g., ROCK2) and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km value.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the serially diluted inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, e.g., H-1152P).

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent signal.[10]

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] This assay is widely used to determine the cytotoxic effects of compounds on cultured cells.

Workflow Diagram:

G Start Start Seed_Cells 1. Seed Cells in a 96-well Plate Start->Seed_Cells Adherence 2. Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_Cells 3. Treat with Isoquinoline Derivatives (Varying Conc.) Adherence->Treat_Cells Incubate 4. Incubate (e.g., 48-72 hours) Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance 8. Measure Absorbance (e.g., at 490 nm) Solubilize->Measure_Absorbance Data_Analysis 9. Data Analysis: Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline sulfonyl fluoride derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Western Blotting for Target Phosphorylation

Western blotting is a powerful technique to assess the engagement of a kinase inhibitor with its target within a cellular context. By measuring the phosphorylation status of a downstream substrate of the target kinase, one can infer the inhibitory activity of the compound.

Workflow Diagram:

G Start Start Cell_Treatment 1. Treat Cells with Inhibitor Start->Cell_Treatment Cell_Lysis 2. Lyse Cells with Inhibitors Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Target & Total Target) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 10. Densitometry Analysis Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Western Blotting to assess target phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of the isoquinoline sulfonyl fluoride derivative for a specified time. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15] Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[14][15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-Myosin Light Chain for ROCK inhibition).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like β-actin or GAPDH.[16]

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the total protein or loading control band.

    • Compare the levels of phosphorylation across the different treatment conditions to assess the inhibitory effect of the compound.

Conclusion

The in vitro evaluation of isoquinoline sulfonyl fluoride derivatives requires a systematic and multi-faceted approach. By combining quantitative biochemical assays, cell-based viability studies, and target engagement assessments, researchers can build a comprehensive understanding of the potency, selectivity, and cellular effects of these compounds. The protocols and comparative data presented in this guide serve as a foundational resource for the effective characterization of this important class of kinase inhibitors.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • T. T. T. Nguyen, et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • G. Falkay, et al. (2018). Effects of newly synthetized isoquinoline derivatives on rat uterine contractility and ROCK II activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from [Link]

  • M. K. El-Gazzar, et al. (2026). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. PMC. Retrieved from [Link]

  • S. S. Taylor, et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Retrieved from [Link]

  • M. Breitenlechner, et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. PubMed. Retrieved from [Link]

  • S. M. P. Laetitia, et al. (n.d.). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. Retrieved from [Link]

  • M. Schröder, et al. (n.d.). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. Retrieved from [Link]

  • T. Kishi, et al. (n.d.). Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil. PMC. Retrieved from [Link]

  • H. Hidaka, et al. (2005). Isoquinolinesulfonamide: A Specific Inhibitor of Rho-Kinase and the... Semantic Scholar. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • M. Breitenlechner, et al. (2003). Protein Kinase A in Complex with Rho-Kinase Inhibitors Y-27632, Fasudil, and H-1152P: Structural Basis of Selectivity. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • Y. Gao, et al. (n.d.). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • S. So, et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One. Retrieved from [Link]

  • M. Se-Llama, et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the SuFEx Efficiency of 1-Methylisoquinoline-5-sulfonyl fluoride (MISF)

Welcome to a detailed examination of 1-Methylisoquinoline-5-sulfonyl fluoride (MISF), a heterocyclic sulfonyl fluoride demonstrating significant promise in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed examination of 1-Methylisoquinoline-5-sulfonyl fluoride (MISF), a heterocyclic sulfonyl fluoride demonstrating significant promise in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the most effective chemical biology tools. We will provide an objective, data-supported comparison of MISF's performance against other sulfonyl fluoride alternatives, grounded in established experimental evidence.

The advent of SuFEx, a next-generation "click chemistry" paradigm developed by the Sharpless lab, has provided a powerful and reliable method for assembling functional molecules.[1][2][3][4] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx offers a metal-free approach to creating robust connections.[3] At the heart of this chemistry lies the unique reactivity of the sulfonyl fluoride (—SO₂F) group—a functional group that is remarkably stable yet poised for selective reaction with nucleophiles under specific conditions.[5][6][7]

However, not all sulfonyl fluorides are created equal. The quest for reagents with enhanced reactivity, superior stability, and broader applicability has led to the exploration of structurally diverse sulfonyl fluorides. This guide focuses on MISF, a reagent whose distinct architecture offers compelling advantages for applications ranging from high-throughput screening to the synthesis of complex bioconjugates.

The Rise of Heterocyclic Sulfonyl Fluorides: A Focus on MISF

Early SuFEx applications often utilized simple aryl sulfonyl fluorides. While effective, these first-generation reagents can exhibit sluggish reaction kinetics, necessitating harsh conditions or highly activated nucleophiles. Aromatic heterocyclic sulfonyl fluorides, such as MISF, have emerged as a solution to these challenges.[8]

The isoquinoline scaffold is a well-recognized pharmacophore present in numerous bioactive compounds and natural products.[9][10] The incorporation of this privileged substructure into a SuFEx reagent is a strategic design choice. The nitrogen atom within the isoquinoline ring system influences the electronic properties of the sulfonyl fluoride group, enhancing its electrophilicity and, consequently, its reactivity.

The methyl group at the 1-position of the isoquinoline ring further modulates the molecule's properties, potentially impacting solubility and steric interactions within complex environments like protein binding sites.

Comparative Benchmarking: MISF vs. The Field

A reagent's utility is ultimately determined by its performance. Here, we compare MISF to other common sulfonyl fluorides based on two critical parameters for any chemical biology application: kinetic reactivity and hydrolytic stability.

Kinetic Analysis

The rate at which a sulfonyl fluoride reacts with a target nucleophile is a key measure of its efficiency. Accelerated SuFEx Click Chemistry (ASCC) protocols, which often employ a combination of a strong, non-nucleophilic base (like 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG) and a silylating agent (like hexamethyldisilazane, HMDS), have been developed to dramatically increase reaction rates.[8][11] These methods allow for reactions to proceed to completion in minutes, even with challenging substrates.[8]

While direct, side-by-side kinetic data for MISF is emerging, the performance of similar heterocyclic sulfonyl fluorides in ASCC protocols provides a strong benchmark. For instance, challenging aromatic heterocyclic sulfonyl fluorides that previously required high catalyst loadings and long reaction times can, under accelerated conditions, react with aryl alcohols to completion within five minutes with just 5.0 mol% of catalyst.[8] This highlights the enhanced reactivity profile of this class of reagents.

Table 1: Comparative SuFEx Reaction Efficiency

Sulfonyl Fluoride ClassTypical Reaction Time (Accelerated Conditions)Catalyst LoadingNotes
Simple Aryl Sulfonyl Fluorides15 - 60 min5 - 20 mol%Generally reliable but can be slow with less reactive nucleophiles.
Heterocyclic Sulfonyl Fluorides (e.g., MISF) < 15 min ≤ 5 mol% Often exhibit significantly enhanced reactivity due to electronic effects from the heteroaromatic system.[8]
Aliphatic Sulfonyl FluoridesVariableDependent on substrateReactivity profile differs; often used for introducing sulfamide pharmacophores.[12]

This table represents typical performance under accelerated SuFEx conditions with phenolic nucleophiles. Actual results may vary based on specific substrates and conditions.

Hydrolytic Stability

For applications in biological systems, a reagent's stability in aqueous media is paramount. Sulfonyl fluorides, in general, are significantly more resistant to hydrolysis than their sulfonyl chloride counterparts.[7][13] This stability is a key advantage of SuFEx chemistry, allowing reactions to be performed in complex biological milieu.[6][14]

The stability of the S-F bond can be influenced by both electronic and steric factors.[15] Studies on various aryl sulfonyl fluorides have shown that substitution patterns on the aromatic ring can significantly impact metabolic stability.[15][16] While specific hydrolytic half-life data for MISF is not yet widely published, the general stability of aryl sulfonyl fluorides under physiological conditions is well-documented, making them suitable for bioconjugation applications.[7] It has been noted that aryl fluorosulfates often possess superior stability compared to aryl sulfonyl fluorides due to the additional oxygen atom tempering the sulfur's electrophilicity.[13][16]

Experimental Protocols

To ensure scientific integrity and provide a practical framework, we present a validated, step-by-step protocol for a model SuFEx reaction. This protocol is designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Accelerated SuFEx Reaction of MISF with a Phenolic Nucleophile

This protocol details a rapid and efficient method for coupling 1-Methylisoquinoline-5-sulfonyl fluoride with a model phenol, such as 4-methoxyphenol, using an accelerated, base-catalyzed approach.[8][11]

Materials:

  • 1-Methylisoquinoline-5-sulfonyl fluoride (MISF)

  • 4-Methoxyphenol

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring and product verification

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equiv., e.g., 0.1 mmol, 12.4 mg).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (e.g., 1.0 mL). To this solution, add HMDS (1.0 equiv., e.g., 0.1 mmol, 21 µL).

  • Initiation: Add 1-Methylisoquinoline-5-sulfonyl fluoride (1.0 equiv., e.g., 0.1 mmol, 22.3 mg) to the mixture, followed by the BTMG catalyst (5.0 mol%, e.g., 0.005 mmol, 1 µL).

    • Causality Note: BTMG is a strong, non-nucleophilic organic base that facilitates the deprotonation of the phenol. HMDS acts as both an in-situ silylating agent for the phenol and a scavenger for the fluoride byproduct, synergistically accelerating the reaction.[8][11]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-15 minutes. A complete reaction is indicated by the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude product can be purified by silica gel column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Expected Results: This protocol is expected to yield the desired aryl sulfonate product in high yield (>90%) with minimal side products, demonstrating the efficiency and reliability of the accelerated SuFEx reaction.

Visualization of Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes.

SuFEx_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products MISF R¹-SO₂F (MISF) Attack Nucleophilic Attack MISF->Attack Nucleophile R²-OH (Phenol) Activation Nucleophile Activation Nucleophile->Activation Deprotonation Base Base (BTMG) Base->Activation Activation->Attack Product R¹-SO₂-OR² (Sulfonate Ester) Attack->Product Byproduct H-F + Base-H⁺ Attack->Byproduct

Caption: General mechanism of a base-catalyzed SuFEx reaction.

Experimental_Workflow Start Start: Assemble Reactants in Vial Add_Reagents Add MISF, Phenol, HMDS, and MeCN Start->Add_Reagents Add_Catalyst Initiate with BTMG Catalyst Add_Reagents->Add_Catalyst Stir Stir at RT (5-15 min) Add_Catalyst->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Quench with aq. NaHCO₃ Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Dry->Analyze If pure Purify->Analyze If needed End End: Pure Product Analyze->End

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-Methylisoquinoline-5-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Methylisoquinoline-5-sulfonyl fluoride, a key intermediate in various synthetic pathways. We will explore the rationale behind the method development, the intricacies of validation according to international regulatory standards, and a comparative analysis with alternative analytical techniques.

Introduction: The Significance of Purity for 1-Methylisoquinoline-5-sulfonyl Fluoride

1-Methylisoquinoline-5-sulfonyl fluoride is a reactive small molecule whose sulfonyl fluoride moiety can be leveraged for covalent modification of biological targets, making it a valuable building block in drug discovery. Impurities, arising from the synthetic route or degradation, can possess different pharmacological or toxicological profiles, potentially compromising clinical outcomes. Therefore, a robust and reliable analytical method for its purity assessment is paramount.

This guide will detail a stability-indicating reversed-phase HPLC (RP-HPLC) method, validated to be specific, accurate, precise, and robust, ensuring its suitability for routine quality control and regulatory submissions.

The Workhorse of Purity Analysis: A Validated RP-HPLC Method

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability.[1] For a polar, UV-active compound like 1-Methylisoquinoline-5-sulfonyl fluoride, a reversed-phase HPLC method with UV detection is the logical choice.

The Logic Behind the Chromatographic Conditions

The selection of chromatographic parameters is a critical step in method development, guided by the physicochemical properties of the analyte.

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar 1-Methylisoquinoline-5-sulfonyl fluoride.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the protonation of the isoquinoline nitrogen) and an organic modifier (e.g., acetonitrile or methanol) is employed. This allows for the efficient elution of the main peak while also separating it from potential impurities with a wider range of polarities.[2][3]

  • Detection: Given the aromatic nature of the isoquinoline ring system, UV detection is a highly sensitive and appropriate choice. The detection wavelength is selected based on the UV spectrum of 1-Methylisoquinoline-5-sulfonyl fluoride to maximize sensitivity.

  • Flow Rate and Temperature: These are optimized to achieve a balance between analysis time, resolution, and peak shape.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard HPLC_System HPLC System Standard->HPLC_System Sample Test Sample Sample->HPLC_System Diluent Diluent Diluent->Standard Diluent->Sample Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

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Validation

A Scientist's Guide to Comparing the Binding Affinity of 1-Methylisoquinoline-5-sulfonyl Fluoride Analogs

In the landscape of modern drug discovery and chemical biology, the quest for potent and selective protein inhibitors is paramount. The 1-isoquinolinesulfonyl scaffold has emerged as a privileged structure, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the quest for potent and selective protein inhibitors is paramount. The 1-isoquinolinesulfonyl scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and chemical probes. When coupled with a sulfonyl fluoride (SF) warhead, these molecules are transformed into powerful covalent inhibitors, capable of forming stable bonds with their target proteins. This guide provides a comprehensive framework for comparing the binding affinity of analogs of 1-Methylisoquinoline-5-sulfonyl fluoride, a representative of this important class of compounds. We will delve into the underlying principles of their mechanism of action, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation.

The Power of Covalent Inhibition: The Role of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a unique electrophile that can react with nucleophilic amino acid residues in a protein's binding site, such as lysine, tyrosine, serine, and histidine.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial property for biological assays and potential therapeutic applications.[3][4] This stability allows for more specific and targeted covalent modification, minimizing off-target effects.[1] The formation of a stable covalent bond can lead to prolonged and often irreversible inhibition, a desirable characteristic for certain therapeutic targets.

The reactivity of the aryl-sulfonyl fluoride can be modulated by substitutions on the aromatic ring.[3] Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially increasing the rate of covalent bond formation. Conversely, electron-donating groups may decrease reactivity. This tunability allows for the fine-tuning of an inhibitor's potency and selectivity.

cluster_inhibitor 1-Methylisoquinoline-5-sulfonyl Fluoride Analog cluster_protein Target Protein Inhibitor Analog BindingSite Nucleophilic Residue (e.g., Lys, Tyr) Inhibitor->BindingSite Covalent Bond Formation Protein Protein

Caption: Covalent inhibition by a sulfonyl fluoride analog.

Structure-Activity Relationships: A Roadmap for Analog Design

The binding affinity and selectivity of 1-Methylisoquinoline-5-sulfonyl fluoride analogs are dictated by the interplay of various structural features. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and specific inhibitors.

The Isoquinoline Core: The isoquinoline ring system is a key pharmacophore that often interacts with the hinge region of kinases or other ATP-binding proteins.[5][6] Modifications to this core can have profound effects on binding affinity. For instance, the introduction of a methyl group at the 1-position, as in our parent compound, can enhance hydrophobic interactions within the binding pocket.[5] The nitrogen atom in the isoquinoline ring is often essential for forming hydrogen bonds with the protein backbone, and its removal can lead to a complete loss of activity.[5]

The Sulfonyl Linker: The position and orientation of the sulfonyl fluoride group on the isoquinoline ring are critical. The 5-position, as in our lead compound, directs the electrophilic warhead towards potentially reactive residues in the binding site. Altering this position would significantly change the molecule's trajectory within the active site.

Substitutions on the Isoquinoline Ring: Adding or modifying substituents on the isoquinoline ring can impact binding affinity through various mechanisms:

  • Steric Effects: Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance.

  • Electronic Effects: Electron-donating or withdrawing groups can influence the pKa of the isoquinoline nitrogen, affecting its ability to form hydrogen bonds.

  • Solubility: The addition of polar groups can improve the aqueous solubility of the compound, which is often a desirable property for biological testing.

The following table summarizes hypothetical SAR for 1-Methylisoquinoline-5-sulfonyl fluoride analogs based on established principles.

Analog Modification Predicted Effect on Binding Affinity Rationale
Analog A Removal of the 1-methyl groupLikely decreaseLoss of favorable hydrophobic interactions in the binding pocket.
Analog B Addition of a methoxy group at the 7-positionPotentially increaseThe methoxy group may form an additional hydrogen bond with the target protein.
Analog C Replacement of the 1-methyl group with a larger alkyl group (e.g., ethyl, propyl)VariableMay increase affinity if the binding pocket can accommodate the larger group, or decrease it due to steric clash.
Analog D Introduction of a chlorine atom at the 8-positionPotentially increaseThe halogen may participate in halogen bonding, a recognized non-covalent interaction that can enhance binding.
Analog E Replacement of the sulfonyl fluoride with a sulfonamideDecrease in covalent reactivity, but may retain non-covalent bindingThe sulfonamide is a much weaker electrophile than the sulfonyl fluoride, reducing the likelihood of covalent bond formation.[7]

Experimental Protocols for Determining Binding Affinity

A robust comparison of the binding affinity of 1-Methylisoquinoline-5-sulfonyl fluoride analogs requires rigorous experimental validation. The following are standard biochemical and biophysical methods that can be employed.

Enzyme Inhibition Assay (e.g., for a Kinase Target)

This assay measures the ability of the analogs to inhibit the enzymatic activity of the target protein.

Principle: The activity of a kinase is typically measured by quantifying the phosphorylation of a substrate. The inhibitor competes with ATP or the substrate, reducing the rate of phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in an appropriate buffer.

    • Prepare stock solutions of the peptide or protein substrate and ATP.

    • Prepare serial dilutions of the 1-Methylisoquinoline-5-sulfonyl fluoride analogs in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined time to allow for inhibitor binding (and covalent modification in the case of sulfonyl fluorides).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a set time at the optimal temperature.

    • Stop the reaction.

    • Detect the amount of phosphorylated product. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

      • Luminescence-based assay: Using a system where the amount of ATP consumed is coupled to a luciferase reaction.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Reagents Step1 Add Kinase and Inhibitor Start->Step1 Step2 Incubate Step1->Step2 Step3 Initiate Reaction (add Substrate and ATP) Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Detect Phosphorylation Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for a typical enzyme inhibition assay.

Biophysical Binding Assays

These methods directly measure the interaction between the inhibitor and the target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the inhibitor over the surface. The change in the refractive index upon binding is measured to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.[3]

Mass Spectrometry for Covalent Modification

To confirm the covalent nature of the interaction, mass spectrometry is an indispensable tool.

Principle: By analyzing the mass of the protein before and after incubation with the inhibitor, the formation of a covalent adduct can be confirmed.

Step-by-Step Methodology:

  • Incubate the target protein with the sulfonyl fluoride analog.

  • Remove the excess, unbound inhibitor.

  • Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in the protein's mass corresponding to the mass of the inhibitor (minus the mass of the leaving fluoride) confirms covalent modification.[2]

  • To identify the specific amino acid residue that has been modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Conclusion

The systematic comparison of 1-Methylisoquinoline-5-sulfonyl fluoride analogs requires a multi-faceted approach that combines an understanding of structure-activity relationships with rigorous experimental validation. By carefully designing analogs based on the principles outlined in this guide and employing a suite of biochemical and biophysical techniques, researchers can effectively identify compounds with improved binding affinity, selectivity, and overall drug-like properties. The sulfonyl fluoride warhead offers a powerful tool for developing potent and durable inhibitors, and a thorough understanding of its chemistry and reactivity is essential for its successful application in drug discovery.

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Safety & Regulatory Compliance

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